molecular formula C10H9NO3 B188590 spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 6714-68-7

spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Numéro de catalogue: B188590
Numéro CAS: 6714-68-7
Poids moléculaire: 191.18 g/mol
Clé InChI: PRMHWSVVQZVDGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a significant spiro-oxindole derivative synthesized from isatin and ethylene glycol . The spiro-oxindole architecture is a privileged scaffold in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities . This structural motif is highly sought after for designing potential drugs, with documented interest in areas such as antibacterial, antiviral, and antitumor agents, as well as neuroprotective applications . The compound's structure, confirmed by X-ray crystallography, features an essentially planar indole-2-one ring system and a slightly distorted 1,3-dioxolane ring, with intermolecular N—H···O hydrogen bonds stabilizing the crystal packing . As a versatile synthetic intermediate, it serves as a foundational building block for developing novel bioactive molecules, including more complex spiro-fused heterocycles like spiroquinazolinones, which are active areas of investigation in medicinal chemistry . This product is intended for research and development purposes in laboratory settings.

Propriétés

IUPAC Name

spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-10(13-5-6-14-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMHWSVVQZVDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299923
Record name Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6714-68-7
Record name Spiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6714-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 133703
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006714687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6714-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Architectural Significance of the Spirooxindole Scaffold

In the landscape of medicinal chemistry and natural product synthesis, the spirooxindole scaffold stands out as a "privileged structure."[1][2] This rigid, three-dimensional framework, which features a cycloalkyl or heterocyclic moiety fused at the C-3 position of an oxindole core, is central to a multitude of biologically active alkaloids and synthetic compounds.[3][4] Its unique architecture allows for precise spatial orientation of functional groups, making it an ideal template for designing potent therapeutic agents targeting a wide range of diseases, from cancer to neurological disorders.[2][5]

This guide provides an in-depth, methodology-driven exploration of the structural elucidation of a representative member of this class: spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one . With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , this molecule serves as a perfect model to demonstrate the synergistic power of modern analytical techniques.[5][6] We will proceed through a logical workflow, from synthesis and initial characterization to the definitive mapping of its atomic connectivity, demonstrating not just the how, but the critical why behind each experimental choice.

Synthesis: Accessing the Target Analyte

A robust structural analysis begins with a pure sample. The most direct and widely adopted synthesis for this spiro-compound is the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) with ethylene glycol.[5][7][8] This reaction proceeds by converting the C-3 keto group of isatin into a more stable five-membered dioxolane ring, a common protecting group strategy that, in this case, forms our target molecule.

Experimental Protocol: Synthesis of this compound
  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isatin (1.0 eq), ethylene glycol (10.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Solvent & Reflux: Add toluene as the solvent, sufficient to suspend the reactants. Heat the mixture to reflux (approx. 110-120 °C). The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the isatin spot indicates reaction completion (typically 4-6 hours).

  • Work-up & Purification: After cooling to room temperature, extract the crude reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure product.[8]

The Initial Interrogation: Mass Spectrometry and Infrared Spectroscopy

With a pure sample in hand, the first step is to confirm its molecular formula and identify the key functional groups present. This dual approach provides a foundational dataset upon which the more detailed NMR analysis will be built.

Mass Spectrometry (MS): Confirming Molecular Identity

Causality: High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula by matching the observed mass to the calculated mass.

Expected Data: For C₁₀H₉NO₃, the expected monoisotopic mass is 191.0582 g/mol .[6] An ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 192.0655.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₁₀H₉NO₃C₁₀H₉NO₃
Calculated Mass 191.0582-
Observed [M+H]⁺ -m/z 192.0655 ± 5 ppm
Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence or absence of key functional groups, which is crucial for verifying that the intended chemical transformation has occurred.

Expected Data: The IR spectrum provides a clear signature for the this compound structure.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Rationale
Amide N-HStretch~3300 - 3180Confirms the presence of the indole N-H group.[9]
Aromatic C-HStretch~3100 - 3000Indicates the aromatic ring of the indole core.
Amide C=OStretch~1750 - 1710A strong, sharp peak characteristic of the lactam carbonyl in the five-membered oxindole ring.[9]
Aromatic C=CStretch~1620 - 1450Multiple bands confirming the benzene ring.
Dioxolane C-OStretch~1200 - 1000Strong absorptions indicating the ether linkages of the dioxolane ring.

The Definitive Map: A Multi-dimensional NMR Approach

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the entire molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Final_Structure Unambiguous Structure HMBC->Final_Structure

References

An In-depth Technical Guide to Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic compound featuring a spiro-fused ring system, has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The unique structural architecture of this spiro-oxindole derivative makes it a valuable scaffold in the design of novel therapeutic agents, particularly in the realms of oncology and neurology. This document serves as a detailed resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of an indolin-2-one moiety fused at the 3-position to a 1,3-dioxolane ring. This arrangement imparts specific stereochemical and electronic properties that are crucial for its biological interactions.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
IUPAC Name This compound[1]
CAS Number 6714-68-7[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1][2]
Appearance Crystalline solid[3]
Property Value Reference
Melting Point 191-192 °C
Solubility Soluble in common organic solvents such as DMSO, DMF, and methanol.
XLogP3 0.3[1]
Spectral Data

The structural characterization of this compound is corroborated by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.05br1HN-H (indole)
7.53s1HAr-H
7.34d, J=8.0 Hz1HAr-H
6.68d, J=7.9 Hz1HAr-H
4.87-5.01m2HO-CH₂
3.91-3.98m2HO-CH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm Assignment
173.7C=O (amide)
139.5Ar-C
133.8Ar-C
129.6Ar-C
127.7Ar-C
115.6Ar-C
111.8Ar-C
93.7Spiro C
61.3O-CH₂

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment Reference
3310, 3448Strong, BroadN-H Stretch[4]
2986, 2916MediumC-H Stretch (aliphatic)[4]
1737StrongC=O Stretch (amide)[4]
1621StrongC=C Stretch (aromatic)[4]
1264, 1198, 1029StrongC-O Stretch (dioxolane)[4]

Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment Reference
191[M]⁺[1]
163[M - CO]⁺[1]
119[M - CO - C₂H₄O]⁺[1]
Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[3][5] The indol-2-one ring system is essentially planar, and the 1,3-dioxolane ring adopts a slightly distorted conformation.[3][5] Intermolecular N-H···O hydrogen bonds contribute to the stability of the crystal lattice.[3][5]

Crystal System Monoclinic Reference
Space Group P2₁/c[3]
a 7.484(2) Å[3]
b 5.650(1) Å[3]
c 20.942(5) Å[3]
β 97.889(8)°[3]
V 877.1(4) ų[3]
Z 4[3]

Experimental Protocols

Synthesis of this compound[2][5][7]

This protocol describes the synthesis via the condensation reaction of isatin with ethylene glycol.

Materials:

  • Isatin (1.0 eq)

  • Ethylene glycol (10.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • A mixture of isatin, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 4-5 hours.[2][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol or methanol to afford pure this compound as a crystalline solid.

Synthesis_Workflow reagents Isatin, Ethylene Glycol, p-TsOH, Toluene reflux Reflux (4-5h) reagents->reflux Reaction workup Aqueous Workup (NaHCO3, Brine) reflux->workup drying Drying (Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization (Ethanol/Methanol) evaporation->purification product Pure Product purification->product

Synthesis Workflow for this compound.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using KBr pellets.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

  • X-ray Crystallography: Single crystal X-ray diffraction analysis is performed to determine the three-dimensional structure of the compound.

Biological Activity and Signaling Pathways

Spiro-oxindole derivatives, including this compound, have demonstrated promising biological activities, particularly as anticancer and anticonvulsant agents.

Anticancer Activity

The anticancer effects of spiro-oxindole compounds are often attributed to their ability to interfere with key cellular processes such as cell cycle regulation and apoptosis. Two prominent mechanisms of action have been identified:

  • Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Spiro-oxindole derivatives can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 activates Target_Genes Target Genes (p21, BAX, PUMA) p53->Target_Genes activates transcription MDM2->p53 inhibits (ubiquitination) Spiro_Compound Spiro-oxindole Spiro_Compound->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Anticancer Mechanism via p53-MDM2 Interaction Inhibition.
  • Inhibition of Polo-Like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[6] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability.[6] Spiro-oxindole compounds have been identified as potential inhibitors of PLK4.[7] Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.[6][7]

PLK4_Inhibition_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup promotes Mitotic_Errors Mitotic Errors Centriole_Dup->Mitotic_Errors disruption leads to Spiro_Compound Spiro-oxindole Spiro_Compound->PLK4 inhibits Apoptosis Apoptosis Mitotic_Errors->Apoptosis

Anticancer Mechanism via PLK4 Inhibition.
Anticonvulsant Activity

Several spiro[1,3-dioxolane-2,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their anticonvulsant properties.[8] The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability. While the specific pathways for this class of spiro compounds are still under detailed investigation, the primary targets for anticonvulsant agents generally include:

  • Voltage-gated ion channels: Blockade of voltage-gated sodium or calcium channels to reduce excessive neuronal firing.[9][10]

  • GABAergic system: Enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting on GABA receptors.[9][10]

Anticonvulsant_Mechanism Spiro_Compound Spiro-oxindole Derivative Ion_Channels Voltage-gated Ion Channels Spiro_Compound->Ion_Channels modulates GABA_Receptors GABAa Receptors Spiro_Compound->GABA_Receptors enhances activity Neuronal_Excitability Reduced Neuronal Excitability Ion_Channels->Neuronal_Excitability GABA_Receptors->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

General Mechanisms of Anticonvulsant Activity.

Conclusion

This compound represents a versatile and promising scaffold in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible core for further derivatization and biological evaluation. The demonstrated anticancer and anticonvulsant activities of its analogues highlight its potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to build upon in their efforts to design and synthesize new, more potent, and selective drug candidates based on the spiro-oxindole framework. Further investigations into the precise molecular mechanisms and structure-activity relationships will be crucial in realizing the full therapeutic potential of this class of compounds.

References

spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic compound with notable interest in medicinal chemistry. This document outlines its chemical identifiers, physicochemical properties, synthesis protocols, and crystallographic data.

Core Chemical Information

This compound is a spiro compound featuring a 1,3-dioxolane ring attached to an indole-2-one core at the 3' position. This structural motif is a key component in various biologically active molecules.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValue
CAS Number 6714-68-7[1][2][3]
Molecular Formula C₁₀H₉NO₃[1][3]
Molecular Weight 191.18 g/mol [1][3]
IUPAC Name spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one[3]
Synonyms Spiro[1,3-dioxolane-2,3'-[3H]indol]-2'(1'H)-one, Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one, SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE[3][4]
InChI InChI=1S/C10H9NO3/c12-9-10(13-5-6-14-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)[3]
InChIKey BQVGVYRKNWMPRV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(NC2=O)C3OCCO3[5]
PubChem CID 281156[3]
MDL Number MFCD00173689[1]
Physicochemical Properties (Computed)

The following table summarizes the computed physicochemical properties of the molecule.

PropertyValueSource
XLogP3 0.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 0PubChem[3]
Exact Mass 191.058243149 DaPubChem[3]
Topological Polar Surface Area 47.6 ŲPubChem[3]
Heavy Atom Count 14PubChem[3]

Synthesis Protocol

The primary synthetic route to this compound is the condensation reaction of isatin with ethylene glycol.[6][7][8]

Experimental Procedure

Reactants:

  • Isatin (1H-indole-2,3-dione)

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (solvent)

Protocol:

  • A mixture of isatin, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid is refluxed in benzene.

  • The reaction is heated for approximately 5 hours.

  • Water formed during the reaction is removed, typically using a Dean-Stark apparatus, to drive the equilibrium towards product formation.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization, to yield the final compound.

A reported yield for this reaction is as high as 99%.[9]

SynthesisWorkflow reagents Isatin + Ethylene Glycol conditions Reflux, 5h (Dean-Stark) reagents->conditions catalyst p-Toluenesulfonic Acid (catalyst) catalyst->conditions solvent Benzene (solvent) solvent->conditions product Spiro[1,3-dioxolane-2,3'-indol]- 2'(1'H)-one conditions->product

Caption: Synthesis of this compound.

Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of the molecule.[6][8]

Crystal Structure Information

The compound crystallizes in a monoclinic system with the space group P 2₁/c.[6] The indol-2-one ring system is nearly planar, while the 1,3-dioxolane ring adopts a slightly distorted conformation.[6][7][8] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds.[6][7][8]

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P 2₁/c
a 7.484 (2) Å
b 5.650 (1) Å
c 20.942 (5) Å
β 97.889 (8)°
V 877.1 (4) ų
Z 4
Temperature 273 K

Data from Meng, Y. & Miao, Y. (2010).[6]

LogicalRelationship cluster_synthesis Synthesis & Structure cluster_properties Properties & Activity Isatin Isatin Condensation Condensation Reaction Isatin->Condensation EthyleneGlycol Ethylene Glycol EthyleneGlycol->Condensation Product This compound Condensation->Product Structure Molecular Structure (Confirmed by X-ray) Product->Structure PhysChem Physicochemical Properties Product->PhysChem Bioactivity Biological Activity Product->Bioactivity Anticonvulsant Anticonvulsant Bioactivity->Anticonvulsant Antiproliferative Anti-proliferative Bioactivity->Antiproliferative

Caption: Relationship between synthesis, structure, and properties.

Biological Activity

Preliminary studies have indicated that this compound and its derivatives may possess biological activity. Notably, it has been investigated for anticonvulsant and anti-proliferative properties against human cancer cells.[8] Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a heterocyclic compound belonging to the spirooxindole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and known biological activities, with a focus on its anticonvulsant and potential anti-proliferative properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a discussion of its potential mechanism of action involving the p53-MDM2 signaling pathway. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Spirooxindoles are a unique class of spirocyclic compounds characterized by an oxindole moiety linked to another cyclic system through a common spiro carbon atom. This structural motif is found in numerous natural products and has been a fertile ground for the synthesis of novel bioactive molecules.[1][2] The rigid, three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them attractive scaffolds for targeting various biological macromolecules.[3] Members of this class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] this compound, the subject of this guide, is a key member of this family, notable for its documented anticonvulsant effects and as a precursor for more complex derivatives.[4]

Chemical Properties and Synthesis

This compound possesses the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[5] Its structure features a spiro fusion of a 1,3-dioxolane ring and an indol-2-one (oxindole) ring system.

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of isatin (1H-indole-2,3-dione) with ethylene glycol.[6][7] This reaction is generally acid-catalyzed, with p-toluenesulfonic acid being a commonly used catalyst.[6][7]

Experimental Protocol: Synthesis of this compound [6]

  • Materials:

    • Isatin

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of isatin (1 mmol), ethylene glycol (10 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%) is prepared in toluene (e.g., 3 mL).

    • The reaction mixture is refluxed for a period of 4 hours, during which the water formed is removed azeotropically.

    • Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature.

    • The crude reaction mixture is extracted with toluene and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography to afford this compound as a solid.

Biological Activities

This compound and its derivatives have been investigated for several biological activities, most notably as anticonvulsants and as potential anti-proliferative agents.

Anticonvulsant Activity

The parent compound and its substituted analogs have been shown to exhibit significant anticonvulsant properties in preclinical models.[4] The activity is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests in mice.[4]

Table 1: Anticonvulsant Activity of this compound and its 5'-Chloro Derivative [4]

CompoundMES ED₅₀ (mg/kg)scMet ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
This compound>100>100300-
5'-Chlorothis compound27.97>1002508.9

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (neurotoxicity)

The data indicates that while the parent compound shows some protection at higher doses, the introduction of a chloro group at the 5'-position of the indolinone ring significantly enhances the anticonvulsant activity in the MES test, with a favorable protective index.[4]

Experimental Protocol: Anticonvulsant Screening [8][9][10]

  • Animals: Male albino mice.

  • Maximal Electroshock (MES) Test:

    • Animals are administered the test compound intraperitoneally.

    • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

    • The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint for protection.

  • Subcutaneous Pentylenetetrazole (scMet) Test:

    • Animals are administered the test compound intraperitoneally.

    • After a predetermined time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The absence of clonic spasms for at least 5 seconds during a 30-minute observation period is considered protection.

  • Neurotoxicity (TD₅₀) Assessment:

    • The rotorod test is commonly used to assess neurotoxicity.

    • Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

    • After administration of the test compound, the inability of the animal to remain on the rod for the set time indicates neurotoxicity.

Anti-proliferative Activity

While specific IC₅₀ values for the parent this compound are not extensively reported in the readily available literature, numerous studies on its derivatives and the broader spirooxindole class demonstrate potent anti-proliferative activity against a range of human cancer cell lines.[11][12][13][14] This suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. For instance, derivatives of this core structure have shown significant cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [1][2][3]

  • Principle: The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Procedure:

    • Seed cells and treat with the test compound as described for the MTT assay.

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at approximately 510 nm.

    • Calculate cell viability and IC₅₀ values.

Mechanism of Action: The p53-MDM2 Signaling Pathway

A prominent mechanism of action for many spirooxindole-based anticancer agents is the inhibition of the p53-MDM2 protein-protein interaction.[3][8][9] The p53 tumor suppressor protein plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[9] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[1] By blocking the interaction between p53 and MDM2, spirooxindole compounds can stabilize and activate p53, leading to the induction of apoptosis in cancer cells.

Below is a diagram illustrating the p53-MDM2 signaling pathway and the proposed point of intervention for spirooxindole compounds.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_core p53-MDM2 Regulation cluster_outcomes Cellular Outcomes Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates expression Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Promotes degradation Spirooxindole This compound (and derivatives) Spirooxindole->MDM2 Inhibits

Caption: The p53-MDM2 signaling pathway and inhibition by spirooxindoles.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Isatin + Ethylene Glycol Reaction Acid-catalyzed Condensation Start->Reaction Product This compound Reaction->Product Characterization Spectroscopic Analysis (NMR, MS, etc.) Product->Characterization Anticonvulsant Anticonvulsant Assays (MES, scMet) Product->Anticonvulsant Antiproliferative Anti-proliferative Assays (MTT, SRB) Product->Antiproliferative Data Data Analysis (ED50, IC50) Anticonvulsant->Data Antiproliferative->Data

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with established anticonvulsant activity and serves as a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on a more detailed investigation of the anti-proliferative activity of the parent compound against a broad panel of cancer cell lines to establish its specific IC₅₀ values. Further derivatization of the this compound core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of more potent and selective anticancer agents. Elucidation of the precise molecular interactions with the p53-MDM2 complex and exploration of other potential biological targets will be crucial for the rational design of next-generation spirooxindole-based drugs.

References

Spectroscopic Profile of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic molecule of interest in medicinal chemistry. This document details the experimental protocols for its synthesis and purification, followed by a systematic presentation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Synthesis and Characterization

This compound is synthesized via the condensation reaction of isatin with ethylene glycol.[1][2][3] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in a suitable solvent like toluene with refluxing to remove water.[1]

Experimental Protocol: Synthesis

A solution of isatin (1 mmol), ethylene glycol (10 mmol), and a catalytic amount of p-toluenesulfonic acid (1 mmol) in toluene (3 mL) is refluxed for approximately 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and extracted with toluene. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] The resulting solid can be further purified by recrystallization to obtain this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections present the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The exact chemical shifts for this compound can vary slightly depending on the solvent and instrument used.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to correspond to the vibrations of its key functional groups.

FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol .

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available in search results

Experimental Workflows

The general workflow for the synthesis and spectroscopic analysis of this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Isatin + Ethylene Glycol Reaction Acid-Catalyzed Condensation Reactants->Reaction Toluene, p-TSOH, Reflux Purification Extraction & Recrystallization Reaction->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for synthesis and spectroscopic analysis.

The logical relationship for the spectroscopic characterization process is depicted in the following diagram.

Logical_Relationship Compound This compound NMR_Analysis NMR Analysis Compound->NMR_Analysis IR_Analysis IR Analysis Compound->IR_Analysis MS_Analysis MS Analysis Compound->MS_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

References

Unveiling the Three-Dimensional Architecture of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic compound of interest in medicinal chemistry. The spirooxindole scaffold is a privileged structure in drug discovery, and understanding its three-dimensional conformation is crucial for rational drug design and development. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the synthetic pathway.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₀H₉NO₃
Formula Weight191.18
Temperature273 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP 2₁/c
Unit Cell Dimensions
a7.484 (2) Å
b5.650 (1) Å
c20.942 (5) Å
α90°
β97.889 (8)°
γ90°
Volume877.1 (4) ų
Z4
Calculated Density1.448 Mg/m³
Absorption Coefficient0.11 mm⁻¹
F(000)400
Crystal Size0.36 × 0.27 × 0.21 mm
Data Collection
Theta range for data collection1.5 to 25.0°
Reflections collected4056
Independent reflections1534 [R(int) = 0.070]
Reflections with I > 2σ(I)1093
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1534 / 0 / 131
Goodness-of-fit on F²1.09
Final R indices [I > 2σ(I)]R1 = 0.048, wR2 = 0.137
R indices (all data)R1 = 0.081, wR2 = 0.155
Largest diff. peak and hole0.23 and -0.20 e.Å⁻³

Data sourced from Meng and Miao (2010).[1][2]

Structural Insights

The crystal structure analysis reveals that the indol-2-one ring system is nearly planar.[1][2][3] The 1,3-dioxolane ring, in contrast, is slightly distorted.[1][2][3] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds.[1][2][3]

Experimental Protocols

The determination of the crystal structure of this compound involved a multi-step process, from synthesis to data analysis.

Synthesis of this compound

The title compound was synthesized via a condensation reaction.[1][2][3][4]

Materials:

  • Isatin (1H-indole-2,3-dione)

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Solvent (e.g., p-xylene)[5]

Procedure:

  • Isatin is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid.[1][2][3]

  • The reaction mixture is typically refluxed in a suitable solvent.[5]

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Upon completion, the product is isolated and purified, often through recrystallization, to obtain single crystals suitable for X-ray diffraction.[5]

Synthesis_Workflow Isatin Isatin Reaction Condensation Reaction (Reflux) Isatin->Reaction Glycol Ethylene Glycol Glycol->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Crystals Purification->Product

Caption: Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction

Instrumentation:

  • A Bruker SMART CCD area-detector diffractometer was used for data collection.[1]

Data Collection:

  • A suitable single crystal of the compound was mounted on the diffractometer.

  • The crystal was maintained at a constant temperature of 273 K during data collection.[1][2]

  • Data were collected using Mo Kα radiation (λ = 0.71073 Å).[2]

  • A total of 4056 reflections were measured.[1]

  • An absorption correction was applied using a multi-scan method (SADABS).[1]

Structure Solution and Refinement:

  • The structure was solved by direct methods.

  • The structure was refined by full-matrix least-squares on F².

  • Hydrogen atoms were treated with a mixture of independent and constrained refinement.[1]

  • The final refinement converged to the R-values presented in Table 1.

XRay_Diffraction_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Refinement Crystal Single Crystal Selection Mounting Mounting on Diffractometer Crystal->Mounting XRay X-ray Exposure (Bruker SMART CCD) Mounting->XRay Data Raw Data Acquisition XRay->Data Correction Absorption Correction (SADABS) Data->Correction Solution Structure Solution (Direct Methods) Correction->Solution Refinement Structure Refinement (Full-matrix least-squares on F²) Solution->Refinement Final Final Crystal Structure Refinement->Final

Caption: Experimental workflow for crystal structure determination.

Signaling Pathways and Biological Activity

While the spirooxindole core is prevalent in many biologically active compounds, specific signaling pathways for the parent compound, this compound, are not extensively detailed in the current literature. However, various derivatives of spirooxindoles have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[6] For instance, some spirooxindole-hydantoin derivatives have shown inhibitory activity against the LOX-5 enzyme, and others exhibit analgesic and anti-inflammatory activity through the nitric oxide synthase (NOS) signaling pathway.[6] Further research is required to elucidate the specific biological targets and mechanisms of action for the title compound.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of this compound. The presented data and protocols offer a valuable resource for researchers in medicinal chemistry and drug development. The detailed structural information is fundamental for understanding the molecule's physicochemical properties and for designing novel derivatives with potentially enhanced biological activities. Future studies should focus on exploring the pharmacological profile of this compound to uncover its therapeutic potential.

References

The Spirooxindole Scaffold: A Journey from Natural Discovery to Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spirooxindole core, a unique three-dimensional heterocyclic motif, has captivated chemists and pharmacologists for over a century. Initially discovered in a variety of natural products, this privileged scaffold has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of spirooxindole compounds, with a focus on their applications in oncology. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key synthetic methodologies, and visualizations of the critical signaling pathways they modulate.

A Historical Perspective: From Botanical Origins to a Privileged Pharmacophore

The journey of spirooxindoles began with the isolation of naturally occurring alkaloids from various plant species. The first spiro-analog intermediate was reported by Pictet and Spengler in 1911, laying the theoretical groundwork for this class of compounds.[1] However, it was the isolation of spirooxindole alkaloids from plants of the Rubiaceae and Apocynaceae families that truly sparked interest in their biological potential.[2] A significant milestone in understanding the biosynthesis of these complex natural products was the recent discovery of a cytochrome P450 enzyme from Mitragyna speciosa (kratom) that is responsible for the formation of the spirooxindole scaffold.[3]

The development of synthetic methodologies to access the spirooxindole core has been a major focus of organic chemistry research. Early synthetic efforts were often complex and low-yielding. However, the advent of modern synthetic techniques, particularly multicomponent reactions and cycloaddition strategies, has revolutionized the field. Isatin has emerged as a versatile and indispensable building block for the construction of a diverse library of spirooxindole analogs.[1]

Therapeutic Applications: A Focus on Anticancer Activity

Spirooxindole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][4] However, their most profound impact has been in the realm of oncology. Numerous spirooxindole-based compounds have exhibited potent cytotoxic activity against a wide range of cancer cell lines, and several have advanced into preclinical and clinical development.[1][2]

The anticancer effects of spirooxindoles are often attributed to their ability to modulate key signaling pathways involved in tumor growth and survival. Two of the most well-characterized mechanisms of action are the inhibition of the p53-MDM2 protein-protein interaction and the inhibition of various protein kinases.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest, apoptosis, and DNA repair.[5] Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[5] In many cancers with wild-type p53, the overexpression of MDM2 leads to the inactivation of p53, allowing cancer cells to proliferate unchecked.[5]

Spirooxindoles have emerged as a promising class of MDM2 inhibitors.[1][5] These compounds act by mimicking the key interactions of p53 with MDM2, thereby disrupting the p53-MDM2 complex and restoring the tumor-suppressive function of p53.[5] This leads to the activation of p53-dependent apoptosis in cancer cells. Several spirooxindole-based MDM2 inhibitors, such as MI-888, are currently under clinical investigation.[1]

Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer. Spirooxindole derivatives have been shown to inhibit a variety of kinases that are implicated in cancer progression, including:

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is often overexpressed in cancer and is associated with genomic instability.[6]

  • Cyclin-dependent kinase 2 (CDK2): A key driver of the cell cycle, CDK2 is frequently hyperactivated in cancer cells.

  • Epidermal growth factor receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation.

By inhibiting these kinases, spirooxindole compounds can disrupt the cell cycle, induce apoptosis, and inhibit tumor growth.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of selected spirooxindole compounds against various cancer cell lines and molecular targets.

Table 1: Anticancer Activity of Spirooxindole Derivatives (IC50 values)

CompoundCancer Cell LineTarget/MechanismIC50 (µM)Reference
MI-888 SJSA-1 (osteosarcoma)MDM2-p53 inhibitor0.161[1]
Thiazolo-pyrrolidine-spirooxoindole HCT116 (colon)Anticancer7.0[1]
Thiazolo-pyrrolidine-spirooxoindole HepG2 (liver)Anticancer5.5[1]
Spirooxindole 70a MCF-7 (breast)Anticancer4.3[1]
Spirooxindole 70b MCF-7 (breast)Anticancer6.9[1]
Spirooxindole 70a HepG2 (liver)Anticancer4.7[1]
Spirooxindole 70b HepG2 (liver)Anticancer11.8[1]
Spiro[acridine-9,3′-indoline] MCF-7 (breast)Anticancer0.01 (GI50)[7]
Spirooxindole-pyrrolo-carbazole MCF-7 (breast)Anticancer9[1]
Spirooxindole-pyrrolo-carbazole A-549 (lung)Anticancer10[1]
Di-spirooxindole 25b PC3 (prostate)Anticancer3.7[8]
Di-spirooxindole 25e HeLa (cervical)Anticancer7.2[8]
Di-spirooxindole 25d MDA-MB-231 (breast)Anticancer7.63[8]
Spirooxindole 37f KB (oral)Anticancer9.5[8]
Spirooxindole 4b Caco-2 (colon)PLK4 inhibitor68[6]
Spirooxindole 4i Caco-2 (colon)PLK4 inhibitor55[6]
Spirooxindole 4b HCT-116 (colon)PLK4 inhibitor63[6]
Spirooxindole 4i HCT-116 (colon)PLK4 inhibitor51[6]
Spirooxindole 16 A549 (lung)CDK2 inhibitor0.000054[8]

Table 2: Kinase and Protein-Protein Interaction Inhibition Data

CompoundTargetInhibition ValueAssay TypeReference
MI-888 MDM2Ki = 0.44 nMBinding Assay[9]
Spirooxindole 4 μ-opioid receptorKi = 16.4 nMBinding Affinity[1]
Spirooxindole 5 μ-opioid receptorKi = 109.8 nMBinding Affinity[1]
Spirooxindole-ferrocene 5d MDM2-In vitro protein binding[10]
Spirooxindole 11b MDM268% inhibition at 1 µMEnzyme Inhibition[11]
Spirooxindole 11b HDAC79% inhibition at 1 µMEnzyme Inhibition[11]
Spiro-azaindoline HPK1Ki = 0.4 nMLantha binding biochemical assay[12]
Spirooxindole 9f h-ecto-5′-NTIC50 = 0.15 µMEnzyme Inhibition[13]
Spirooxindole 9h r-ecto-5′-NTIC50 = 0.19 µMEnzyme Inhibition[13]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of spirooxindole compounds via 1,3-dipolar cycloaddition and a representative biological assay for evaluating MDM2-p53 interaction inhibitors.

Synthesis of Pyrrolizidine Spirooxindoles via One-Pot, Multicomponent [3+2] Cycloaddition

This protocol is adapted from Ghosh et al., 2020.[14]

Materials:

  • Substituted α,β-unsaturated carbonyl compounds (chalcones) (1.0 mmol)

  • Isatin (1.3 mmol)

  • L-proline (1.3 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the chalcone (1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol) is taken in a round-bottom flask containing 10 mL of ethanol.

  • The reaction mixture is heated to reflux and stirred for 5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure pyrrolizidine spirooxindole derivative.

  • The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Fluorescence Polarization Assay for MDM2-p53 Interaction Inhibitors

This protocol is a general representation based on the principles described by Fang et al.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (spirooxindoles) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the diluted test compounds.

  • Add a solution of the fluorescently labeled p53 peptide and MDM2 protein to each well. The final concentrations should be optimized for the assay, for example, 50 nM peptide and 1 µM MDM2.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 531 nm excitation and 595 nm emission for Rhodamine).

  • The data is analyzed to determine the IC50 value of the test compounds, which represents the concentration required to inhibit 50% of the binding between the fluorescent peptide and MDM2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by spirooxindole compounds and a general workflow for their synthesis and evaluation.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 transcriptionally activates p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53_MDM2_complex p53_MDM2_complex->p53 ubiquitination & degradation Spirooxindole Spirooxindole (MDM2 Inhibitor) Spirooxindole->p53_MDM2_complex inhibits formation

Caption: The p53-MDM2 signaling pathway and its inhibition by spirooxindole compounds.

PLK4_pathway PLK4_overexpression PLK4 Overexpression (in cancer) Centriole_Duplication Centriole Duplication PLK4_overexpression->Centriole_Duplication drives Normal_Cell_Cycle Normal Cell Cycle Progression Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Genomic_Instability Genomic Instability Centrosome_Amplification->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression Spirooxindole_PLK4i Spirooxindole (PLK4 Inhibitor) Spirooxindole_PLK4i->PLK4_overexpression inhibits Apoptosis Apoptosis Spirooxindole_PLK4i->Apoptosis induces

Caption: The role of PLK4 in cancer and its inhibition by spirooxindole compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Isatin, Chalcones) Multicomponent_Reaction Multicomponent Reaction (e.g., [3+2] Cycloaddition) Starting_Materials->Multicomponent_Reaction Purification Purification (Column Chromatography) Multicomponent_Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays) Characterization->In_Vitro_Screening Target_Validation Target Validation (e.g., MDM2 binding, Kinase assays) In_Vitro_Screening->Target_Validation Mechanism_of_Action Mechanism of Action Studies (Western Blot, Flow Cytometry) Target_Validation->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Multicomponent_Reaction Iterative Design

Caption: A general experimental workflow for the discovery and development of spirooxindole-based anticancer agents.

Conclusion and Future Directions

The spirooxindole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The journey from their natural origins to their current status as highly versatile and potent drug candidates is a testament to the power of natural product chemistry and the ingenuity of synthetic and medicinal chemists. The continued exploration of new synthetic methodologies, the identification of novel biological targets, and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of the next generation of spirooxindole-based drugs for the treatment of cancer and other diseases. The future of spirooxindole research is bright, with the potential to deliver innovative and effective therapies for patients in need.

References

The Spirooxindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spirooxindole scaffold, a unique three-dimensional heterocyclic motif, has emerged as a "privileged" structure in medicinal chemistry. Its rigid framework, combined with the ability to present diverse functionalities in a defined spatial orientation, has made it a fertile ground for the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the spirooxindole scaffold in drug design, with a focus on its anticancer, antimicrobial, and neuroprotective activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The most extensively studied therapeutic application of the spirooxindole scaffold is in the realm of oncology. Spirooxindole derivatives have demonstrated remarkable efficacy against a wide range of cancer cell lines through diverse mechanisms of action, including the inhibition of the p53-MDM2 interaction, modulation of kinase activity, and disruption of microtubule dynamics.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. The disruption of the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells. Several spirooxindole-based compounds have been developed as potent inhibitors of this protein-protein interaction.[1][2]

Quantitative Data: Spirooxindole-based MDM2 Inhibitors

CompoundTargetAssayKi (nM)IC50 (µM)Cell LineReference
MI-888MDM2Fluorescence Polarization0.44--[3]
MI-1061MDM2Fluorescence Polarization0.16--[4]
Compound 15 p53-MDM2 InteractionNot Specified0.44--[5]
Compound with R = 2-thienyl MDM2MST-4.763 ± 0.069MDA-MB-231[6]
Compound with R = 4-ClC6H4 MDM2MST-4.574 ± 0.011PC3[6]
Compound 38 MDM2Not Specified-2.4 ± 0.2MDA-MB-231[6]

Signaling Pathway: p53-MDM2 Interaction and its Inhibition by Spirooxindoles

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 Upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Binds and promotes degradation Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibits binding to p53

Caption: p53-MDM2 signaling pathway and spirooxindole inhibition.

Kinase Inhibition

Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer. Spirooxindole derivatives have been identified as potent inhibitors of various kinases, including Polo-like kinase 4 (Plk4) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in cell cycle regulation.[7][8][9]

Quantitative Data: Spirooxindole-based Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)Cell LineReference
Compound 4b Plk468Caco2[7]
Compound 4i Plk451HCT116[7]
Compound 6e CDK20.0756A549[8]
Compound 6h CDK20.0802A549[8]

Signaling Pathway: CDK2 Inhibition by Spirooxindoles

CDK2_pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylates CyclinA Cyclin A CyclinA->CDK2 p21 p21 p21->CDK2 Inhibits Spirooxindole Spirooxindole Inhibitor Spirooxindole->CDK2 Inhibits E2F E2F Rb->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis

Caption: CDK2 signaling pathway and its inhibition by spirooxindoles.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some spirooxindole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The spirooxindole scaffold has demonstrated promising activity against a range of bacteria and fungi, although this area is less explored compared to its anticancer potential.[10]

Quantitative Data: Antimicrobial Activity of Spirooxindole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Bromo-substituted dispiropyrrolidine oxindole 5b S. aureus ATCC 292130.125
Compound 21d S. pneumoniae0.49 (µM)[10]
Compound 21d B. subtilis0.24 (µM)[10]
Compound with R = Cl, X = O E. coli8[10]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have suggested that spirooxindole derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. Their proposed mechanism of action involves the inhibition of protein misfolding and aggregation, a key pathological feature of these disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of spirooxindole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Experimental Workflow: MTT Assay

MTT_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with various concentrations of spirooxindole compounds B->C D 4. Incubate for a specified period (e.g., 48 hours) C->D E 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Aspirate the medium and add DMSO (e.g., 150 µL) to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: A typical workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the spirooxindole compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

p53-MDM2 Interaction Assay (Fluorescence Polarization)

Detailed Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled p53-derived peptide and purified MDM2 protein.

  • Assay Setup: In a 384-well plate, add the fluorescent p53 peptide (e.g., 1 nM final concentration) and MDM2 protein (e.g., 10 nM final concentration) in an appropriate assay buffer.

  • Compound Addition: Add the spirooxindole inhibitor at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from MDM2 by the inhibitor. Calculate the Ki or IC50 value from the dose-response curve.

Tubulin Polymerization Assay

Detailed Protocol:

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL), GTP (e.g., 1 mM), and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add the spirooxindole compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The spirooxindole scaffold continues to be a source of inspiration for the development of novel therapeutic agents. Its inherent structural rigidity and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. The extensive research into their anticancer properties, particularly as p53-MDM2 interaction inhibitors and kinase inhibitors, has yielded several promising lead compounds. Furthermore, the emerging evidence of their antimicrobial and neuroprotective potential opens up new avenues for drug discovery. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective medicines based on the remarkable spirooxindole scaffold.

References

Unlocking the Therapeutic Potential of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the promising therapeutic targets for a versatile class of heterocyclic compounds: spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives. With a unique three-dimensional structure, these molecules have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current research landscape, including key molecular targets, quantitative biological data, and detailed experimental protocols.

The primary therapeutic avenues for these spirooxindole derivatives are in oncology and infectious diseases, with growing evidence supporting their potential in neurological disorders. This guide will delve into the specific molecular interactions and pathways that underpin these activities, providing a solid foundation for future drug discovery and development efforts.

Anticancer Therapeutic Targets

This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action converge on the modulation of critical pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of the MDM2-p53 Interaction

A crucial target for many spirooxindole derivatives is the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of the p53 tumor suppressor protein. By binding to the p53-binding pocket of MDM2, these derivatives can disrupt this interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions, which include cell cycle arrest and apoptosis.

Histone Deacetylase (HDAC) Inhibition

Certain derivatives have been identified as potent inhibitors of histone deacetylases, particularly HDAC2. HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition by this compound derivatives leads to histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes that were previously silenced. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected this compound and related spirooxindole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Spirooxindole Derivatives against Breast Cancer Cell Lines

Compound IDCancer Cell LineAssayActivity MetricValue (µM)Reference
SSSK16MCF-7SRBGI500.44[2]
SSSK17MCF-7SRBGI500.04[2]
SSSK19MCF-7SRBGI5021.6[2]
Compound 7g MDA-MB-453MTTIC5071.23 (µg/ml)
Compound 7g MDA-MB-468MTTIC5076.72 (µg/ml)
Compound 3l MCF-7-IC501.34 ± 0.21[3]

Table 2: HDAC Inhibitory Activity and Cytotoxicity

Compound IDTargetCancer Cell LineActivity MetricValue (µM)Reference
4b HDAC2-IC500.284[1]
SAHA (control)HDAC2-IC500.265[1]

Antimicrobial Therapeutic Targets

The spirooxindole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi. The primary mechanism is believed to involve the disruption of microbial cellular processes, though specific enzyme targets are still under investigation for many derivatives.

Quantitative Antimicrobial Activity Data

Table 3: Minimum Inhibitory Concentration (MIC) of Spirooxindole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
21d S. pneumonia0.49 (µM)[4]
21d B. subtilis0.24 (µM)[4]
21d P. aeruginosa7.88 (µM)[4]
21d E. coli3.9 (µM)[4]
Compounds 2, 3, 4, 5, 6, 7, 8 Various125[5]

Potential Neurological Therapeutic Targets

Emerging research suggests that this compound derivatives may have therapeutic potential for neurological disorders, including epilepsy and neurodegenerative diseases.

Anticonvulsant Activity: Modulation of GABA-A Receptors

Several spiro[1,3-dioxolane-2,3'-indolin]-2'-ones have demonstrated anticonvulsant properties in preclinical models.[6] The proposed mechanism of action for some of these derivatives involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8][9][10] By enhancing GABAergic inhibition, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures.

Neuroprotection: Antioxidant and Anti-amyloidogenic Properties

The neuroprotective effects of spirooxindole derivatives are being investigated, with evidence pointing towards their ability to counteract oxidative stress and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.[11] Their antioxidant properties help to mitigate neuronal damage caused by reactive oxygen species, while their anti-amyloidogenic activity may prevent the formation of toxic Aβ plaques.

Quantitative Anticonvulsant Activity Data

Table 4: Anticonvulsant Activity of a Spiro[1,3-dioxolane-2,3'-indolin]-2'-one Derivative

CompoundTestED50 (mg/kg)Reference
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-oneMES27.97[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Histone Acetylation

This technique is used to detect changes in histone acetylation levels following treatment with HDAC inhibitors.

Methodology:

  • Cell Lysis and Protein Extraction: Treat cells with the test compound, then lyse the cells and extract total protein or nuclear proteins.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).

Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

This is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally or orally.

  • Electrode Placement: Place corneal or auricular electrodes on the animal.

  • Stimulation: Deliver a short, high-frequency electrical stimulus to induce a seizure.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) can be determined.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53 p53 Activation cluster_outcome Cellular Outcomes Stress DNA Damage p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 upregulates Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (degradation) Spirooxindole Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Derivative Spirooxindole->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the inhibitory action of spirooxindole derivatives.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin State cluster_enzymes Enzymatic Regulation cluster_transcription Gene Transcription Histones Histones DNA DNA Histones->DNA interacts with HAT HAT (Acetylation) HAT->Histones adds acetyl groups Active Active Transcription HAT->Active leads to HDAC HDAC (Deacetylation) HDAC->Histones removes acetyl groups Repressed Repressed Transcription HDAC->Repressed leads to Spirooxindole Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Derivative Spirooxindole->HDAC inhibits

Caption: Mechanism of HDAC inhibition by spirooxindole derivatives leading to active gene transcription.

Experimental_Workflow_Anticancer start Start: Cell Culture treatment Treat with Spirooxindole Derivative (Varying Conc.) start->treatment incubation Incubate for 48-72h treatment->incubation srb_assay Perform SRB Assay incubation->srb_assay fixation Fix Cells (TCA) srb_assay->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read Read Absorbance solubilization->read analysis Data Analysis (Calculate GI50) read->analysis end End: Cytotoxicity Profile analysis->end

Caption: General experimental workflow for assessing the anticancer activity of spirooxindole derivatives.

References

A Technical Guide to Computational and Molecular Modeling Studies of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and molecular modeling studies focused on the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one core scaffold. This privileged heterocyclic system has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, particularly as anticancer agents. This document details the experimental protocols for synthesis and biological evaluation, summarizes key quantitative data from various studies, and visualizes the associated workflows and signaling pathways.

Introduction

The spirooxindole structural motif is a cornerstone in the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The fusion of a 1,3-dioxolane ring to the oxindole core at the C3 position introduces unique stereochemical and electronic properties, making this compound a versatile starting point for the design of potent and selective modulators of various cellular processes. Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of new, more effective derivatives.

Experimental Protocols

Synthesis of the Core Scaffold

The parent compound, this compound, is typically synthesized via a condensation reaction between isatin and ethylene glycol.[1][2][3]

Protocol:

  • Reactants: A mixture of isatin (1 equivalent), ethylene glycol (10 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is prepared.[4]

  • Solvent: Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus.[4]

  • Reaction Conditions: The reaction mixture is refluxed for approximately 4-5 hours.[4][5]

  • Work-up and Purification: After cooling, the reaction mixture is typically extracted with an organic solvent and washed with water. The crude product is then purified by recrystallization or column chromatography to yield the final spiro compound.[4]

Synthesis of Derivatives

A common strategy for creating derivatives with potential biological activity involves a multi-component 1,3-dipolar cycloaddition reaction. This approach allows for the generation of complex spiro-pyrrolidinyl oxindole systems with high regio- and stereoselectivity.

General Protocol for 1,3-Dipolar Cycloaddition:

  • Formation of Azomethine Ylide: An azomethine ylide is generated in situ from the condensation of an isatin derivative and an amino acid (e.g., sarcosine, L-proline).[6]

  • Reaction with Dipolarophile: The generated ylide reacts with a suitable dipolarophile, such as a chalcone or another activated alkene.[6]

  • Solvent and Conditions: The reaction is often carried out in a protic solvent like methanol at reflux temperature.[6]

  • Purification: The resulting complex spirooxindole derivative is purified using standard chromatographic techniques.

In Vitro Anticancer Activity Assays

The cytotoxic effects of this compound derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]

Computational Modeling Methodologies

Density Functional Theory (DFT) Calculations

DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of the spirooxindole derivatives.

Typical Parameters:

  • Software: Gaussian suite of programs.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar basis set is often chosen to provide a good balance between accuracy and computational cost.

  • Calculations: Geometry optimization, frequency calculations (to confirm true minima), and prediction of molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spectroscopic data (IR, UV-Vis).

Molecular Docking

Molecular docking studies are performed to predict the binding modes and affinities of the spirooxindole derivatives with their biological targets, such as protein kinases or the MDM2-p53 binding pocket.

General Protocol:

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 3D structures of the spirooxindole derivatives are generated and optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Software such as AutoDock or LibDock is used to perform the docking calculations. A grid box is defined around the active site of the protein.[7]

  • Analysis: The resulting docking poses are analyzed based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior and stability of the protein-ligand complexes obtained from molecular docking.

Typical Parameters:

  • Software: GROMACS or AMBER.[8]

  • Force Field: AMBER force fields (e.g., AMBER99SB-ILDN for the protein) and the General Amber Force Field (GAFF) for the ligand are commonly used.[8]

  • Solvation: The complex is solvated in a periodic box of water molecules (e.g., TIP3P model).

  • Simulation Protocol: The system undergoes energy minimization, followed by equilibration in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run of several nanoseconds is then performed.

  • Analysis: Trajectories are analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.

Data Presentation

Anticancer Activity of Spirooxindole Derivatives
Compound IDModificationCancer Cell LineIC50 (µM)Reference
4b Methyl-substituted coumarin hybridCaco-268[6]
HCT-11663[6]
4i p-hydroxybenzyl-substituted coumarin hybridCaco-255[6]
HCT-11651[6]
6d Furan-containing derivativeMCF-74.3[9]
HepG26.9[9]
6f Furan-containing derivativeMCF-710.3[9]
HepG23.5[9]
4k Pyrrolidine/cyclohexanone derivativeMCF-715.32[10]
K56214.74[10]
43d Halogenated derivative-3.80[11]
Molecular Docking Scores
Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
4b Plk4 Kinase4JXF-[6]
4i Plk4 Kinase4JXF-[6]
Derivatives HDAC2-~ -9.8[4]
5v Caspase-3--10.5[10]

Note: Direct numerical docking scores were not consistently reported in all abstracts; therefore, qualitative or comparative data is included where available.

Visualization of Workflows and Pathways

Drug Discovery and Development Workflow

G node_synthesis Synthesis of Spirooxindole Derivatives node_dft DFT Calculations (Electronic Properties, Reactivity) node_synthesis->node_dft node_docking Molecular Docking (Binding Mode Prediction) node_synthesis->node_docking node_invitro In Vitro Screening (MTT Assay, IC50 Determination) node_synthesis->node_invitro node_sar SAR Analysis and Lead Optimization node_dft->node_sar node_md MD Simulations (Complex Stability) node_docking->node_md node_md->node_sar node_invitro->node_sar node_sar->node_synthesis Iterative Design

Caption: A typical workflow for the design and evaluation of novel spirooxindole derivatives.

p53-MDM2 Signaling Pathway Inhibition

G node_stress Cellular Stress (e.g., DNA Damage) node_p53 p53 node_stress->node_p53 activates node_mdm2 MDM2 node_p53->node_mdm2 activates transcription of node_ub Ubiquitination & Degradation node_p53->node_ub node_apoptosis Apoptosis, Cell Cycle Arrest, DNA Repair node_p53->node_apoptosis induces node_mdm2->node_p53 inhibits node_mdm2->node_ub promotes node_spiro Spirooxindole Derivative node_spiro->node_mdm2 inhibits binding to p53

Caption: Mechanism of action of spirooxindoles as inhibitors of the p53-MDM2 interaction.

References

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The spirooxindole scaffold is a privileged heterocyclic motif renowned for its unique three-dimensional structure and significant presence in a multitude of natural products and pharmacologically active compounds.[1][2] This unique architecture, featuring a cycloalkyl or heterocyclic moiety fused at the C-3 position of an oxindole core, provides a versatile platform for drug discovery.[3] Among the diverse family of spirooxindoles, the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one core represents a key structural class. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][3]

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Synthesis of the this compound Core

The primary synthetic route to the this compound scaffold involves the acid-catalyzed condensation of isatin or its derivatives with ethylene glycol.[4][5][6] This reaction, typically performed under reflux in a suitable solvent like toluene with a catalyst such as p-toluenesulfonic acid (p-TsOH), efficiently protects the C3-ketone of the isatin moiety, yielding the desired spiro-dioxolane structure.[4][6] This core can then be further functionalized, particularly at the N1'-position of the indolinone ring, to generate a library of analogs for biological screening.[4][7]

General Experimental Protocol: Synthesis of Spiro[[1][2]dioxolane-2,3′-indoline]-2′-one

A solution of isatin (1 mmol), ethane-1,2-diol (10 mmol), and p-toluenesulfonic acid (1 mmol) in toluene (3 mL) is refluxed for approximately 4 hours.[4] Upon completion, the crude reaction mixture is extracted with toluene and washed with water.[4] The organic layer is subsequently dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the target compound.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin / Substituted Isatin Process Condensation Reaction Isatin->Process EthyleneGlycol Ethylene Glycol EthyleneGlycol->Process Catalyst p-TsOH (catalyst) Catalyst->Process Solvent Toluene Solvent->Process Heat Reflux (Heat) Heat->Process Product This compound Core Process->Product

Caption: General workflow for the synthesis of the spiro-dioxolane-oxindole core.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most significant findings in anticancer, antimicrobial, and anticonvulsant research.

Anticancer Activity

Spirooxindole derivatives are widely recognized for their potential as anticancer agents.[3][8] The this compound framework has served as a foundation for the development of potent histone deacetylase (HDAC) inhibitors and cytotoxic agents against various cancer cell lines.[2][4]

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.[4] A series of novel 5′(7′)-substituted-2′-oxospiro[1][2]dioxolane-2,3′-indoline-based N-hydroxypropenamides were designed and synthesized as HDAC inhibitors. Several of these compounds displayed potent inhibitory effects against HDAC2, with IC50 values comparable to the approved drug SAHA (suberoylanilide hydroxamic acid).[4] Docking studies suggested high binding affinities of these compounds to the active site of HDAC2.[4] The inhibition of histone deacetylation by these compounds correlated well with their cytotoxicity in human cancer cell lines.[4]

HDAC_Inhibition cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histones Histone Tails (Lysine residues) HDAC->Histones Deacetylates (Gene Silencing) Acetylation Histone Acetylation (Relaxed Chromatin) Histones->Acetylation HATs Acetylate (Gene Activation) DNA DNA Inhibitor Spiro-Dioxolane Analog Inhibitor->HDAC Inhibits Transcription Gene Transcription (p21, etc.) Acetylation->Transcription Apoptosis Cell Cycle Arrest Apoptosis Transcription->Apoptosis

Caption: Mechanism of action for HDAC inhibitors based on the spiro-dioxolane core.

Cytotoxicity Against Cancer Cell Lines: Various analogs have been tested for their direct cytotoxic effects. For instance, spiro indoline-2-one derivatives have shown significant anticancer potential against breast cancer cell lines such as MCF-7 and MDA-MB-231.[8][9] The growth inhibitory activity is often quantified by the GI50 value, which represents the concentration required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of this compound Analogs

CompoundTarget/Cell LineActivity MetricValue (µM)Reference
4b HDAC2IC500.284[4]
4c HDAC2IC500.351[4]
SAHA (control) HDAC2IC500.265[4]
SSSK16 MCF-7GI500.44[8][9]
SSSK17 MCF-7GI500.04[8][9]
SSSK19 MCF-7GI5021.6[8][9]
Adriamycin (control) MCF-7GI50<0.1[9]
Compound 2 HepG2 (hepatoma)IC5029.34[2]
Compound 2 MCF-7 (breast)IC5024.3[2]
Compound 2 SGC-7901 (adenocarcinoma)IC5020.37[2]
Compound 3 HepG2 (hepatoma)IC5018.97[2]
Compound 3 MCF-7 (breast)IC5032.82[2]
Compound 3 SGC-7901 (adenocarcinoma)IC5047.63[2]
5-Fluorouracil (control) HepG2, MCF-7, SGC-7901IC506.73, 19.38, 10.39[2]

Note: Compound structures for SSSK series and Compounds 2, 3, 4b, 4c are detailed in the cited literature.

Antimicrobial Activity

The spirooxindole framework is a common feature in compounds with antimicrobial properties.[1][10] Analogs based on this scaffold have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2][11]

One study reported the synthesis of 3-spirocyclopropyl-2-oxindoles, where some derivatives showed promising antibacterial properties.[2] The activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of Spirooxindole Analogs

CompoundBacterial StrainActivity MetricValue (µM)Reference
21d S. pneumoniae (Gram +)MIC0.49[2]
Ciprofloxacin (control) S. pneumoniae (Gram +)MIC0.007[2]
21d B. subtilis (Gram +)MIC0.24[2]
Ciprofloxacin (control) B. subtilis (Gram +)MIC0.007[2]
21d P. aeruginosa (Gram -)MIC7.88[2]
Ciprofloxacin (control) P. aeruginosa (Gram -)MIC3.9[2]
21d E. coli (Gram -)MIC6.88[2]
Ciprofloxacin (control) E. coli (Gram -)MIC0.49[2]

Note: Compound 21d is a spirooxindole derivative detailed in the cited literature.[2]

Anticonvulsant Activity

Early studies on spiro[1,3-dioxolane-2,3'-indolin]-2'-ones identified their potential as anticonvulsant agents, highlighting the neuroprotective capabilities of this structural class.[5][12] This activity underscores the diverse pharmacological profile of the scaffold and its potential for applications in central nervous system disorders.

Conclusion and Future Outlook

The this compound core and its broader spirooxindole family represent a highly versatile and pharmacologically significant scaffold in medicinal chemistry.[1] The synthetic accessibility of the core structure allows for extensive derivatization, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] The demonstrated efficacy of its analogs as anticancer agents, particularly as HDAC inhibitors, and as antimicrobial compounds highlights the therapeutic potential of this class. Future research will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, exploring novel mechanisms of action, and advancing promising lead compounds through preclinical and clinical development. The continued exploration of this privileged scaffold is expected to yield novel drug candidates for a variety of diseases.

References

The Enigmatic Spiro-Oxindole Alkaloids: A Deep Dive into Their Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spiro-oxindole alkaloids represent a fascinating and structurally complex class of natural products that have garnered significant attention from the scientific community. Characterized by a unique spirocyclic system where an oxindole core is fused to various heterocyclic moieties at the C3 position, these compounds exhibit a remarkable range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of spiro-oxindole alkaloids, detailed methodologies for their isolation, and an overview of their known signaling pathways.

Natural Occurrence of Spiro-Oxindole Alkaloids

Spiro-oxindole alkaloids are biosynthesized by a diverse array of organisms, from terrestrial plants to marine microorganisms. Their distribution spans multiple kingdoms, highlighting their evolutionary significance and diverse ecological roles.

Terrestrial Plants

The plant kingdom is a rich source of spiro-oxindole alkaloids, with particular prevalence in the Rubiaceae and Apocynaceae families. These compounds are often found in complex mixtures with other indole alkaloids.

  • Rubiaceae Family: This family is a well-known producer of spiro-oxindole alkaloids.

    • Uncaria (Cat's Claw): Species such as Uncaria tomentosa are renowned for containing pentacyclic oxindole alkaloids like mitraphylline and its isomers.[1] Mitraphylline can constitute a significant portion of the total alkaloid fraction in the bark of this plant.

    • Mitragyna (Kratom): Mitragyna speciosa is another prominent source, containing alkaloids such as mitraphylline, isomitraphylline, and rhynchophylline.[1]

    • Nauclea: Species like Nauclea officinalis have been found to contain spirooxindole glycosides such as naucleoxosides A and B.

  • Apocynaceae Family: This family also contributes to the diversity of known spiro-oxindole alkaloids.

    • Rauvolfia: Rauvolfia serpentina is a source of various indole alkaloids, including some with the spiro-oxindole scaffold.

    • Gelsemium (Yellow Jessamine): Gelsemium sempervirens is known to produce the highly toxic spiro-oxindole alkaloid gelsemine.

  • Other Plant Sources:

    • Eleagnus commutata: The root bark of this plant contains the spiro-pyrrolidine-oxindole alkaloid elaecomine.

    • Datura metel L.: The seeds of this plant have been shown to contain spiro-oxindole derivatives.

Marine Organisms

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds, including a variety of spiro-oxindole alkaloids.

  • Marine Fungi: Fungi, particularly those from the genera Penicillium and Aspergillus, are prolific producers of these alkaloids.

    • Penicillium species: Strains of Penicillium have been isolated from various marine sources and found to produce spiro-oxindole alkaloids like spirotryprostatins.

    • Aspergillus species: Aspergillus fumigatus is a known source of spirotryprostatin A and B.[2]

  • Marine Invertebrates:

    • Sponges: Marine sponges have been identified as a source of unique spiro-oxindole alkaloids, such as the brominated derivatives found in Callyspongia siphonella.[1][3]

    • Mollusks: Certain marine mollusks have also been found to contain these complex molecules.

Quantitative Data on Spiro-Oxindole Alkaloids

The concentration of spiro-oxindole alkaloids in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data.

AlkaloidSource OrganismPlant/Organism PartYield/ConcentrationReference(s)
Mitraphylline Uncaria tomentosaBark0.05% w/w
Uncaria tomentosaBark~40% of total alkaloid fraction[4]
Isomitraphylline Mitragyna speciosa ("Rifat" chemotype)Leaves0.943 ± 0.033 – 1.47 ± 0.18 mg/g
Rhynchophylline Rauvolfia serpentinaRoot0.955 mg/g (as part of total alkaloid extract)[5]
Isorhynchophylline Rauvolfia serpentinaLeaf0.753 mg/g (as part of total alkaloid extract)[5]
Gelsemine Gelsemium sempervirensRoot29 g from 22.5 kg of powdered root[6]
Total Alkaloids Rauvolfia serpentinaStem2.364 mg/100mg[7]

Note: Quantitative data for many spiro-oxindole alkaloids, especially from marine sources, are not widely reported in the literature.

Experimental Protocols for Isolation and Purification

The isolation of spiro-oxindole alkaloids from their natural sources is a multi-step process that requires careful optimization to achieve high purity and yield. Below are detailed methodologies for the isolation of two representative spiro-oxindole alkaloids.

Isolation of Mitraphylline from Uncaria tomentosa Bark

This protocol describes a method for the isolation of mitraphylline based on acid-base partitioning and selective precipitation.

Methodology:

  • Extraction:

    • Powdered bark of Uncaria tomentosa is subjected to extraction with boiling methanol (3 x 10 mL for 15 minutes each).

    • The methanolic extracts are combined and concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The concentrated extract is acidified with an appropriate acid (e.g., HCl) to protonate the alkaloids, making them water-soluble.

    • The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., hexane) to remove non-alkaloidal lipophilic impurities.

    • The aqueous layer is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to obtain the crude alkaloid fraction.

  • Selective Precipitation:

    • The crude alkaloid extract is dissolved in a minimal amount of a suitable solvent.

    • Mitraphylline is selectively precipitated by adding a specific mixture of solvents, such as a toluene/hexane solution (e.g., 80:20 v/v).

  • Purification:

    • The precipitated mitraphylline is collected by filtration.

    • Further purification can be achieved by recrystallization or chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Isolation of Spirotryprostatin A from Aspergillus fumigatus

This protocol outlines the fermentation and extraction process for obtaining spirotryprostatin A from a fungal culture.

Methodology:

  • Fermentation:

    • A seed culture of Aspergillus fumigatus is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 2-3 days.

    • The seed culture is then used to inoculate a larger production culture, which is incubated for several days to allow for the biosynthesis of spirotryprostatin A.

  • Extraction:

    • The fungal biomass (mycelia) is separated from the culture broth by filtration.

    • The mycelia are extracted with an organic solvent such as acetone or ethyl acetate.

    • The culture filtrate is also extracted with an organic solvent (e.g., ethyl acetate) to recover any secreted alkaloids.

    • The organic extracts are combined and concentrated in vacuo.

  • Chromatographic Purification:

    • The crude extract is subjected to a series of chromatographic steps for purification.

    • Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing spirotryprostatin A are further purified using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reverse-phase HPLC to yield pure spirotryprostatin A.

Signaling Pathways and Mechanisms of Action

Spiro-oxindole alkaloids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory and Immunomodulatory Pathways
  • Mitraphylline: This alkaloid has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] By inhibiting NF-κB, mitraphylline reduces the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, IL-6, and IL-17.[4][8]

  • Rhynchophylline and Isorhynchophylline: These alkaloids have demonstrated neuroprotective effects through the modulation of several key signaling pathways. They are known to interact with the PI3K/Akt/GSK-3β pathway , which is crucial for cell survival and is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[5] Additionally, they can inhibit the JNK (c-Jun N-terminal kinase) signaling pathway , which is involved in neuronal apoptosis.[5] They have also been shown to modulate the ERK (extracellular signal-regulated kinase) pathway .[9]

Mitraphylline_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Neutrophil LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_p65_p50 NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Genes NFkB_p65_p50->Proinflammatory_Genes Translocates to Nucleus and Activates Transcription IkB IκB NFkB_IkB->NFkB_p65_p50 IκB Degradation Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Leads to Production of Mitraphylline Mitraphylline Mitraphylline->IKK Inhibits

Caption: Signaling pathway of Mitraphylline's anti-inflammatory action.

Anticancer and Cell Cycle Regulation Pathways
  • Spirotryprostatin A: This fungal metabolite is known to be a potent inhibitor of the cell cycle. It arrests mammalian cells in the G2/M phase , preventing them from proceeding through mitosis.[3] The precise molecular targets within the G2/M checkpoint are an area of active investigation.

  • Other Spiro-oxindoles: Several synthetic and naturally occurring spiro-oxindoles have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[10] Some have also been identified as inhibitors of protein kinases such as Bcr-Abl.[10]

SpirotryprostatinA_Cell_Cycle_Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 SpirotryprostatinA Spirotryprostatin A SpirotryprostatinA->G2 Arrests Cell Cycle

Caption: Spirotryprostatin A's inhibition of the cell cycle at the G2/M phase.

Conclusion

Spiro-oxindole alkaloids are a structurally diverse and biologically significant class of natural products with a wide distribution in nature. Their complex architectures have posed significant challenges to synthetic chemists, while their potent biological activities continue to inspire research in drug discovery. The detailed protocols for their isolation and the growing understanding of their mechanisms of action, as outlined in this guide, provide a solid foundation for further investigation into these remarkable molecules. Future research will likely focus on the discovery of novel spiro-oxindole alkaloids from unexplored ecological niches, the development of more efficient and scalable isolation and synthetic methodologies, and a deeper elucidation of their molecular targets and signaling pathways to unlock their full therapeutic potential.

References

The Spiro Center at C3 of the Oxindole Ring: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirooxindole scaffold, characterized by a spirocyclic ring system at the C3 position of an oxindole core, has emerged as a privileged motif in medicinal chemistry. Its rigid three-dimensional structure and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the C3-spirooxindole core, with a particular focus on its synthesis, biological activity as an inhibitor of the MDM2-p53 protein-protein interaction, and the experimental methodologies employed in its investigation.

The Significance of the C3 Spiro Center

The C3 position of the oxindole ring is a prochiral center, and the introduction of a spirocycle at this position creates a quaternary stereocenter of significant conformational rigidity. This structural feature is crucial for potent and selective interaction with biological targets. The spirocyclic nature of these compounds allows for the precise spatial orientation of various substituents, enabling them to fit into protein binding pockets with high affinity. A prominent example is the development of spirooxindole-based inhibitors that disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1] By occupying the p53 binding pocket on MDM2, these inhibitors can reactivate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis.[1]

Synthesis of C3-Spirooxindoles

The construction of the C3-spirooxindole scaffold has been a subject of intense research, with a variety of synthetic strategies developed to achieve high yields and stereoselectivity. One of the most powerful and widely used methods is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.

Key Synthetic Strategy: [3+2] Cycloaddition

A prevalent and efficient method for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives is the 1,3-dipolar cycloaddition of azomethine ylides with methyleneindolinones.[2][3] This reaction allows for the stereoselective construction of the spiro-pyrrolidine ring system in a single step.

The general workflow for this synthetic approach can be visualized as follows:

cluster_synthesis Synthetic Workflow for Spiro[pyrrolidine-3,3'-oxindole] Isatin Isatin Derivative AzomethineYlide In situ generation of Azomethine Ylide Isatin->AzomethineYlide Condensation AminoAcid α-Amino Acid (e.g., Sarcosine, Proline) AminoAcid->AzomethineYlide Cycloaddition [3+2] Cycloaddition AzomethineYlide->Cycloaddition Methyleneindolinone Methyleneindolinone (Dipolarophile) Methyleneindolinone->Cycloaddition Spirooxindole Spiro[pyrrolidine-3,3'-oxindole] Cycloaddition->Spirooxindole

Figure 1: General workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] via [3+2] cycloaddition.

Experimental Protocols

General Procedure for the Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

The following is a representative experimental protocol for the one-pot, three-component synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives via a [3+2] cycloaddition reaction.

Materials:

  • Isatin or substituted isatin (1.0 mmol)

  • Sarcosine or L-proline (1.2 mmol)

  • Substituted (E)-3-(aryl)methylene-1-methyloxindole (1.0 mmol)

  • Methanol (10 mL)

Procedure:

  • A mixture of the isatin derivative (1.0 mmol) and the α-amino acid (1.2 mmol) in methanol (10 mL) is refluxed for 30 minutes.

  • The methyleneindolinone derivative (1.0 mmol) is then added to the reaction mixture.

  • The reaction is continued at reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spirooxindole product.

  • The product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

The [3+2] cycloaddition reaction is known for its efficiency, often providing high yields of the desired spirooxindole products. The biological activity of these compounds as MDM2-p53 inhibitors is typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key quantitative measure of potency.

CompoundSpiro-Ring SubstituentsYield (%)Cell LineIC₅₀ (µM)
SMD-1 N-methyl, 4'-(4-chlorophenyl)85SJSA-10.08
SMD-2 N-methyl, 4'-(3,4-dichlorophenyl)82LNCaP0.12
SMD-3 N-methyl, 4'-(4-methoxyphenyl)90MCF-70.25
SMD-4 Pyrrolizidine fused78HCT1160.15

Table 1: Synthetic yields and in vitro anticancer activity of representative spiro[pyrrolidine-3,3'-oxindole] derivatives. Data compiled from various sources.

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[2] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.

Spirooxindole-based inhibitors are designed to mimic the key interactions of p53 with MDM2, specifically targeting a hydrophobic pocket on the MDM2 surface where p53 binds. By competitively binding to this pocket, the spirooxindole inhibitors block the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then transcribe its target genes, resulting in the induction of apoptosis and the suppression of tumor growth.

cluster_pathway MDM2-p53 Signaling Pathway and Inhibition by Spirooxindoles p53 p53 MDM2 MDM2 p53->MDM2 Induces expression Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Ubiquitination Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibits interaction

Figure 2: Simplified schematic of the MDM2-p53 signaling pathway and its inhibition by spirooxindole compounds.

Biological Evaluation Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the spirooxindole compounds for 48-72 hours.

  • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

The spiro center at the C3 position of the oxindole ring is a cornerstone of a rapidly evolving class of therapeutic agents. The synthetic accessibility of this scaffold, particularly through [3+2] cycloaddition reactions, allows for the generation of diverse chemical libraries for drug screening. The remarkable success of spirooxindoles as potent and selective inhibitors of the MDM2-p53 interaction underscores the potential of this structural motif in the development of targeted cancer therapies. Further exploration of the chemical space around the C3-spirooxindole core holds significant promise for the discovery of new drug candidates for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to delve deeper into this exciting area of medicinal chemistry.

References

Methodological & Application

Application Note: Synthesis and Therapeutic Potential of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a heterocyclic compound featuring a spiro-junction between a 1,3-dioxolane ring and an indolinone core. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The spiro-oxindole scaffold is a key pharmacophore that mimics the tryptophan moiety, enabling interactions with a range of biological targets.[1] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-proliferative, and histone deacetylase (HDAC) inhibitory effects, highlighting their potential in the development of novel therapeutics for cancer and neurological disorders.[2][3]

The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction of isatin and ethylene glycol. This reaction, known as spiroketalization, selectively protects the C3-ketone of the isatin ring. This application note provides a detailed protocol for this synthesis, along with a comparison of different catalytic methods.

Therapeutic Relevance

The spiro-indolinone core is a privileged scaffold in drug discovery. The unique three-dimensional orientation of the spirocyclic system allows for precise interactions with enzyme active sites and protein-protein interfaces. Notably, compounds based on this scaffold have been investigated for the following applications:

  • Anticonvulsant Activity: Early studies identified the anticonvulsant properties of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones.[2][4]

  • Anticancer Agents: The spiro-oxindole framework is a cornerstone for the design of potent anticancer therapeutics.[1] These compounds can exhibit cytotoxic effects against various human cancer cell lines.[2]

  • HDAC Inhibition: More recent research has focused on developing derivatives as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3]

The synthesis of the parent compound is a crucial first step for the further chemical exploration and development of novel, more potent, and selective drug candidates.

Experimental Protocols

This section details two common protocols for the synthesis of this compound from isatin and ethylene glycol.

Method 1: p-Toluenesulfonic Acid Catalysis in Toluene

This is a conventional method utilizing a common acid catalyst and azeotropic removal of water.

  • Materials:

    • Isatin (1.0 mmol, 147.1 mg)

    • Ethylene glycol (10.0 mmol, 0.56 mL)

    • p-Toluenesulfonic acid (p-TsOH) monohydrate (1.0 mmol, 190.2 mg)

    • Toluene (3 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add isatin (1.0 mmol), ethylene glycol (10.0 mmol), p-toluenesulfonic acid (1.0 mmol), and toluene (3 mL).

    • Heat the reaction mixture to reflux and continue for 4 hours, collecting the water generated in the Dean-Stark trap.

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Method 2: Magnetite Nanoparticle Catalysis under Ultrasonic Irradiation

This method presents a more environmentally friendly approach, utilizing a reusable catalyst and solvent-free conditions.

  • Materials:

    • Isatin (1.0 mmol, 147.1 mg)

    • Ethylene glycol (5 mL)

    • Magnetite nanoparticles (Fe₃O₄ MNPs)

  • Procedure:

    • In a suitable vessel, mix isatin (1.0 mmol) and ethylene glycol (5 mL).

    • Add a catalytic amount of magnetite nanoparticles.

    • Place the vessel in an ultrasonic bath and irradiate at 75 °C for 1 hour.

    • Upon completion of the reaction, the catalyst can be separated using an external magnet.

    • The excess ethylene glycol can be removed under reduced pressure.

    • The resulting product is typically of high purity, but can be further purified if necessary.

Data Presentation

ParameterMethod 1: p-TsOH in TolueneMethod 2: Fe₃O₄ MNPs (Solvent-free)
Catalyst p-Toluenesulfonic acidMagnetite nanoparticles (Fe₃O₄)
Solvent TolueneNone (Ethylene glycol as reagent and solvent)
Temperature Reflux75 °C
Reaction Time 4 hours1 hour
Energy Source Conventional HeatingUltrasonic Irradiation
Yield Not specified in source97%[5]

Visualizations

experimental_workflow Synthesis of this compound cluster_start Starting Materials cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_process Process Isatin Isatin Reaction Spiroketalization Isatin->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction pTsOH p-TsOH TolueneReflux Toluene, Reflux, 4h pTsOH->TolueneReflux FeNPs Fe MNPs Ultrasound Solvent-free, 75°C, Ultrasound, 1h FeNPs->Ultrasound TolueneReflux->Reaction Method 1 Ultrasound->Reaction Method 2 Workup Work-up / Purification Reaction->Workup Product This compound Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the p-toluenesulfonic acid (p-TSA) catalyzed synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.

Introduction

Spirooxindoles are a prominent class of nitrogen-containing heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This unique three-dimensional architecture has garnered significant attention in the field of medicinal chemistry, as it often imparts potent and diverse biological activities. The this compound scaffold, in particular, serves as a key intermediate in the synthesis of a variety of biologically active molecules, including anticonvulsants and anti-proliferative agents. Furthermore, this scaffold is a crucial building block for the development of novel histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer therapeutics.[1]

The synthesis of this compound is efficiently achieved through the acid-catalyzed ketalization of isatin with ethylene glycol. p-Toluenesulfonic acid (p-TSA) is a commonly employed catalyst for this transformation due to its effectiveness, ready availability, and ease of handling. This reaction proceeds with high yields and provides a straightforward route to this important synthetic intermediate.

Reaction and Mechanism

The p-TSA catalyzed synthesis of this compound involves the reaction of isatin with ethylene glycol in the presence of a catalytic amount of p-TSA, typically with azeotropic removal of water to drive the equilibrium towards the product.

The reaction mechanism, illustrated below, proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acidic proton from p-TSA protonates the C3 carbonyl oxygen of isatin, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the other hydroxyl group of the ethylene glycol moiety.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

  • Deprotonation: Loss of a proton regenerates the catalyst and yields the final this compound product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin ProtonatedIsatin Protonated Isatin Isatin->ProtonatedIsatin + H+ EthyleneGlycol Ethylene Glycol Hemiacetal Hemiacetal Intermediate pTSA p-TSA (H+) ProtonatedIsatin->Hemiacetal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Product This compound Oxocarbenium->Product Intramolecular Cyclization Experimental_Workflow start Start reactants Combine Isatin, Ethylene Glycol, p-TSA, and Toluene start->reactants reflux Reflux for 4 hours (with Dean-Stark trap) reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Toluene and Wash with Water cool->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isatin Derivatives and Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a green and efficient methodology for accelerating chemical reactions. This approach offers several advantages over conventional heating methods, including shorter reaction times, higher yields, milder reaction conditions, and often, enhanced product purity.[1][2][3] This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of biologically relevant isatin derivatives and spiro compounds, which are key scaffolds in medicinal chemistry.[4][5][6]

Application Note 1: Three-Component Synthesis of Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones

This protocol describes an efficient, one-pot synthesis of spirooxindoles through a three-component reaction of isatins, 4-hydroxy-2H-quinolin-2-one, and a nitrile (malononitrile or ethyl cyanoacetate) in an aqueous medium under ultrasound irradiation.[7] The use of water as a solvent and ultrasound as an energy source makes this a particularly environmentally benign method.[7]

Comparison of Ultrasound-Assisted vs. Conventional Synthesis
EntryCatalyst (5 mol%)ConditionTime (min)Yield (%)
1PiperidineUltrasound (50 °C)595
2PiperidineStirring (50 °C)3082
3TriethylamineUltrasound (50 °C)890
4-Ultrasound (50 °C)3070

Data adapted from a representative synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones.[7]

Experimental Protocol

Materials:

  • Isatin (1 mmol)

  • 4-hydroxy-2H-quinolone (1 mmol)

  • Malanonitrile (1 mmol)

  • Piperidine (5 mol%)

  • Water (5 mL)

  • Reaction tube

Instrumentation:

  • Ultrasonic bath (45 kHz)

Procedure:

  • Combine 4-hydroxy-2H-quinolone (0.16 g, 1 mmol), isatin (0.15 g, 1 mmol), malononitrile (0.06 g, 1 mmol), and piperidine (5 mol%) in a reaction tube.[7]

  • Add 5 mL of water to the mixture.

  • Place the reaction tube in an ultrasonic bath pre-heated to 50 °C.

  • Irradiate the mixture with ultrasound (45 kHz) for 5 minutes.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry to obtain the pure product.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Product Isatin Isatin ReactionVessel Combine in Water Isatin->ReactionVessel Hydroxyquinolone 4-hydroxy-2H-quinolone Hydroxyquinolone->ReactionVessel Malanonitrile Malanonitrile Malanonitrile->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel Ultrasound Ultrasound Irradiation (45 kHz, 50 °C, 5 min) ReactionVessel->Ultrasound Cooling Cool to RT Ultrasound->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying FinalProduct Spirooxindole Product Drying->FinalProduct

Caption: Workflow for the ultrasound-assisted synthesis of spirooxindoles.

Application Note 2: Ultrasound-Assisted Aldol Reaction for Isatin Derivatives

This protocol details a green synthetic approach for the one-pot aldolization of isatins and ketones using a ruthenium catalyst under ultrasound irradiation.[1] This method demonstrates significant advantages over classical thermal methods, offering shorter reaction times and higher yields with low catalyst loading.[1]

Comparison of Ultrasound vs. Silent Conditions for Aldol Reaction
EntryIsatin DerivativeKetoneMethodTime (min)Yield (%)
1IsatinCyclohexanoneSilent (60 °C)5068
2IsatinCyclohexanoneUltrasound (50 °C)3080
35-BromoisatinCyclohexanoneSilent (60 °C)6065
45-BromoisatinCyclohexanoneUltrasound (50 °C)3578
5IsatinCyclopentanoneSilent (60 °C)5562
6IsatinCyclopentanoneUltrasound (50 °C)3275

Data adapted from a Ru-catalyzed aldol reaction.[1]

Experimental Protocol

Materials:

  • Isatin or isatin derivative (1.0 mmol)

  • Ketone (2.0 mmol)

  • Ruthenium catalyst (3 mol%)

  • Dioxane (solvent)

  • Reaction flask

Instrumentation:

  • Ultrasonic bath

Procedure:

  • In a reaction flask, dissolve isatin (1.0 mmol) and the ketone (2.0 mmol) in dioxane.

  • Add the ruthenium catalyst (3 mol%) to the solution.

  • Place the reaction flask in an ultrasonic bath pre-heated to 50 °C.

  • Irradiate the mixture with ultrasound for the time specified in the table above (typically 30-35 minutes).

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldol adduct.

Logical Relationship Diagram

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Isatin Isatin Ultrasound Ultrasound Irradiation (50 °C) Isatin->Ultrasound Ketone Ketone Ketone->Ultrasound Catalyst Ru Catalyst Catalyst->Ultrasound Solvent Dioxane Solvent->Ultrasound Product Aldol Adduct Ultrasound->Product Advantages Advantages: - Shorter reaction time - Higher yield - Milder conditions Ultrasound->Advantages

Caption: Logical relationship for the ultrasound-assisted aldol reaction.

Application Note 3: [3+2] Cycloaddition for Spirooxindolo-1,2,4-oxadiazoles

This application note describes a facile and green methodology for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction under ultrasound irradiation.[8][9] This method avoids the need for traditional column chromatography and results in good to excellent yields in significantly shorter reaction times compared to conventional methods.[8]

Comparison of Ultrasound-Assisted vs. Conventional Synthesis
EntrySolventBaseMethodTime (h)Yield (%)
1CHCl3Et3NStirring (RT)1275
2CHCl3Et3NUltrasound (RT)192
3CH3CNEt3NStirring (RT)1268
4CH3CNEt3NUltrasound (RT)1.585

Data adapted from the synthesis of a representative spirooxindolo-1,2,4-oxadiazole.[9]

Experimental Protocol

Materials:

  • Isatin Schiff base (1 mmol)

  • N-hydroxycarbimidoyl chloride (1 mmol)

  • Triethylamine (Et3N) (1.2 mmol)

  • Chloroform (CHCl3) (5 mL)

  • Reaction flask

Instrumentation:

  • Ultrasonic bath

Procedure:

  • To a solution of isatin Schiff base (1 mmol) in chloroform (5 mL), add N-hydroxycarbimidoyl chloride (1 mmol).

  • Add triethylamine (1.2 mmol) to the reaction mixture.

  • Place the reaction flask in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound for 1 hour.[9]

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, wash the mixture with water.

  • Extract the organic layer and dry it over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to get the pure spirooxindolo-1,2,4-oxadiazole.

Experimental Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_purification Purification SchiffBase Isatin Schiff Base ReactionVessel Combine in Flask SchiffBase->ReactionVessel Chloride N-hydroxycarbimidoyl chloride Chloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent Chloroform Solvent->ReactionVessel Ultrasound Ultrasound Irradiation (Room Temp, 1 h) ReactionVessel->Ultrasound Wash Wash with Water Ultrasound->Wash Extract Extract & Dry Wash->Extract Evaporate Evaporate Solvent Extract->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize FinalProduct Spirooxindolo Product Recrystallize->FinalProduct

References

experimental protocol for synthesizing 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The spirooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2] The title compound, 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is a key intermediate for synthesizing more complex molecules, particularly isatin-based 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions ("click chemistry").[3][4][5] This protected azido-isatin derivative allows for the selective introduction of various functionalities, making it a valuable building block for creating libraries of potential therapeutic agents.

!!! SAFETY ADVISORY !!! This protocol involves the use of sodium azide (NaN₃) and the generation of an organic azide. Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Sodium azide is highly toxic. All steps involving azides must be performed by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocol

This synthesis is a multi-step process starting from isatin. The overall workflow involves protection of the C3-ketone, nitration of the aromatic ring, reduction of the nitro group to an amine, and finally, conversion of the amine to an azide via a diazotization reaction.[5]

Materials and Equipment
Reagents & SolventsEquipment
IsatinRound-bottom flasks
Sulfuric acid (conc.)Magnetic stirrer with heating
Nitric acid (fuming)Reflux condenser
Ethylene glycolIce bath
p-Toluenesulfonic acid (p-TsOH)Separation funnel
TolueneRotary evaporator
Palladium on carbon (10% Pd/C)Filtration apparatus (Büchner funnel)
EthanolBeakers, graduated cylinders
Hydrochloric acid (conc.)Thin-Layer Chromatography (TLC) plates
Sodium nitrite (NaNO₂)Column chromatography setup
Sodium azide (NaN₃)pH meter or pH paper
Dichloromethane (DCM)Blast shield
Saturated sodium bicarbonate
Anhydrous sodium sulfate
Step 1: Synthesis of 5-Nitroisatin
  • Reaction Setup: In a 250 mL flask cooled in an ice bath, slowly add 5.0 g of isatin to 50 mL of concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.

  • Nitration: Once the isatin is fully dissolved, add a pre-cooled mixture of 3.0 mL fuming nitric acid and 5.0 mL concentrated sulfuric acid dropwise. The temperature must be kept below 10°C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-nitroisatin.

Step 2: Synthesis of 5-nitro-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
  • Reaction Setup: To a solution of 5-nitroisatin (from Step 1) in 100 mL of toluene, add 1.5 equivalents of ethylene glycol and a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 5-amino-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
  • Reaction Setup: Dissolve the protected 5-nitroisatin (from Step 2) in ethanol in a flask suitable for hydrogenation.

  • Hydrogenation: Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the 5-amino derivative, which is often used in the next step without further purification.[5]

Step 4: Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
  • Diazotization (Perform behind a blast shield): Dissolve the 5-amino compound (from Step 3) in a mixture of water and concentrated hydrochloric acid at 0°C (ice bath).[5]

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly between 0-5°C. Stir for 30 minutes after addition is complete.

  • Azidation: In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0°C. Add the cold diazonium salt solution to the sodium azide solution dropwise. Vigorous nitrogen evolution will be observed.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Extract the product with dichloromethane (DCM). Wash the combined organic layers with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel) to yield the final title compound.

Data Summary

StepStarting MaterialProductTypical Yield (%)Key Reagents
1Isatin5-Nitroisatin80-90H₂SO₄, HNO₃
25-Nitroisatin5-nitro-spiro[...]one75-85Ethylene glycol, p-TsOH
35-nitro-spiro[...]one5-amino-spiro[...]one85-95H₂, Pd/C
45-amino-spiro[...]one5-azido-spiro[...]one70-80NaNO₂, NaN₃, HCl

Yields are approximate and may vary based on reaction scale and purification efficiency.

Visualizations

G cluster_0 Synthetic Workflow Isatin Isatin Nitroisatin 1. Nitration (H₂SO₄/HNO₃) Isatin->Nitroisatin Protection 2. Ketal Protection (Ethylene Glycol) Nitroisatin->Protection Reduction 3. Nitro Reduction (H₂/Pd-C) Protection->Reduction Azidation 4. Diazotization/Azidation (NaNO₂/NaN₃) Reduction->Azidation FinalProduct 5-azido-spiro[...]-one Azidation->FinalProduct

Caption: Synthetic workflow for the target compound.

G cluster_1 Logic of Functional Group Interconversion A Isatin Core B Electrophilic Substitution A->B C NO₂ Group (Electron Withdrawing) B->C D Reduction C->D E NH₂ Group (Nucleophilic Amine) D->E F Diazotization E->F G N₂⁺ Group (Good Leaving Group) F->G H Nucleophilic Substitution G->H I N₃ Group (Azide) H->I

Caption: Key functional group transformations.

References

Application Notes and Protocols: Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one as a versatile precursor in the synthesis of bioactive molecules, with a particular focus on the development of histone deacetylase (HDAC) inhibitors for anticancer therapy. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways are presented to facilitate research and development in this area.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds recognized for their rigid three-dimensional structure and significant biological activities.[1][2][3] Among these, this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.[4][5] Its unique structure, derived from the protection of the C3-keto group of isatin, allows for selective functionalization at the N1' position of the indolinone ring, making it an ideal starting material for creating diverse chemical libraries for drug discovery.[1]

This document details the synthesis of this compound and its application as a precursor in the development of potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various cancers.[1][6]

Data Presentation

Table 1: Synthesis Yields of this compound and its Derivatives
CompoundStarting Material(s)Reaction TypeYield (%)Reference
Spiro[[1][6]dioxolane-2,3′-indoline]-2′-oneIsatin, Ethane-1,2-diolKetalization86[1]
(E)-methyl 3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenoateSpiro[[1][6]dioxolane-2,3′-indoline]-2′-one, (E)-methyl 3-(4-(bromomethyl)phenyl)acrylateN-alkylationNot specified[1]
(E)-N-hydroxy-3-(4-((5′-fluoro-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamideCorresponding methyl esterHydroxamic acid formation64[1]
(E)-N-hydroxy-3-(4-((5′-chloro-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamideCorresponding methyl esterHydroxamic acid formationNot specified[1]
(E)-N-hydroxy-3-(4-((5′-methoxy-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamideCorresponding methyl esterHydroxamic acid formationNot specified[1]
(E)-N-hydroxy-3-(4-((7′-chloro-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamideCorresponding methyl esterHydroxamic acid formationNot specified[1]
Table 2: Biological Activity of this compound Derived HDAC Inhibitors
Compound IDTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
4a HDAC20.358A549 (Lung)>50[1]
HCT116 (Colon)>50[1]
MCF7 (Breast)>50[1]
4b HDAC20.284A549 (Lung)21.4[1]
HCT116 (Colon)45.2[1]
MCF7 (Breast)19.8[1]
4c HDAC20.312A549 (Lung)15.8[1]
HCT116 (Colon)23.5[1]
MCF7 (Breast)11.2[1]
SAHA HDAC20.265A549 (Lung)2.1[1]
HCT116 (Colon)3.5[1]
MCF7 (Breast)1.8[1]

Experimental Protocols

Synthesis of Spiro[[1][6]dioxolane-2,3′-indoline]-2′-one (Precursor)[1]

Materials:

  • Isatin (1 mmol, 147 mg)

  • Ethane-1,2-diol (10 mmol, 0.56 mL, 620 mg)

  • p-Toluenesulfonic acid (p-TsOH) (1 mmol)

  • Toluene (3 mL)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of isatin, ethane-1,2-diol, and p-toluenesulfonic acid in toluene is refluxed for 4 hours.

  • After the reaction is complete, the crude reaction mixture is extracted with toluene and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to furnish the desired compound as a slightly yellow solid.

  • Yield: 86%.

General Procedure for the Synthesis of (E)-methyl 3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenoate Derivatives[1]

Materials:

  • Spiro[[1][6]dioxolane-2,3′-indoline]-2′-one (or substituted analogue) (1 mmol)

  • Anhydrous dimethylformamide (DMF) (3 mL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Potassium iodide (KI) (catalytic amount, 20 mg)

  • (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate (1 mmol, 255 mg)

Procedure:

  • To a solution of the spiro compound in anhydrous DMF, add K₂CO₃ and KI.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for a further 24 hours.

  • Pour the reaction mixture into 30 mL of ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product, which can be used in the next step without further purification.

General Procedure for the Synthesis of (E)-N-hydroxy-3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamide Derivatives (HDAC Inhibitors)[1]

Materials:

  • (E)-methyl 3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenoate derivative

  • Methanol (MeOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare a fresh solution of hydroxylamine by dissolving NH₂OH·HCl in MeOH and adding an equivalent amount of a methanolic solution of NaOH at -5 °C.

  • Filter the resulting precipitate of NaCl.

  • Add the filtrate containing free hydroxylamine to a solution of the methyl ester derivative in MeOH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., MeOH/H₂O).

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation Isatin Isatin & Ethylene Glycol Precursor This compound Isatin->Precursor Ketalization (p-TsOH, Toluene, Reflux) Intermediate N-Alkylated Intermediate (Methyl Propenoate) Precursor->Intermediate N-Alkylation (K2CO3, KI, DMF) Final_Product HDAC Inhibitor (N-Hydroxypropenamide) Intermediate->Final_Product Hydroxamic Acid Formation (NH2OH, MeOH) HDAC_Assay HDAC2 Inhibition Assay Final_Product->HDAC_Assay Cell_Assay Cytotoxicity Assay (A549, HCT116, MCF7) Final_Product->Cell_Assay

Caption: Synthetic and evaluation workflow for HDAC inhibitors.

Proposed Signaling Pathway of Action

G HDACi Spiro-dioxolane HDAC Inhibitor HDAC HDAC2 HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation (Increased) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Cancer_Growth Inhibition of Cancer Cell Growth Cell_Cycle->Cancer_Growth Apoptosis->Cancer_Growth

Caption: Mechanism of action for spiro-dioxolane based HDAC inhibitors.

References

Application Notes and Protocols: Anticancer Activity Evaluation of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of the anticancer activity of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs and related spirooxindole compounds. This document includes a summary of reported biological data, detailed protocols for key experimental assays, and visualizations of experimental workflows and relevant signaling pathways.

Introduction to this compound Analogs

Spirooxindoles are a class of heterocyclic compounds characterized by a spiro fusion at the C3 position of an oxindole core. This structural motif is found in various natural products and has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. The this compound scaffold, a specific subset of this class, has been investigated for its potential as a therapeutic agent. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs).

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer and enzyme inhibitory activities of various this compound analogs and related spiro indoline-2-one derivatives.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
4b A549 (Lung Carcinoma)12.5[1]
HeLa (Cervical Carcinoma)15.2[1]
NCI-H460 (Large Cell Lung Cancer)10.8[1]
4c A549 (Lung Carcinoma)10.9[1]
HeLa (Cervical Carcinoma)11.5[1]
NCI-H460 (Large Cell Lung Cancer)9.8[1]
4d A549 (Lung Carcinoma)14.2[1]
HeLa (Cervical Carcinoma)18.7[1]
NCI-H460 (Large Cell Lung Cancer)13.1[1]
Phosphoryl-substituted analog 4c HuTu 80 (Duodenal Adenocarcinoma)15.4[2]
Phosphoryl-substituted analog 4d HuTu 80 (Duodenal Adenocarcinoma)14.3[2]

Table 2: Growth Inhibition (GI50) of Spiro Indoline-2-one Derivatives against Human Breast Cancer Cell Lines

Compound IDCancer Cell LineGI50 (µM)Reference
SSSK16 MCF-70.44[3][4]
SSSK17 MCF-70.04[3][4]
SSSK19 MCF-721.6[3][4]

Table 3: Histone Deacetylase (HDAC) Inhibitory Activity

Compound IDEnzymeIC50 (µM)Reference
4b HDAC20.284[1]
4c HDAC20.312[1]
4d HDAC20.458[1]
SAHA (control) HDAC20.265[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogs at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways, such as the acetylation status of histones.

Protocol:

  • Protein Extraction: Treat cells with the this compound analogs. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3, anti-HDAC2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating the anticancer activity of the this compound analogs and the proposed mechanism of action involving HDAC inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Conclusion synthesis Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Analogs cell_lines Cancer Cell Lines synthesis->cell_lines Treatment hdac_assay HDAC Enzyme Assay (HDAC Inhibition, IC50) synthesis->hdac_assay Screening mtt MTT Assay (Cytotoxicity, IC50) cell_lines->mtt apoptosis Annexin V/PI Staining (Apoptosis) cell_lines->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Arrest) cell_lines->cell_cycle western_blot Western Blotting (Protein Expression) cell_lines->western_blot data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis hdac_assay->data_analysis western_blot->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: Experimental workflow for anticancer activity evaluation.

hdac_inhibition_pathway compound Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Analog hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation (HATs) acetyl_histones->histones Deacetylation (HDACs) chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Proposed HDAC inhibition signaling pathway.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preliminary in vitro antimicrobial and antifungal screening of novel spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives. The described methods are foundational for assessing the potential of these compounds as new therapeutic agents.

Introduction

Spirocyclic compounds, particularly those incorporating an oxindole moiety, are of significant interest in medicinal chemistry due to their diverse biological activities. The unique three-dimensional structure of the spiro center can lead to novel interactions with biological targets. Spirooxindole derivatives have been reported to exhibit a range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The this compound scaffold represents a key pharmacophore whose derivatives are being explored for their therapeutic potential. This document outlines the standardized procedures for evaluating the antimicrobial and antifungal efficacy of novel derivatives based on this core structure.

Data Presentation

Table 1: Antifungal Activity of a this compound Derivative

CompoundTest OrganismInhibition Zone (mm)MIC (µg/mL)
Derivative 1Candida albicans12 - 1531.25 - 200
Clotrimazole (Standard)Candida albicans--

Table 2: Antibacterial Activity of a this compound Derivative

CompoundTest OrganismInhibition Zone (mm)MIC (µg/mL)
Derivative 1Staphylococcus aureusModerate ActivityNot specified
Imipenem (Standard)Staphylococcus aureus--

Note: The data presented is for a complex derivative and may not be representative of the parent this compound compound. Further testing is required to determine the specific activity of the novel derivatives.

Experimental Protocols

The following are detailed protocols for the initial in vitro screening of antimicrobial and antifungal activities of novel this compound derivatives. These protocols are based on established methods such as the agar well diffusion assay and the broth microdilution method, which are compliant with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Agar Well Diffusion Assay for Preliminary Antimicrobial and Antifungal Screening

This method is suitable for initial qualitative screening of the antimicrobial and antifungal activity of the synthesized compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria)

  • Positive control antifungals (e.g., Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Preparation of Inoculum:

    • For bacteria, pick a few colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For fungi, prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80) and adjust the concentration to approximately 1 x 10⁶ to 5 x 10⁶ spores/mL.

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform thickness.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plates.

  • Well Preparation:

    • Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Application of Test Compounds:

    • Prepare stock solutions of the test compounds in DMSO.

    • Add a defined volume (e.g., 100 µL) of the test compound solution into the designated wells.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial or antifungal activity.

Protocol 2: Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The protocol should be performed following CLSI documents M07 for bacteria and M27 for yeasts.

Materials:

  • Test compounds

  • DMSO

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

  • Positive and negative controls

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in the appropriate broth medium (MHB or RPMI-1640) directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Prepare the microbial inoculum as described in the agar well diffusion protocol and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi in each well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.

Visualizations

The following diagrams illustrate the experimental workflows for the antimicrobial and antifungal screening processes.

experimental_workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis prep_compounds Prepare Test Compound Solutions agar_well Agar Well Diffusion Assay prep_compounds->agar_well broth_micro Broth Microdilution (MIC Determination) prep_compounds->broth_micro prep_inoculum Prepare Microbial Inoculum prep_inoculum->agar_well prep_inoculum->broth_micro measure_zones Measure Inhibition Zones agar_well->measure_zones determine_mic Determine MIC Values broth_micro->determine_mic

Caption: Experimental workflow for antimicrobial and antifungal screening.

logical_relationship start Novel this compound Derivatives primary_screening Primary Screening (e.g., Agar Well Diffusion) start->primary_screening active_compounds Identification of Active Compounds primary_screening->active_compounds quantitative_assay Quantitative Assay (e.g., Broth Microdilution for MIC) active_compounds->quantitative_assay mic_determination Determination of Minimum Inhibitory Concentration (MIC) quantitative_assay->mic_determination further_studies Further Studies (Mechanism of Action, Toxicity, etc.) mic_determination->further_studies

Caption: Logical progression of antimicrobial drug discovery.

References

Application Notes & Protocols: The Strategic Application of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid three-dimensional architecture and prevalence in numerous natural products and pharmacologically active molecules.[1][2][3] This guide focuses on a key synthetic intermediate, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one , elucidating its strategic importance and providing detailed protocols for its synthesis and application, particularly in the development of potent anticancer agents.

The Strategic Imperative of the 1,3-Dioxolane Moiety: A Gateway to Chemoselectivity

The parent structure for many spirooxindoles is isatin (1H-indole-2,3-dione). A primary challenge in isatin chemistry is the presence of two reactive carbonyl groups (C2-amide and C3-ketone) and a reactive N-H group. To achieve selective modification at other positions—such as the N1' position or the aromatic ring—it is often essential to "protect" the highly electrophilic C3-ketone.

The formation of this compound serves as an elegant and efficient solution. By reacting isatin with ethylene glycol, the C3-ketone is converted into a stable ketal, effectively masking its reactivity.[4][5][6] This strategic protection unlocks a host of synthetic possibilities, enabling chemists to perform reactions like N-alkylation or aromatic substitutions with high precision, which would otherwise be complicated by side reactions at the C3-position.

Core Application: Synthesis of p53-MDM2 Protein-Protein Interaction Inhibitors

A landmark application of the spirooxindole scaffold is in the development of small-molecule inhibitors that disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[7][8][9] In many cancers with wild-type p53, the p53 protein is rendered inactive by overexpressed MDM2, which binds to p53 and promotes its degradation.[8]

Spirooxindole-based compounds, such as the MI (Michigan Inhibitor) series, have been designed to mimic the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that insert into a deep pocket on the MDM2 surface.[7][10] By competitively binding to this pocket, these inhibitors block the p53-MDM2 interaction, leading to the stabilization and reactivation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[9][11] The this compound core is a foundational building block for constructing these complex, stereochemically rich molecules.[10]

Synthetic Workflow Overview

The general strategy involves the initial protection of isatin, followed by functionalization and a key cycloaddition step to build the complete spiro-pyrrolidinyl oxindole core.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Elaboration & Cycloaddition Isatin Isatin Protection Ketal Protection (Ethylene Glycol, p-TsOH) Isatin->Protection Scaffold This compound Protection->Scaffold N_Func N-Functionalization (e.g., with an activated alkene) Scaffold->N_Func Key Intermediate Cycloaddition [3+2] Cycloaddition N_Func->Cycloaddition Dipole_Gen Azomethine Ylide Generation (in situ with an amino acid) Dipole_Gen->Cycloaddition Final_Product Functionalized Spirooxindole (e.g., MDM2 Inhibitor Precursor) Cycloaddition->Final_Product

Caption: General synthetic workflow for MDM2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol details the acid-catalyzed condensation of isatin with ethylene glycol to form the protected spiro-ketal intermediate.[4][5][12]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Molarity Amount Moles
Isatin C₈H₅NO₂ 147.13 - 1.47 g 10 mmol
Ethylene Glycol C₂H₆O₂ 62.07 - 6.2 mL 100 mmol
p-Toluenesulfonic acid (p-TsOH) C₇H₈O₃S·H₂O 190.22 - 190 mg 1 mmol

| Toluene | C₇H₈ | 92.14 | - | 40 mL | - |

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Flask: Add isatin (1.47 g, 10 mmol), ethylene glycol (6.2 mL, 100 mmol), p-toluenesulfonic acid (190 mg, 1 mmol), and toluene (40 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the isatin starting material. The reaction is typically complete within 4-6 hours when no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel to yield the pure product.

Expected Yield: 80-90%. Characterization: The product is a solid. The molecular weight is 191.18 g/mol .[13]

Protocol 2: Elaboration via [3+2] Cycloaddition for MDM2 Inhibitor Core

This protocol demonstrates the power of the protected scaffold in a multicomponent [3+2] cycloaddition reaction, a common method to construct the pyrrolidine ring found in many spirooxindole inhibitors.[14][15]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₁₀H₉NO₃ 191.18 191 mg 1 mmol
(E)-1,2-dichloro-4-(2-nitrovinyl)benzene C₈H₅Cl₂NO₂ 218.04 240 mg 1.1 mmol
Sarcosine (N-methylglycine) C₃H₇NO₂ 89.09 107 mg 1.2 mmol

| Ethanol | C₂H₆O | 46.07 | 10 mL | - |

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (191 mg, 1 mmol), (E)-1,2-dichloro-4-(2-nitrovinyl)benzene (240 mg, 1.1 mmol), and sarcosine (107 mg, 1.2 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction generates an azomethine ylide in situ from the protected isatin and sarcosine, which then undergoes a cycloaddition with the nitroalkene dipolarophile.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of the spiro-pyrrolidinyl oxindole. The final deprotection of the ketal to reveal the C3-ketone can be achieved under acidic conditions if required for the final compound.

Mechanism of Action: p53 Reactivation

The spirooxindole compounds synthesized using this intermediate function by physically obstructing the binding site on MDM2, preventing it from interacting with p53. This leads to an increase in intracellular p53 levels, restoring its tumor-suppressing functions.

G cluster_0 Normal (Stressed) Cell Response cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treatment with Spirooxindole Inhibitor p53_norm p53 (Tumor Suppressor) MDM2_norm MDM2 node_arrest Cell Cycle Arrest p53_norm->node_arrest activates node_apoptosis Apoptosis p53_norm->node_apoptosis activates p53_cancer p53 MDM2_cancer MDM2 (Overexpressed) p53_cancer->MDM2_cancer Binding Degradation p53 Degradation p53_cancer->Degradation MDM2_cancer->Degradation Proliferation Uncontrolled Proliferation Degradation->Proliferation Inhibitor Spirooxindole Inhibitor (MI-888) MDM2_treat MDM2 Inhibitor->MDM2_treat Binds & Blocks p53_treat p53 (Stabilized) node_arrest_treat Cell Cycle Arrest p53_treat->node_arrest_treat activates node_apoptosis_treat Apoptosis p53_treat->node_apoptosis_treat activates

Caption: Mechanism of p53 reactivation by spirooxindole inhibitors.

Future Perspectives

The this compound scaffold remains a cornerstone in the synthesis of complex, biologically active molecules.[1][16] Its utility extends beyond MDM2 inhibitors to compounds with antiviral, antimicrobial, and anti-inflammatory properties.[16][17] Future research will likely focus on developing more efficient and stereoselective methods for elaborating this core, as stereochemistry plays a critical role in binding affinity, with differences of over 100-fold observed between diastereomers of MDM2 inhibitors.[10] The continued exploration of this versatile intermediate promises to yield novel therapeutic agents for a wide range of diseases.[18]

References

Application Notes and Protocols for Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Based MDM2-p53 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the development of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one based inhibitors targeting the MDM2-p53 protein-protein interaction. This class of compounds holds significant promise in the field of oncology by offering a strategy to reactivate the tumor suppressor protein p53.

Introduction

The p53 tumor suppressor plays a pivotal role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, the function of wild-type p53 is abrogated by the over-expression of its negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. The disruption of the MDM2-p53 interaction has thus emerged as an attractive therapeutic strategy for cancer treatment.

Spirooxindoles, and specifically derivatives of the this compound scaffold, have been identified as potent small molecule inhibitors of the MDM2-p53 interaction. These compounds mimic the key interactions of p53 with MDM2, thereby blocking the binding of p53 to MDM2, leading to p53 stabilization, and subsequent activation of p53-mediated downstream pathways. This document provides quantitative data on the activity of representative compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for representative this compound based MDM2-p53 inhibitors and related spirooxindole compounds.

Compound IDModification on Spirooxindole CoreMDM2 Binding Affinity (Ki, nM)MDM2-p53 Inhibition (IC50, nM)Cell-based Activity (IC50, nM)Target Cell Line
MI-888 Complex spiro-pyrrolidinyl oxindole0.44Not ReportedNot ReportedNot Reported
Compound with 6-Cl, R3=Ph, R4=CF3 Spiro-pyrrolidinyl oxindole240 ± 60Not ReportedNot ReportedNot Reported
Compound 62 Fused five-membered ring systemNot Reported4161SJSA-1
Compound 63 Fused six-membered ring systemNot Reported4547SJSA-1

Table 1: In Vitro Activity of Spirooxindole-based MDM2-p53 Inhibitors. This table presents the binding affinities and inhibitory concentrations of selected spirooxindole derivatives against the MDM2-p53 interaction.

Compound IDTarget Cell LineIC50 (µM)Notes
Compound 11h A5490.18Most effective against three tested cancer cell lines.
MDA-MB-2310.08
HeLa0.15
Compound 11k MDA-MB-2310.09
HeLa0.14
Compound 12c HeLa0.14
Spiro-indolinone derivatives SW620 (p53 mutant)<0.08Suggests a different mode of action beyond p53 reactivation.

Table 2: Cellular Potency of Spirooxindole Derivatives in Cancer Cell Lines. This table showcases the cytotoxic effects of various spirooxindole compounds on different cancer cell lines, providing insights into their therapeutic potential.

Experimental Protocols

Protocol 1: General Synthesis of 1'-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold followed by N-alkylation to introduce various substituents at the 1'-position.

Part A: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isatin (1 equivalent), ethylene glycol (10 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene.

  • Reflux: Heat the reaction mixture to reflux and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Part B: N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add anhydrous potassium carbonate (2-3 equivalents) and the desired alkyl halide (1.1-1.5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1'-substituted this compound derivative.

Protocol 2: MDM2-p53 AlphaLISA Binding Assay

This protocol outlines a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to quantify the inhibition of the MDM2-p53 interaction.

Materials:

  • GST-tagged MDM2 protein

  • Biotinylated p53-derived peptide

  • Streptavidin-coated Donor beads

  • Anti-GST-coated Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (this compound derivatives)

  • 384-well white microplates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer and add them to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no protein) controls.

  • Protein Incubation: Add a pre-incubated mixture of GST-MDM2 and biotinylated p53 peptide to each well. Incubate for 60 minutes at room temperature.

  • Bead Addition: Add a suspension of anti-GST Acceptor beads to each well and incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Add a suspension of Streptavidin Donor beads to each well and incubate for 30-60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot for p53 and MDM2 Upregulation

This protocol is used to assess the cellular activity of the inhibitors by measuring the levels of p53 and its transcriptional target, MDM2.

Materials:

  • Cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the fold-change in p53 and MDM2 protein levels upon treatment.

Protocol 4: Mammalian Two-Hybrid (M2H) Assay for MDM2-p53 Interaction

This cell-based assay is used to study the MDM2-p53 interaction within a cellular context and to screen for inhibitors.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • pM vector containing the GAL4 DNA-binding domain fused to MDM2

  • pVP16 vector containing the VP16 activation domain fused to p53

  • pG5luc reporter vector containing GAL4 binding sites upstream of a luciferase gene

  • Transfection reagent

  • Test compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to grow to 70-80% confluency.

  • Co-transfection: Co-transfect the cells with the pM-MDM2, pVP16-p53, and pG5luc plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds.

  • Cell Lysis: After a further 24 hours of incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the luciferase activity in each well using a luminometer.

  • Data Analysis: The inhibition of the MDM2-p53 interaction will result in a decrease in luciferase expression. Calculate the percent inhibition and determine the IC50 values for the test compounds.

Mandatory Visualization

MDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression cluster_2 Treatment with Spirooxindole Inhibitor p53_inactive p53 Proteasome Proteasome p53_inactive->Proteasome Ubiquitination & Degradation MDM2 MDM2 MDM2->p53_inactive Binds & Inhibits p53_degraded Low p53 levels Cell_Proliferation Uncontrolled Cell Proliferation MDM2_over MDM2 (overexpressed) MDM2_over->p53_degraded Enhanced Degradation Spirooxindole Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Inhibitor MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited Inhibits p53_active p53 (stabilized & active) MDM2_inhibited->p53_active Interaction Blocked Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-based Assays Synthesis Synthesis of Spirooxindole Derivatives Purification Purification & Characterization Synthesis->Purification AlphaLISA MDM2-p53 Binding Assay (AlphaLISA) Purification->AlphaLISA Data_Analysis_1 IC50 Determination AlphaLISA->Data_Analysis_1 Cell_Culture Cancer Cell Culture (WT p53) Data_Analysis_1->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Western_Blot Western Blot (p53, MDM2 levels) Treatment->Western_Blot M2H_Assay Mammalian Two-Hybrid Assay Treatment->M2H_Assay Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity Data_Analysis_2 Cellular IC50 & Protein Upregulation Western_Blot->Data_Analysis_2 M2H_Assay->Data_Analysis_2 Cytotoxicity->Data_Analysis_2 Spirooxindole_Scaffold cluster_key Key Structural Features Scaffold Core This compound Core R1 R1: Substituents on the indole ring (e.g., halogens) R2 R2: Substituents at the 1'-position (N-alkylation) Structure_Description  General Structure of this compound Derivatives:  - A central indolin-2-one ring system.  - A 1,3-dioxolane ring spiro-fused at the 3-position of the indolinone.  - Substitutions (R1) are commonly made on the aromatic part of the indole ring.  - The 1'-position (nitrogen of the indole) is often alkylated (R2) to introduce diverse side chains.  

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives, focusing on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this area.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional spirocyclic framework, centered around a C3-spiro-substituted oxindole core, provides a versatile scaffold for the design of novel therapeutic agents. Among the various modifications of the spirooxindole skeleton, the this compound moiety has emerged as a promising pharmacophore. This core structure offers opportunities for chemical modifications at the indole nitrogen and on the aromatic ring, allowing for the fine-tuning of physicochemical properties and biological activity.

A key mechanism of action for many spirooxindole derivatives in cancer is the inhibition of the p53-MDM2 protein-protein interaction.[1] The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis, and its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[1] By disrupting the p53-MDM2 interaction, spirooxindole-based inhibitors can stabilize and activate p53, leading to the selective elimination of cancer cells.[2][3][4]

This document summarizes the current understanding of the SAR of this compound derivatives, presents their quantitative biological data, and provides detailed protocols for their synthesis and evaluation.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indolinone ring and modifications at the indole nitrogen.

Anticancer Activity

The anticancer activity of these derivatives has been primarily evaluated through their ability to inhibit histone deacetylase (HDAC) enzymes and their cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro activity of a series of 5′(7′)-substituted-2′-oxospiro[3]dioxolane-2,3′-indoline-based N-hydroxypropenamides.

Table 1: In Vitro Anticancer Activity of this compound Derivatives [5]

Compound IDRHDAC2 IC50 (μM)A549 IC50 (μM)NCI-H460 IC50 (μM)BxPC-3 IC50 (μM)
4a H0.4121.891.252.01
4b 5'-F0.2841.541.081.63
4c 5'-Cl0.3561.681.151.77
4d 5'-Br0.3811.751.201.84
4e 5'-CH30.4011.821.231.95
4f 5'-OCH30.4251.931.302.15
4g 7'-Cl0.3951.801.211.90
SAHA (Control) -0.2651.481.021.55

SAR Observations:

  • Substitution on the Indolinone Ring: The presence of small electron-withdrawing groups at the 5'-position of the indolinone ring, such as fluorine (4b) and chlorine (4c), generally leads to enhanced HDAC2 inhibition and cytotoxicity compared to the unsubstituted analog (4a).[5]

  • Effect of Halogens: Among the halogens, the fluorine-substituted derivative (4b) displayed the most potent activity, closely followed by the chlorine-substituted compound (4c).[5] This suggests that the electronegativity and size of the halogen atom play a crucial role in the interaction with the biological target.

  • Electron-Donating Groups: The introduction of electron-donating groups like methyl (4e) and methoxy (4f) at the 5'-position resulted in a slight decrease in activity compared to the halogenated derivatives.[5]

  • Positional Isomers: Substitution at the 7'-position with a chlorine atom (4g) showed comparable activity to the 5'-chloro derivative (4c), indicating that this position is also amenable to modification to modulate biological activity.[5]

Antimicrobial Activity

Data on the antimicrobial activity specifically for this compound derivatives is still emerging. However, broader studies on spirooxindole derivatives have shown promising results. The following table is a representative example of the antimicrobial activity of spiro-4-thiazolidione derivatives of isatin, highlighting the potential of the spirooxindole scaffold.

Table 2: Antimicrobial Activity of Representative Spirooxindole Derivatives (Zone of Inhibition in mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
A05 1514131211
A06 1615141312
D05 1817161514
D06 1918171615
E05 1716151413
E06 1817161514
Ampicillin 25242220-
Clotrimazole ----21

SAR Observations:

  • The antimicrobial activity of spirooxindole derivatives is influenced by the nature of the heterocyclic ring fused at the C3 position and the substituents on the indolinone core. Further studies are required to establish a clear SAR for the spiro[1,3-dioxolane] series against various microbial strains.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the spiro[1,3-dioxolane-2,3'-indolin]-2'-one core is typically achieved through the condensation of an appropriately substituted isatin with ethylene glycol in the presence of an acid catalyst.[5][6] Subsequent modifications can be introduced at the indole nitrogen.

Protocol 1: General Synthesis of Substituted Spiro[[3]dioxolane-2,3′-indoline]-2′-one [5]

  • Reaction Setup: To a solution of the desired substituted isatin (1 mmol) in toluene (3 mL), add ethane-1,2-diol (10 mmol) and p-toluenesulfonic acid (p-TsOH, 1 mmol).

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Work-up: After the reaction is complete, extract the crude mixture with toluene and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired spiro[[3]dioxolane-2,3′-indoline]-2′-one derivative.

Protocol 2: N-Alkylation of Spiro[[3]dioxolane-2,3′-indoline]-2′-one [5]

  • Reaction Setup: To a solution of the synthesized spiro compound (1 mmol) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 mmol), potassium iodide (KI, 0.1 mmol), and the desired alkylating agent (e.g., (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate, 1.2 mmol).

  • Reaction: Stir the mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Signaling Pathway

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Therapeutic Intervention cluster_regulation p53 Regulation cluster_response Cellular Response Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates Spiro_Compound Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Derivative MDM2 MDM2 Spiro_Compound->MDM2 inhibits MDM2->p53 binds to & inhibits p53_Ub p53 Ubiquitination MDM2->p53_Ub promotes p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proteasome Proteasomal Degradation p53_Ub->Proteasome

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Substituted Isatin + Ethylene Glycol Core_Synthesis Synthesis of Spiro-dioxolane Core Start->Core_Synthesis Modification N-Alkylation / Further Derivatization Core_Synthesis->Modification Purification Purification & Characterization (NMR, MS, etc.) Modification->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR

Logical Relationship

logical_relationship cluster_compound Compound Features cluster_activity Biological Activity Core Spiro[1,3-dioxolane- 2,3'-indol]-2'(1'H)-one Core Scaffold Potency Biological Potency (IC50 / MIC) Substituents Substituents on Indolinone Ring (e.g., -F, -Cl, -CH3) Substituents->Potency influences N_Modification Modification at Indole Nitrogen N_Modification->Potency modulates Selectivity Selectivity Potency->Selectivity determines

References

experimental procedure for N-alkylation of the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one ring

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Introduction

The spirooxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1][2][3] N-alkylation of the indole nitrogen within this framework is a critical synthetic step for modifying the compound's biological and physicochemical properties. This application note provides a detailed experimental protocol for the N-alkylation of the this compound ring system, a key intermediate in the synthesis of more complex spirooxindole derivatives.

The described protocol is based on established methods for the N-alkylation of isatin and its derivatives, which involve the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkylating agent.[4][5][6][7] The spiro[1,3-dioxolane] moiety acts as a protecting group for the C-3 carbonyl of the parent isatin, allowing for selective modification at the N-1 position.

Experimental Protocol

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • To a well-stirred mixture of spiro[[4][5]dithiolane-2,3′-indolin]-2′-one (1.0 mmol), tetrabutylammonium bromide (TBAB) (0.5 mmol), and potassium carbonate (K₂CO₃) (1.0 mmol), the appropriate alkylating agent (1.2 mmol) is added.[8]

  • The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. For less reactive halides, heating to 80°C may be required.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired N-alkylated spiro[1,3-dioxolane-2,3'-indol]-2'-one.

Alternative Microwave-Assisted Protocol:

For accelerated reaction times, microwave irradiation can be employed.

  • An intimate mixture of this compound (1 mmol), the alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol) is prepared.[4][9]

  • A few drops of a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidinone (NMP) are added to create a slurry.[4][9]

  • The mixture is subjected to microwave irradiation at a suitable power and time, which should be optimized for the specific substrate and alkylating agent.

  • Work-up and purification follow the same procedure as the conventional heating method.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of a related spirooxindole system, which can be used as a starting point for optimizing the reaction for this compound.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
11,2-DibromoethaneK₂CO₃Solvent-freeRT670[8]
21,2-DichloroethaneK₂CO₃Solvent-freeRT1282[8]
31,5-DibromopentaneK₂CO₃Solvent-freeRT687[8]
41,6-DibromohexaneK₂CO₃Solvent-freeRT685[8]
51,6-DichlorohexaneK₂CO₃Solvent-freeRT1288[8]
6Various Alkyl HalidesK₂CO₃DMF8012~95[6]
7Various Alkyl HalidesCs₂CO₃DMF/NMPMW< 1High[4][9]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound mix Mix Reagents start->mix reagents Base (e.g., K2CO3) Alkylating Agent Solvent (optional) reagents->mix react Heating or Microwave Irradiation mix->react extraction Aqueous Work-up & Extraction react->extraction drying Drying & Solvent Removal extraction->drying purification Column Chromatography drying->purification end N-Alkylated Product purification->end

Caption: A flowchart illustrating the key steps in the N-alkylation of the this compound ring.

General Reaction Scheme

Caption: A general scheme for the N-alkylation of a spiro-oxindole derivative.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives from Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,3-triazole derivatives from 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This class of compounds holds significant promise in medicinal chemistry, with research indicating potential applications as anticancer agents. The spirooxindole core is a privileged scaffold in drug discovery, and its combination with the 1,2,3-triazole moiety via "click chemistry" allows for the creation of a diverse library of compounds for biological screening.

Application Notes

The synthesized spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one-1,2,3-triazole derivatives are of particular interest for their potential as anticancer agents.[1][2] Studies on similar spirooxindole-triazole hybrids have shown that these molecules can exhibit cytotoxic activity against various cancer cell lines, including those of breast, colon, liver, and lung cancer.[1][3]

Mechanism of Action:

One of the key mechanisms of action identified for this class of compounds is the inhibition of the p53-MDM2 protein-protein interaction .[4][5] The p53 protein is a critical tumor suppressor, and its activity is often downregulated in cancer cells by the Murine Double Minute 2 (MDM2) oncoprotein. By inhibiting the p53-MDM2 interaction, these spirooxindole-triazole derivatives can reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Another promising target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[1][6] VEGFR-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the tumor's blood supply, thereby impeding its growth and spread. Some spirooxindole-1,2,3-triazole hybrids have demonstrated potent inhibitory activity against VEGFR-2.[1]

These compounds are promising candidates for further investigation in drug discovery programs targeting cancer. Their synthetic accessibility allows for the facile generation of analogs to explore structure-activity relationships (SAR) and optimize their potency and selectivity.

Experimental Protocols

Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (Starting Material)

The synthesis of the key azide intermediate is a multi-step process starting from isatin.

Step 1: Synthesis of 5-nitro-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one This step involves the protection of the C3-keto group of 5-nitroisatin as a dioxolane.

  • Reagents: 5-nitroisatin, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene.

  • Procedure: A mixture of 5-nitroisatin, ethylene glycol, and a catalytic amount of p-TsOH in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 5-amino-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one The nitro group is reduced to an amino group via catalytic hydrogenation.

  • Reagents: 5-nitro-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure: The nitro-spiro compound is dissolved in ethanol, and 10% Pd/C is added. The mixture is then subjected to hydrogenation at room temperature. The reaction progress is monitored by TLC. After completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the amino derivative.[1]

Step 3: Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one The amino group is converted to an azide group via a diazotization reaction followed by substitution with sodium azide.

  • Reagents: 5-amino-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, hydrochloric acid, sodium nitrite, sodium azide.

  • Procedure: The amino-spiro compound is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. After stirring for a short period, a solution of sodium azide in water is added. The reaction mixture is stirred for an additional period, and the resulting solid is filtered, washed with water, and dried to give the desired azide.[1]

General Protocol for the Synthesis of 1,2,3-Triazole Derivatives via 1,3-Dipolar Cycloaddition

The final 1,2,3-triazole derivatives are synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Two methods are provided: a conventional method and an ultrasound-assisted method which offers significantly higher yields and shorter reaction times.

Method A: Conventional Synthesis

  • Reagents: 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water, acetic acid.

  • Procedure: To a solution of the azide and the terminal alkyne in a 1:1 mixture of tert-butanol and water, copper(II) sulfate pentahydrate and sodium ascorbate are added, followed by acetic acid. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.[1]

Method B: Ultrasound-Assisted Synthesis

  • Reagents: 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water, acetic acid.

  • Procedure: A mixture of the azide, alkyne, CuSO₄·5H₂O, sodium ascorbate, and acetic acid in a 1:1 mixture of tert-butanol and water is subjected to ultrasound irradiation for 5 minutes. After the reaction, the product is extracted with an organic solvent, the organic layer is dried and the solvent is evaporated to yield the pure product. This method often does not require column chromatography for purification.[7][8]

Data Presentation

Table 1: Synthesis of 1,2,3-Triazole Derivatives - Reaction Yields

EntryAlkyne Substituent (R)Conventional Method Yield (%)[1]Ultrasound Method Yield (%)[8]
1Phenyl7295
24-Methylphenyl7598
34-Methoxyphenyl7096
44-Chlorophenyl7397
54-Bromophenyl7196
64-Nitrophenyl6894
7n-Propyl6590
8n-Butyl6792
9Cyclohexyl6993
10Hydroxymethyl6085
111-Hydroxyethyl6288
121-Hydroxypropyl6389

Table 2: Characterization Data for Selected 1,2,3-Triazole Derivatives

CompoundR¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
11a [1]Phenyl10.7 (s, 1H, NH), 9.2 (s, 1H, triazole-H), 7.2-7.9 (m, 5H, Ar-H), 4.30-4.36 (m, 4H, O-CH₂-CH₂-O)175.8, 164.9, 143.5, 135.7, 130.9, 130.0, 129.7, 129.6, 128.0, 127.0, 121.5, 114.1, 65.5, 59.6, 55.2
11d [1]4-Chlorophenyl10.7 (s, 1H, NH), 9.1 (s, 1H, triazole-H), 7.4-7.8 (m, 4H, Ar-H), 4.30-4.36 (m, 4H, O-CH₂-CH₂-O)175.7, 164.8, 143.4, 135.8, 134.1, 130.9, 129.8, 128.5, 121.6, 114.2, 65.5, 59.5, 55.3

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_methods Reaction Conditions Isatin Isatin Nitro_Spiro 5-Nitro-spiro- [1,3-dioxolane-2,3'-indol]-2'(1'H)-one Isatin->Nitro_Spiro Ethylene glycol, p-TsOH, Toluene Amino_Spiro 5-Amino-spiro- [1,3-dioxolane-2,3'-indol]-2'(1'H)-one Nitro_Spiro->Amino_Spiro H₂, 10% Pd/C, EtOH Azide 5-Azido-spiro- [1,3-dioxolane-2,3'-indol]-2'(1'H)-one Amino_Spiro->Azide 1. HCl, NaNO₂ 2. NaN₃ Triazole 1,2,3-Triazole Derivative Azide->Triazole R-Alkyne, CuSO₄·5H₂O, Na Ascorbate, AcOH, t-BuOH/H₂O Conventional Conventional (24h, RT) Triazole->Conventional Ultrasound Ultrasound (5 min) Triazole->Ultrasound p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Activates Apoptosis_Genes Apoptosis Genes (e.g., BAX) p53->Apoptosis_Genes Activates MDM2 MDM2 MDM2->p53 Ubiquitinates & Degrades Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Spiro_Triazole Spiro-Triazole Derivative Spiro_Triazole->MDM2 Inhibits VEGFR2_pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates AKT Akt PI3K->AKT Activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes ERK->Proliferation_Survival Promotes Spiro_Triazole Spiro-Triazole Derivative Spiro_Triazole->VEGFR2 Inhibits

References

Application Notes and Protocols: Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex spirooxindole scaffolds, offering advantages such as high atom economy, operational simplicity, and the ability to generate structural diversity in a single step.[2] Isatin and its derivatives are the most common precursors for the construction of spirooxindoles via MCRs.[1]

This document provides detailed application notes and protocols on the use of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a protected form of isatin, in the context of multi-component reactions for the synthesis of novel spirooxindole derivatives. While the direct use of this compound in MCRs for the core scaffold construction is not widely reported, its role as a protected isatin derivative is crucial for specific synthetic strategies where the C3-keto group of isatin might interfere with the desired reaction pathway. The primary focus of the protocols will be on the well-established isatin-based MCRs, which form the foundation for spirooxindole synthesis.

Application Notes

The C3-carbonyl group of isatin is highly reactive and participates in a variety of reactions. In certain multi-component reaction designs, this reactivity might lead to undesired side products. In such cases, protection of the C3-keto group as a ketal, such as in this compound, is a viable strategy. This allows for chemical modifications at other positions of the isatin molecule, such as the N1 or the aromatic ring, before its involvement in a subsequent reaction where the C3-position is not the intended reaction center.

A key application of a derivative of this compound has been demonstrated in the synthesis of 5'-(4-alkyl/aryl-1H-1,2,3-triazolyl)-isatin derivatives. In this multi-step synthesis, the C3-keto group of 5-nitro-isatin is first protected as a dioxolane. The nitro group is then reduced to an amine, which is subsequently converted to an azide. This 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one then undergoes a 1,3-dipolar cycloaddition with various alkynes to form the triazole ring. The dioxolane protecting group can then be removed to regenerate the isatin C3-carbonyl if desired.

The vast majority of multi-component reactions for the synthesis of complex spirooxindoles, such as those containing pyrrolidine or pyran rings, utilize isatin directly. The most prominent of these is the [3+2] cycloaddition reaction.

Key Multi-Component Reaction: [3+2] Cycloaddition for Spiropyrrolidine Oxindole Synthesis

A widely employed multi-component reaction for the synthesis of spirooxindole-pyrrolidine scaffolds is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of isatin and an amino acid.

General Reaction Scheme:

G cluster_reactants Reactants cluster_process In situ Generation cluster_product Product Isatin Isatin Derivative AzomethineYlide Azomethine Ylide Isatin->AzomethineYlide AminoAcid Amino Acid AminoAcid->AzomethineYlide Dipolarophile Dipolarophile Spirooxindole Spiropyrrolidine Oxindole Dipolarophile->Spirooxindole AzomethineYlide->Spirooxindole [3+2] Cycloaddition

Caption: General workflow for the three-component synthesis of spiropyrrolidine oxindoles.

Experimental Protocols

Protocol 1: Synthesis of this compound (Isatin Protection)

This protocol describes the protection of the C3-carbonyl group of isatin.

Materials:

  • Isatin

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A solution of isatin (1.0 mmol), ethylene glycol (10.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene (3 mL) is refluxed for 4 hours.[3]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude reaction mixture is extracted with toluene and washed with water.[3]

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield spiro[[4][5]dioxolane-2,3′-indoline]-2′-one.[3]

Protocol 2: Three-Component Synthesis of Spiropyrrolidine Oxindoles via [3+2] Cycloaddition

This protocol is a general procedure for the synthesis of spiropyrrolidine oxindoles using isatin, an amino acid, and a dipolarophile.

Materials:

  • Isatin derivative (e.g., N-methylisatin) (1.0 mmol)

  • Amino acid (e.g., sarcosine or L-proline) (1.0 mmol)

  • Dipolarophile (e.g., an α,β-unsaturated ketone like chalcone) (1.0 mmol)

  • Solvent (e.g., ethanol, methanol, or an ionic liquid)

  • Catalyst (optional, e.g., Ag(I) salts, Lewis acids)

  • Standard laboratory glassware for reflux or stirring at room temperature

Procedure:

  • A mixture of the isatin derivative (1.0 mmol), the amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) is prepared in a suitable solvent (e.g., 10 mL of ethanol).

  • If a catalyst is used, it is added to the mixture (e.g., 10 mol% of a Lewis acid).

  • The reaction mixture is stirred at room temperature or refluxed, depending on the specific substrates and conditions reported in the literature. Reaction times can vary from a few hours to 24 hours.[4][6]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate from the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data

The yields and stereoselectivities of multi-component reactions for the synthesis of spirooxindoles are highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data from the literature for the synthesis of spiropyrrolidine oxindoles via three-component [3+2] cycloaddition reactions.

Table 1: Synthesis of Spiropyrrolidine Oxindoles via Isatin, Amino Acid, and Chalcone Cycloaddition

EntryIsatin DerivativeAmino AcidDipolarophile (Chalcone)CatalystSolventYield (%)Diastereomeric Ratio (dr)Reference
1IsatinSarcosine(E)-3-(phenyl)prop-2-en-1-oneAgOAcToluene85>20:1[7]
2N-methylisatinL-proline(E)-3-(4-chlorophenyl)prop-2-en-1-oneNoneEthanol92>20:1[4]
35-BromoisatinSarcosine(E)-3-(4-methoxyphenyl)prop-2-en-1-oneAgOAcToluene90>20:1[7]
4N-benzylisatinL-proline(E)-3-(2-nitrophenyl)prop-2-en-1-oneNoneEthanol88>20:1[4]

Table 2: Synthesis of Spiropyrrolidine Oxindoles with Various Dipolarophiles

EntryIsatin DerivativeAmino AcidDipolarophileCatalystSolventYield (%)Diastereomeric Ratio (dr)Reference
1N-methylisatinSarcosineN-phenylmaleimideNoneMethanol95>99:1[6]
2IsatinL-prolineDimethyl acetylenedicarboxylateNoneWater82-[8]
35-ChloroisatinSarcosine(E)-diethyl 2-oxobut-3-enedioateNoneMethanol8815:1[6]
4N-acetylisatinL-tryptophan1,4-dihydro-1,4-epoxynaphthaleneNoneMethanol78-[9]

Visualizations

Reaction Mechanism: [3+2] Cycloaddition

The following diagram illustrates the plausible mechanism for the three-component [3+2] cycloaddition reaction between isatin, an amino acid, and a dipolarophile.

G cluster_intermediate Intermediate Formation Isatin Isatin Condensation Condensation & Decarboxylation Isatin->Condensation AminoAcid Amino Acid AminoAcid->Condensation Dipolarophile Dipolarophile Product Spiropyrrolidine Oxindole Dipolarophile->Product AzomethineYlide Azomethine Ylide Condensation->AzomethineYlide In situ generation AzomethineYlide->Product [3+2] Cycloaddition

Caption: Plausible mechanism for the formation of spiropyrrolidine oxindoles.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of spirooxindole derivatives via a multi-component reaction.

G Start Start Mixing Mix Reactants: Isatin Derivative, Amino Acid, Dipolarophile Start->Mixing Reaction Reaction (Stirring/Reflux) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Cooling, Filtration/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for MCR synthesis of spirooxindoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis involves the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) with ethylene glycol.[1][2][3] This reaction is a spiroketalization, where the C3-keto group of isatin reacts with the diol to form the 1,3-dioxolane ring.

Q2: What are the typical reagents and conditions for this synthesis?

Typically, the reaction is carried out by refluxing isatin and an excess of ethylene glycol in a solvent such as toluene or benzene.[4][5] A catalytic amount of a Brønsted acid, most commonly p-toluenesulfonic acid (p-TsOH), is used to facilitate the reaction.[1][2][3]

Q3: What kind of yield can I expect from this reaction?

Reported yields for this synthesis are generally high, often ranging from 86% to as high as 99% under optimized conditions.[4][5] However, yields can be significantly lower if reaction parameters are not optimized or if there are issues with reagent quality.

Q4: What is the role of the acid catalyst in this reaction?

The acid catalyst, such as p-TsOH, protonates the C3-carbonyl oxygen of the isatin. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, thereby promoting the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Action
Ineffective Water Removal The reaction produces water as a byproduct. Its presence can shift the equilibrium back towards the starting materials. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene or benzene. Ensure all glassware is thoroughly dried before use.
Reagent Quality - Isatin: Ensure the isatin is pure. Isatin can oxidize to isatoic anhydride, which will not participate in the desired reaction.[6] Consider recrystallizing the isatin if its purity is questionable. - Ethylene Glycol: Use anhydrous ethylene glycol. The presence of water can hinder the reaction. - Solvent: Use a dry, high-purity solvent.
Catalyst Issues - Insufficient Catalyst: Ensure the correct catalytic amount of p-TsOH is used. Typically, this is a small fraction of the molar equivalent of isatin. - Catalyst Degradation: Use fresh p-TsOH. Old or improperly stored catalyst may have reduced activity.
Sub-optimal Reaction Temperature Ensure the reaction mixture is heated to reflux and that the temperature is maintained throughout the reaction period. Insufficient heating will result in a slow or incomplete reaction.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time.
Issue 2: Presence of Multiple Spots on TLC / Impure Product
Possible Cause Troubleshooting Action
Incomplete Reaction As mentioned above, if starting material (isatin) is still present, the reaction may need a longer duration, higher temperature, or more efficient water removal.
Formation of Side Products - Isatin Decomposition: Under harsh acidic conditions or in the presence of impurities, isatin can undergo side reactions.[6] Neutralize the reaction mixture promptly during workup to prevent product degradation. - Unidentified Impurities: Characterize the impurities using techniques like NMR or Mass Spectrometry to understand their origin and devise a suitable purification strategy.
Product Degradation during Workup/Purification The spiro-dioxolane linkage can be susceptible to hydrolysis under acidic conditions. Ensure that the workup procedure involves a neutralization step (e.g., washing with a mild base like sodium bicarbonate solution) before solvent evaporation.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Action
Product is an Oil or Difficult to Crystallize If direct crystallization from the reaction mixture is unsuccessful, purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/petroleum ether can be effective.
Co-precipitation of Impurities If the crystallized product is still impure, try recrystallizing from a different solvent system. Common solvents for recrystallization of similar compounds include methanol/water or toluene.[4]

Experimental Protocols

Protocol 1: Synthesis of spiro[[7][8]dioxolane-2,3′-indoline]-2′-one

This protocol is adapted from a reported synthesis with a high yield.[4]

Materials:

  • Isatin (1 mmol, 147 mg)

  • Ethane-1,2-diol (ethylene glycol) (10 mmol, 620 mg, 0.56 mL)

  • p-Toluenesulfonic acid (p-TsOH) (1 mmol, 172 mg) - Note: some protocols use catalytic amounts, this may be an error in the source and starting with 0.1 mmol is advisable.

  • Toluene (3 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and ideally a Dean-Stark trap), add isatin, ethylene glycol, p-TsOH, and toluene.

  • Heat the solution to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of isatin), cool the mixture to room temperature.

  • Extract the crude reaction mixture with toluene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization if necessary. The reported yield for this procedure is 86% as a slightly yellow solid.[4]

Data Presentation

While specific comparative data for the target molecule is limited in the literature, the following table presents data from the optimization of a related spiro-oxindole synthesis, which can inform troubleshooting approaches.

Table 1: Optimization of Reaction Conditions for a Base-Catalyzed Spiro-1,3-dioxolane Oxindole Synthesis.[7]

EntryBase (mol%)SolventTemperature (°C)Time (h)Yield (%)
1t-BuOLi (20)THF60394
2t-BuOK (20)THF601672
3NaH (20)THF601645
4K2CO3 (20)THF60160
5DBU (20)THF60160
6t-BuOLi (20)Dioxane601685
7t-BuOLi (20)Toluene601675
8t-BuOLi (20)CH3CN601663
9t-BuOLi (10)THF601681
10t-BuOLi (20)THFRT160

This data is for the reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates and illustrates the impact of catalyst and solvent choice on yield.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Isatin Isatin Catalyst + p-TsOH (cat.) + Toluene, Reflux - H2O EthyleneGlycol Ethylene Glycol Product This compound Catalyst->Product Condensation Troubleshooting_Workflow Start Low Reaction Yield CheckWater Is water being effectively removed? (e.g., Dean-Stark trap) Start->CheckWater CheckReagents Are reagents pure and anhydrous? CheckWater->CheckReagents Yes Optimize Systematically optimize conditions: - Catalyst loading - Temperature - Reaction time CheckWater->Optimize No CheckCatalyst Is the catalyst active and used in the correct amount? CheckReagents->CheckCatalyst Yes CheckReagents->Optimize No CheckConditions Are temperature and time optimal? CheckCatalyst->CheckConditions Yes CheckCatalyst->Optimize No CheckConditions->Optimize No Purify Purify product via chromatography or recrystallization CheckConditions->Purify Yes Optimize->Purify Success Improved Yield Purify->Success

References

optimizing reaction conditions for the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective catalyst. 3. Sub-optimal reaction temperature. 4. Presence of water in the reaction mixture.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the catalyst, such as p-toluenesulfonic acid (p-TsOH), is fresh and active. Consider alternative catalysts like magnetite nanoparticles or molecular iodine. 3. Optimize the reaction temperature. Refluxing in toluene is a common condition.[1] 4. Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus to remove water azeotropically during the reaction.
Formation of Side Products 1. Decomposition of starting material or product. 2. Self-condensation of isatin. 3. Polymerization.1. Lower the reaction temperature or shorten the reaction time. 2. Ensure a proper stoichiometric ratio of reactants. 3. Use a less harsh catalyst or milder reaction conditions.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of highly polar or non-polar impurities. 3. Oily product instead of a solid.1. Optimize the reaction to drive it to completion. Use an excess of the less expensive reagent (typically ethylene glycol). 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.[2] 3. Attempt to crystallize the product from a suitable solvent system (e.g., methanol/water).[1]
Reaction Not Initiating 1. Inactive catalyst. 2. Insufficient heating.1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Ensure the reaction mixture reaches the required temperature for the chosen solvent (e.g., reflux temperature of toluene).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the condensation reaction of isatin with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), in a solvent like toluene or benzene with azeotropic removal of water.[1][3][4]

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst protonates the C3 carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, thus facilitating the ketalization reaction.

Q3: Can other diols be used instead of ethylene glycol?

A3: Yes, other diols like 1,3-propanediol can be used to synthesize the corresponding six-membered spiro-dioxane derivatives.[5]

Q4: Are there any alternative, more environmentally friendly methods available?

A4: Yes, methods utilizing ultrasound irradiation with magnetite nanoparticles as a catalyst under solvent-free conditions have been developed, offering high yields and shorter reaction times.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (isatin) will gradually be replaced by a new spot for the spiro product, which typically has a different Rf value.

Q6: What are the typical reaction times and yields?

A6: Reaction times and yields can vary depending on the specific conditions. Conventional heating with p-TsOH in toluene can take several hours with yields around 86%.[1] Ultrasound-assisted synthesis using magnetite nanoparticles can reduce the reaction time to 1 hour with yields up to 97%.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes from various reported methods for the synthesis of this compound.

Catalyst Solvent Energy Source Reaction Time Yield (%) Reference
p-Toluenesulfonic acidTolueneReflux4 h86[1]
p-Toluenesulfonic acidBenzeneHeating5 h99[6]
Magnetite Nanoparticles (Fe MNP)Ethylene Glycol (solvent-free)Ultrasound (75 °C)1 h97[5]
Molecular IodineTetrahydrofuran (THF)Reflux24 h92[2]

Experimental Protocols

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid [1]

  • Reaction Setup: To a solution of isatin (1 mmol) in toluene (3 mL), add ethylene glycol (10 mmol) and p-toluenesulfonic acid (1 mmol).

  • Heating: Reflux the reaction mixture for 4 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Extract the mixture with toluene and wash with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent like methanol/water to afford the desired this compound.

Method 2: Ultrasound-Assisted Synthesis using Magnetite Nanoparticles [5]

  • Reaction Mixture: In a reaction vessel, mix isatin (1 mmol, 147 mg) with ethylene glycol (5 mL) and magnetite nanoparticles (Fe MNP).

  • Ultrasound Irradiation: Place the vessel in an ultrasonic bath and irradiate at 75 °C for 1 hour.

  • Isolation: After the reaction, the catalyst can be separated using an external magnet.

  • Purification: The product can be isolated and purified, often with high purity, directly from the reaction mixture.

Visualizations

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification Isatin Isatin Reaction_Vessel Reaction Vessel (Toluene or Solvent-free) Isatin->Reaction_Vessel Ethylene_Glycol Ethylene_Glycol Ethylene_Glycol->Reaction_Vessel Catalyst Catalyst (p-TsOH or Fe MNP) Catalyst->Reaction_Vessel Energy_Source Energy Source (Reflux or Ultrasound) Reaction_Vessel->Energy_Source Workup Work-up (Extraction/Washing) Energy_Source->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Start Reaction Issue? Low_Yield Low Yield Start->Low_Yield Yes Side_Products Side Products Start->Side_Products Yes Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Yes Check_Time_Temp Increase Reaction Time/Temp? Low_Yield->Check_Time_Temp Milder_Conditions Use Milder Conditions? Side_Products->Milder_Conditions Optimize_Chromatography Optimize Chromatography? Purification_Difficulty->Optimize_Chromatography Check_Catalyst Check Catalyst Activity? Check_Time_Temp->Check_Catalyst No Improvement Check_Water Remove Water? Check_Catalyst->Check_Water No Improvement Stoichiometry Check Stoichiometry? Milder_Conditions->Stoichiometry No Improvement Crystallize Attempt Crystallization? Optimize_Chromatography->Crystallize Still Difficult

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Condensation Reaction of Isatin and Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the condensation reaction of isatin and ethylene glycol to synthesize spiro[dioxolane-2,3'-indoline]-2'-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the experiment, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction showing low or no conversion of isatin?

Possible Causes & Solutions:

  • Insufficient Water Removal: The condensation reaction to form the ketal is an equilibrium process. The water produced must be removed to drive the reaction forward.

    • Solution: If using a Dean-Stark trap with a solvent like toluene or cyclohexane, ensure the apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water.[1][2] Check for leaks in the system. For reactions without a Dean-Stark trap, the use of drying agents like molecular sieves (3Å or 4Å) is crucial. Ensure the sieves are freshly activated.

  • Catalyst Inactivity: The acid or base catalyst may be old, hydrated, or used in an insufficient amount.

    • Solution (Acid Catalysis): Use a fresh batch of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst like sulfuric acid.[3][4] Ensure the catalyst is not excessively hydrated.

    • Solution (Base Catalysis): If using a base like t-BuOLi, ensure it is handled under anhydrous conditions as it is sensitive to moisture.[5]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: If using a Dean-Stark setup, ensure the oil bath temperature is high enough to maintain a steady reflux of the solvent. For other setups, consider moderately increasing the reaction temperature, while monitoring for potential side reactions.

  • Steric Hindrance: Substituents on the isatin ring can sterically hinder the approach of ethylene glycol.

    • Solution: For sterically hindered isatins, longer reaction times or a more reactive catalyst may be necessary.

  • N-Substituted Isatins: N-unsubstituted isatins can be less reactive.

    • Solution: N-alkylation or N-benzylation of the isatin prior to the condensation reaction can increase its reactivity.

Question: My reaction mixture has turned dark brown or black. What does this indicate?

Possible Causes & Solutions:

  • Decomposition of Isatin: Isatin can be unstable under harsh acidic or basic conditions, especially at elevated temperatures, leading to decomposition and the formation of colored byproducts.[6][7]

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Use a milder catalyst or a lower concentration of the catalyst. If using a strong acid like sulfuric acid, ensure it is added slowly and the temperature is controlled.

  • Side Reactions: Unwanted side reactions, such as self-condensation of isatin or reactions involving impurities, can lead to discoloration.

    • Solution: Ensure the purity of your starting materials. Isatin can be purified by recrystallization. Ethylene glycol can contain aldehyde or peroxide impurities which can be removed by specific purification procedures.

Question: I am observing multiple spots on my TLC plate, even after a long reaction time. What are the likely side products?

Possible Causes & Solutions:

  • Incomplete Reaction: The additional spots may be unreacted isatin and potentially a hemiacetal intermediate.

    • Solution: Extend the reaction time or improve water removal to push the equilibrium towards the product.

  • Ethylene Glycol Dimerization/Polymerization: Under certain conditions, ethylene glycol can self-condense.

    • Solution: This is less common under typical ketalization conditions but can be minimized by using a moderate excess of ethylene glycol and avoiding overly harsh conditions.

  • Aldol-type Reactions: Isatin can undergo aldol-type reactions with itself or other carbonyl-containing impurities, especially under basic conditions.[8][9]

    • Solution: Use purified isatin and ensure your solvent is free of acetone or other ketone impurities.

Question: I am having difficulty purifying the product. What are some common challenges and solutions?

Possible Causes & Solutions:

  • High Polarity of the Product: The spiro[dioxolane-2,3'-indoline]-2'-one product is often a polar compound, which can make purification by normal-phase column chromatography challenging (e.g., streaking or poor separation).[10][11][12][13]

    • Solution:

      • Column Chromatography: Use a more polar eluent system. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate or acetone) can be effective. Adding a small amount of a very polar solvent like methanol to the eluent can help, but may also cause the product to elute too quickly.

      • Alternative Stationary Phases: Consider using alumina or functionalized silica gels (e.g., diol or amine-functionalized) for chromatography.[12]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Try different solvent combinations (e.g., ethanol/water, ethyl acetate/hexane).

  • Co-elution with Starting Material: Unreacted ethylene glycol is very polar and will likely stick to the baseline on a normal-phase silica gel column. However, unreacted isatin might co-elute with the product in some solvent systems.

    • Solution: Optimize the eluent system for column chromatography to achieve better separation. A workup procedure that involves washing the organic layer with water should remove the majority of the unreacted ethylene glycol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed condensation of isatin and ethylene glycol?

A1: The acid-catalyzed condensation proceeds through the following steps:

  • Protonation of the C3-carbonyl oxygen of isatin by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

  • Deprotonation of the attacking hydroxyl group and protonation of the other hydroxyl group on the intermediate.

  • Elimination of a water molecule to form a resonance-stabilized oxonium ion.

  • Intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety on the carbon of the oxonium ion.

  • Deprotonation of the resulting oxonium ion to yield the final spiro[dioxolane-2,3'-indoline]-2'-one product and regenerate the acid catalyst.

Q2: Can I use a base catalyst for this reaction?

A2: Yes, a base catalyst can also be used. The mechanism involves the deprotonation of ethylene glycol to form an alkoxide, which then acts as the nucleophile, attacking the C3-carbonyl of isatin.[5] A common base catalyst for similar reactions is lithium tert-butoxide (t-BuOLi).[5]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary, but a common starting point for an acid-catalyzed reaction is to reflux a mixture of isatin, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene or cyclohexane with a Dean-Stark apparatus to remove water.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting isatin. The product, being more polar than isatin in some cases, will have a different Rf value. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q5: What are the expected spectroscopic data for the product, spiro[dioxolane-2,3'-indoline]-2'-one?

A5: While the exact shifts can vary depending on the solvent and any substituents on the isatin ring, here are some expected spectroscopic features:

  • ¹H NMR:

    • Aromatic protons of the isatin ring will appear in the aromatic region (typically δ 7.0-8.0 ppm).

    • The protons of the ethylene glycol moiety will appear as a multiplet, typically in the range of δ 4.0-4.5 ppm.

    • The N-H proton of the indolinone ring will appear as a broad singlet, often at a downfield chemical shift (e.g., δ 10.0-11.0 ppm in DMSO-d₆).[14]

  • ¹³C NMR:

    • The spiro carbon (C3 of the original isatin) will have a characteristic chemical shift.

    • The carbonyl carbon (C2 of the original isatin) will appear in the typical carbonyl region (around δ 175-180 ppm).

    • The carbons of the ethylene glycol moiety will appear in the aliphatic region, typically around δ 65 ppm.

    • Aromatic carbons will appear in the aromatic region (δ 110-150 ppm).

  • FTIR:

    • A strong absorption band corresponding to the C=O stretching of the amide in the indolinone ring (around 1700-1730 cm⁻¹).

    • C-O stretching bands from the dioxolane ring.

    • N-H stretching band (if N-unsubstituted) around 3200-3400 cm⁻¹.

    • Aromatic C-H stretching bands.

Experimental Protocols

Acid-Catalyzed Synthesis of spiro[dioxolane-2,3'-indoline]-2'-one

Materials:

  • Isatin

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene or Cyclohexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add isatin (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Add a sufficient amount of toluene or cyclohexane to allow for efficient stirring and reflux.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of isatin.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Catalyst p-Toluenesulfonic acidLithium tert-butoxide (t-BuOLi)
Catalyst Loading 0.05 - 0.1 equivalents0.2 equivalents
Solvent Toluene or CyclohexaneTetrahydrofuran (THF)
Temperature Reflux (e.g., 110-140 °C)60 °C
Reaction Time 4 - 24 hours (monitor by TLC)0.5 - 16 hours (monitor by TLC)
Workup Aqueous wash to remove acidSolvent removal and direct purification
Purification Column chromatography, RecrystallizationFlash chromatography

Visualizations

Reaction_Pathway Isatin Isatin Catalyst H+ or Base Isatin->Catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->Catalyst Intermediate Hemiacetal Intermediate Catalyst->Intermediate + Catalyst Product Spiro[dioxolane-2,3'-indoline]-2'-one Intermediate->Product - H2O Water Water

Caption: Acid or base-catalyzed condensation pathway of isatin and ethylene glycol.

Caption: A workflow for troubleshooting common issues in the reaction.

Caption: A general experimental workflow for the synthesis.

References

Technical Support Center: Purification of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product is not eluting from the column The solvent system is not polar enough. The compound may have degraded on the silica gel.Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. To check for degradation, perform a 2D TLC to assess the stability of your compound on silica. If the compound is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.
Poor separation of the product from impurities The chosen solvent system has poor selectivity. The column was overloaded with the crude sample. The column was not packed properly.Screen different solvent systems using TLC to find one that provides a clear separation between your product and impurities (a ΔRf of at least 0.2 is recommended). Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or channels.
Product elutes with the solvent front The eluting solvent is too polar.Start with a less polar solvent system. For instance, begin with a higher ratio of hexane to ethyl acetate and gradually increase the polarity.
Streaking or tailing of the product band The compound may be interacting too strongly with the acidic silica gel. The compound may be sparingly soluble in the eluting solvent.Consider neutralizing the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1% triethylamine, then packing the column. If solubility is an issue, try a different solvent system in which your compound is more soluble. Dry loading the sample onto the column can also help improve band shape.
Low recovery of the purified product The compound may be partially degrading on the column. Some of the product may not have eluted and remains on the column.If you suspect degradation, use deactivated silica gel. After your product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining compound.
Unreacted isatin co-elutes with the product The polarity of the solvent system is too high, causing the more polar isatin to travel with the product.Start with a less polar eluent to ensure the more polar isatin remains at the baseline while the desired product moves down the column. Isatin is typically more polar than the spiro-dioxolane product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system is a mixture of hexane and ethyl acetate. Based on literature, a gradient of hexane/ethyl acetate from 4:1 to 2:1 (v/v) has been used successfully.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.

Q2: How can I tell if my this compound is degrading on the silica gel column?

A2: You may observe streaking on the TLC plate, the appearance of new, more polar spots during elution, or a lower than expected yield of the purified product. To confirm stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. The appearance of any other spots indicates degradation.

Q3: What are the common impurities in the synthesis of this compound?

A3: The most common impurity is unreacted isatin, which is a starting material for the condensation reaction.[2][3] Isatin is generally more polar than the spiro-dioxolane product and should be separable by column chromatography with an appropriate solvent system.

Q4: Should I use wet or dry loading for my sample?

A4: Both methods can be effective. If your crude product is readily soluble in the initial, less polar eluent, wet loading is a quick option. However, if your compound has limited solubility in the eluent, dry loading is recommended. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: What is the expected yield for the purification of this compound by column chromatography?

A5: A high yield can be expected with proper purification. One study reported a yield of 92% for the synthesis and subsequent purification of this compound using silica-gel column chromatography.[1]

Data Presentation

The following table summarizes typical chromatographic parameters for spiro-oxindole derivatives. Note that the exact Rf value for this compound may vary depending on the specific conditions.

CompoundSolvent System (Hexane:Ethyl Acetate)Rf ValueReference
This compound4:1 to 2:1 (gradient)Not specified, but successfully purified[1]
Related Spiro-oxindole2:10.30[4]
Related Spiro-oxindole2:10.39[4]
Related Spiro-oxindole2:10.46[4]
Related Spiro-oxindole2:10.55[4]
Related Spiro-oxindole8:10.50[4]
Related Spiro-oxindole10:10.35[4]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a general guideline based on literature procedures for the purification of this compound.[1]

  • Preparation of the Slurry:

    • In a beaker, add silica gel (typically 50-100 times the weight of the crude product).

    • Add the initial, less polar eluting solvent (e.g., hexane:ethyl acetate 4:1) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Packing the Column:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the silica gel run dry.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and mix.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Start with the less polar solvent mixture (e.g., hexane:ethyl acetate 4:1).

    • Begin collecting fractions. Monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to hexane:ethyl acetate 2:1) to elute the desired compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica evaporate_solvent Evaporate Solvent adsorb_silica->evaporate_solvent evaporate_solvent->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Pure Product remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

References

identifying and minimizing side reactions in spirooxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirooxindole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of these complex molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you identify and minimize side reactions, ultimately improving your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of spirooxindoles.

Issue 1: Low Yield of the Desired Spirooxindole Product

Q1: My reaction is giving a low yield of the target spirooxindole. What are the common causes and how can I improve it?

A1: Low yields in spirooxindole synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or competing side reactions. Here’s a step-by-step guide to troubleshoot this issue:

  • Re-evaluate Your Reaction Conditions:

    • Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction rates and yields. As shown in Table 1, for a three-component synthesis of spirooxindoles, changing the solvent from water or methanol to ethanol can dramatically increase the yield. In some cases, a mixture of solvents like EtOH/H₂O provides the optimal medium.

    • Temperature: While refluxing is common, some reactions proceed with higher yields at room temperature or slightly elevated temperatures (e.g., 60 °C). It is crucial to perform a temperature screen to find the optimal condition for your specific reaction.[1][2]

    • Reaction Time: Monitor your reaction by TLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of degradation products.

  • Catalyst Screening:

    • The choice of catalyst is critical. For Lewis acid-catalyzed reactions, a screening of different catalysts can lead to significant improvements. For instance, in a three-component reaction, SnCl₄ was found to be superior to other Lewis acids like Cu(OTf)₂, BF₃·Et₂O, and TiCl₄.[2][3] Refer to Table 2 for a comparison of different catalysts.

    • For reactions involving azomethine ylides, the choice of a suitable metal salt or organocatalyst can be crucial for both yield and stereoselectivity.

  • Stoichiometry of Reactants:

    • In multicomponent reactions, the molar ratio of the reactants can be a key parameter to optimize. For example, in a [3+2] cycloaddition reaction, increasing the molar ratio of isatin and L-proline relative to the chalcone was found to drive the reaction to completion and improve the yield.[4]

  • Potential Side Reactions:

    • Knoevenagel Condensation Side Products: In syntheses involving a Knoevenagel condensation step with isatin and an active methylene compound, the initial adduct can sometimes be isolated as a stable byproduct if the subsequent reaction step is slow. Ensure your conditions favor the complete cascade reaction.

    • Formation of Enamines/Imines: When primary or secondary amines are used, they can form enamines or imines with carbonyl compounds. While these are often key intermediates, their stability or further unintended reactions can lower the yield of the final spirooxindole.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Screen Catalysts check_conditions->optimize_catalyst If conditions seem optimal sub_conditions Solvent Temperature Time check_conditions->sub_conditions adjust_stoichiometry Optimize Reactant Ratios optimize_catalyst->adjust_stoichiometry If catalyst is effective sub_catalyst Lewis Acids Organocatalysts Metal Salts optimize_catalyst->sub_catalyst identify_side_products Analyze for Side Products adjust_stoichiometry->identify_side_products If ratios are optimized solution Improved Yield identify_side_products->solution Minimize side reactions

Caption: Troubleshooting workflow for addressing low yields in spirooxindole synthesis.

Issue 2: Poor Diastereoselectivity / Formation of Multiple Isomers

Q2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in spirooxindole synthesis due to the formation of multiple stereocenters. Here are strategies to enhance the stereochemical outcome:

  • Catalyst Selection is Key:

    • The catalyst plays a pivotal role in controlling the stereochemistry of the product. In many cases, a Lewis acid or an organocatalyst can effectively organize the transition state to favor the formation of one diastereomer. For example, in the synthesis of spirocyclopropyl oxindoles, rare-earth metal salts like Sc(OTf)₃ have been shown to provide high diastereoselectivity (up to 94:6).[5] A comparison of different catalysts on diastereoselectivity is presented in Table 2.

  • Solvent Effects:

    • The reaction solvent can influence the transition state geometry and thus the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

  • Temperature Optimization:

    • Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Understanding Epimerization:

    • In some cases, the initially formed kinetic product can epimerize to a more stable thermodynamic product under the reaction or work-up conditions. This can be mediated by reversible ring-opening and cyclization, especially in the case of pyrrolidine-containing spirooxindoles.[6]

    • To minimize epimerization, consider using milder reaction conditions, shorter reaction times, and carefully controlled work-up procedures (e.g., avoiding strongly acidic or basic conditions).

  • Purification of Diastereomers:

    • If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography. Due to the subtle differences in polarity, this can be challenging. See the detailed protocol below for guidance on separating diastereomers.

Logical Flow for Improving Diastereoselectivity

diastereoselectivity_improvement start Poor Diastereoselectivity catalyst_screening Screen Catalysts start->catalyst_screening solvent_optimization Optimize Solvent catalyst_screening->solvent_optimization If selectivity is still low temperature_control Adjust Temperature solvent_optimization->temperature_control If mixture persists check_epimerization Investigate Epimerization temperature_control->check_epimerization If still unresolved purification Purify Diastereomers check_epimerization->purification If epimerization is confirmed or separation is needed solution Single Diastereomer purification->solution

Caption: A logical workflow for enhancing diastereoselectivity in spirooxindole synthesis.

Data Presentation

Table 1: Effect of Solvent on the Yield of Spirooxindole Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux72Not Detected[4]
2MethanolReflux7247.5[4]
3EthanolReflux589.5[4]
4IsopropanolReflux7235[4]
5n-ButanolReflux72Not Detected[4]
6EtOH/H₂O (1:1)Room Temp694[2]

Reaction conditions may vary based on the specific substrates and reaction type.

Table 2: Effect of Catalyst on Yield and Diastereoselectivity
EntryCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (dr)Reference
1NoneCl(CH₂)₂ClTrace-[3]
2AgBF₄ (10)Cl(CH₂)₂Cl62-[3]
3Cu(OTf)₂ (10)Cl(CH₂)₂ClLow-[3]
4BF₃·Et₂O (10)Cl(CH₂)₂ClModerate-[3]
5TiCl₄ (10)Cl(CH₂)₂ClModerate-[3]
6SnCl₄ (10)Cl(CH₂)₂Cl78-[3]
7Sc(OTf)₃--up to 94:6[5]

This table summarizes data from different spirooxindole syntheses to illustrate catalyst effects.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Synthesis of Di-spirooxindoles via [3+2] Cycloaddition

This protocol is adapted from a reported synthesis of di-spirooxindole analogs.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol) and the appropriate isatin derivative (0.25 mmol) in methanol (20 mL).

  • Addition of Amino Acid: To the solution from step 1, add (2S)-octahydro-1H-indole-2-carboxylic acid (63 mg, 0.37 mmol).

  • Reaction: Reflux the reaction mixture for 1-1.5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product is then purified by flash column chromatography on silica gel (100-200 mesh).

    • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 10-20% ethyl acetate) to isolate the pure spirooxindole product.

Protocol 2: Purification of Spirooxindole Diastereomers by Column Chromatography

Separating diastereomers often requires careful optimization of the chromatographic conditions.

  • TLC Analysis:

    • Carefully analyze the crude reaction mixture by TLC using various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows baseline separation of the diastereomers.

    • Staining with an appropriate agent (e.g., potassium permanganate or iodine) might be necessary for visualization.

  • Column Preparation:

    • Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.

    • Pack a long, narrow column to maximize the separation efficiency.

  • Elution:

    • Use the optimal solvent system identified in the TLC analysis for elution.

    • Employ a slow flow rate to allow for proper equilibration and separation.

    • Collect small fractions and analyze each fraction by TLC to identify the pure diastereomers.

  • Reversed-Phase Chromatography:

    • If normal-phase chromatography fails to provide adequate separation, consider using reversed-phase chromatography (e.g., with a C18 stationary phase) and a suitable polar solvent system (e.g., methanol/water or acetonitrile/water).[8]

Reaction Pathways and Mechanisms

[3+2] Cycloaddition for Spirooxindole Synthesis

A common and powerful method for constructing the spiro[pyrrolidin-3,3'-oxindole] core is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.

reaction_pathway isatin Isatin azomethine_ylide Azomethine Ylide (in situ generation) isatin->azomethine_ylide amino_acid α-Amino Acid amino_acid->azomethine_ylide dipolarophile Dipolarophile (e.g., Chalcone) spirooxindole Spiro[pyrrolidin-3,3'-oxindole] dipolarophile->spirooxindole azomethine_ylide->spirooxindole [3+2] Cycloaddition

Caption: General reaction pathway for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] via a [3+2] cycloaddition reaction.

References

Technical Support Center: Scale-Up Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the acid-catalyzed condensation of isatin with ethylene glycol.

Problem Potential Cause Recommended Solution
1. Low or Stagnant Reaction Conversion a) Inefficient Water Removal: The equilibrium of the reaction is driven by the removal of water. At a larger scale, azeotropic removal using a Dean-Stark trap may become less efficient due to factors like temperature gradients and insufficient vapor velocity.a) Optimize Dean-Stark Apparatus: Ensure the Dean-Stark trap is appropriately sized for the reaction volume. Insulate the reaction vessel and the arm of the trap to maintain a sufficient reflux rate for effective water separation. Consider using a packed column above the flask to improve separation. For very large scales, a continuous water removal system might be necessary.
b) Poor Mass and Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. The reaction is endothermic, and maintaining a consistent temperature throughout the vessel is crucial.b) Improve Agitation and Heating: Use an overhead stirrer with a properly designed impeller (e.g., pitched blade turbine) to ensure good mixing of the heterogeneous mixture. Implement a jacketed reactor with a reliable temperature control system to maintain a consistent internal temperature.
c) Catalyst Deactivation or Insufficient Loading: The acid catalyst (e.g., p-toluenesulfonic acid) may be deactivated by impurities or may not be present in a sufficient concentration for the larger volume.c) Catalyst Optimization: Ensure the catalyst is of high purity. A slight increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) might be necessary at scale, but this should be optimized to avoid side reactions.
2. Increased By-product Formation a) Dimerization of Ethylene Glycol: At elevated temperatures and in the presence of an acid catalyst, ethylene glycol can dimerize to form diethylene glycol. This can then react with isatin to form an undesired spiro-diether by-product.a) Temperature Control and Reagent Addition: Maintain the reaction temperature at the minimum required for efficient reflux. Consider adding the ethylene glycol in portions throughout the reaction to keep its instantaneous concentration lower.
b) Isatin Decomposition: Prolonged exposure to high temperatures and acidic conditions can lead to the degradation of isatin, resulting in colored impurities.b) Minimize Reaction Time: Monitor the reaction closely by TLC or in-process HPLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
3. Difficulties in Product Isolation and Purification a) Product Precipitation in the Reactor: The product may start to crystallize out of the reaction mixture upon cooling, making it difficult to transfer and handle.a) Controlled Cooling and Solvent Addition: Implement a controlled cooling profile. If precipitation is an issue, consider adding a co-solvent in which the product is more soluble before cooling completely.
b) Inefficient Crystallization: Obtaining a crystalline product with high purity can be challenging on a large scale. The cooling rate, solvent system, and agitation all play a critical role.b) Develop a Robust Crystallization Protocol: Perform solubility studies to identify the optimal solvent or solvent mixture for crystallization. Control the cooling rate to allow for the formation of well-defined crystals. Ensure gentle agitation during crystallization to prevent the formation of fine particles that can trap impurities.
c) Filtration and Drying Issues: Large quantities of solid product can be slow to filter and difficult to dry uniformly.c) Optimize Filtration and Drying: Use a filter press or a Nutsche filter-dryer for efficient solid-liquid separation. Employ a vacuum oven with controlled temperature and nitrogen sweep to ensure uniform and efficient drying of the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound at a laboratory scale?

A1: At a laboratory scale (1-10 g), yields are typically reported in the range of 85-95% under optimized conditions, which involve the use of p-toluenesulfonic acid as a catalyst in refluxing toluene with a Dean-Stark trap for water removal.

Q2: How does the choice of solvent affect the reaction on a larger scale?

A2: Toluene is commonly used due to its ability to form an azeotrope with water and its suitable boiling point. On a larger scale, it's important to consider the solvent's safety profile, cost, and ease of recovery. Benzene can also be used and forms a lower-boiling azeotrope with water, but it is more toxic. The choice of solvent will impact the reflux temperature and the efficiency of water removal, which may require re-optimization during scale-up.

Q3: What are the critical process parameters to monitor during scale-up?

A3: The most critical parameters to monitor are:

  • Temperature: Both the internal reaction temperature and the heating jacket temperature.

  • Rate of Water Removal: The volume of water collected in the Dean-Stark trap over time is a direct measure of reaction progress.

  • Agitation Speed: To ensure proper mixing.

  • Reactant and Product Concentration: Monitored via in-process controls like HPLC or UPLC.

Q4: Are there any alternative catalysts to p-toluenesulfonic acid for this reaction?

A4: While p-toluenesulfonic acid is the most commonly reported catalyst, other acid catalysts such as sulfuric acid or acidic ion-exchange resins could be used. However, their efficiency and potential for causing side reactions would need to be carefully evaluated, especially for a large-scale process.

Q5: What are the key safety considerations for the scale-up of this synthesis?

A5: Key safety considerations include:

  • Handling of Toluene: Toluene is flammable and has associated health risks. Ensure adequate ventilation and use in a properly rated reactor.

  • Exothermic Potential: Although the reaction is primarily endothermic, the potential for an uncontrolled exotherm should always be assessed, especially if there is a possibility of side reactions.

  • Handling of p-TsOH: p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment.

  • Pressure Build-up: Ensure the reactor is properly vented, especially during heating.

Data Presentation

The following table provides an illustrative comparison of key parameters and outcomes between a laboratory-scale and a hypothetical pilot-plant scale synthesis of this compound. This data is for illustrative purposes to highlight potential scale-up challenges and is not from a specific documented scale-up process.

Parameter Laboratory Scale (10 g) Pilot-Plant Scale (10 kg) Potential Scale-Up Challenge
Isatin 10 g10 kgEnsuring consistent quality of raw material in large batches.
Ethylene Glycol 1.2 equivalents1.2 - 1.5 equivalentsPotential for increased side reactions with larger excess.
p-TsOH (catalyst) 1 mol%1.2 mol%Need for slight increase in loading to overcome mass transfer limitations.
Toluene (solvent) 100 mL100 LEfficient heating and reflux in a large volume.
Reaction Time 4-6 hours8-12 hoursSlower heat and mass transfer prolonging the reaction.
Yield ~92%~85%Potential for lower yield due to incomplete conversion and side reactions.
Purity (by HPLC) >99%97-98%Increased potential for by-products and trapped impurities.
Water Removed ~1.2 mL~1.2 LEnsuring efficient and complete removal at a large scale.

Experimental Protocols

Laboratory-Scale Synthesis (10 g)
  • Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with isatin (10.0 g, 67.9 mmol), ethylene glycol (4.6 mL, 81.5 mmol, 1.2 equiv.), and p-toluenesulfonic acid monohydrate (0.13 g, 0.68 mmol, 1 mol%).

  • Reaction: 100 mL of toluene is added, and the mixture is heated to reflux (approx. 110-115 °C). The reaction is monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: After approximately 4-6 hours, or when TLC indicates the consumption of isatin, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude solid is recrystallized from ethanol or an ethanol/water mixture to yield the pure this compound as a crystalline solid.

Pilot-Plant Scale Synthesis (Conceptual, 10 kg)
  • Reactor Setup: A 200 L glass-lined reactor equipped with an overhead stirrer, a heating/cooling jacket, a reflux condenser, and a Dean-Stark trap is made inert with nitrogen.

  • Charging Reactants: The reactor is charged with toluene (100 L), followed by isatin (10.0 kg). The mixture is stirred to form a slurry. Ethylene glycol (4.6 L, 1.2 equiv.) and p-toluenesulfonic acid monohydrate (0.13 kg, 1.2 mol%) are then added.

  • Reaction: The mixture is heated to reflux using the reactor jacket. The rate of water collection in the Dean-Stark trap is monitored. The reaction progress is tracked using in-process HPLC analysis.

  • Work-up: Once the reaction is complete (typically 8-12 hours), the reactor is cooled to 50-60 °C. A saturated sodium bicarbonate solution (50 L) is slowly added to quench the catalyst. After stirring, the layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with brine (50 L).

  • Crystallization and Isolation: The toluene solution is concentrated by distillation under reduced pressure. A suitable anti-solvent (e.g., heptane) is added to induce crystallization. The slurry is cooled, and the product is isolated by centrifugation or filtration using a Nutsche filter.

  • Drying: The wet cake is dried in a vacuum dryer at a controlled temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge Reactor with Isatin, Ethylene Glycol, p-TsOH, and Toluene heat_reflux Heat to Reflux charge_reactants->heat_reflux remove_water Azeotropic Water Removal (Dean-Stark) heat_reflux->remove_water monitor Monitor Reaction (TLC/HPLC) remove_water->monitor monitor->heat_reflux Incomplete cool Cool to Room Temp. monitor->cool Complete quench Quench with NaHCO3 cool->quench wash Wash with Brine quench->wash dry_organic Dry Organic Layer wash->dry_organic concentrate Concentrate dry_organic->concentrate crystallize Recrystallize concentrate->crystallize isolate_dry Isolate and Dry Product crystallize->isolate_dry troubleshooting_logic cluster_conversion Conversion Issues cluster_purity Purity Issues cluster_isolation Isolation Issues start Low Yield or Purity in Scale-Up? incomplete_conversion Incomplete Conversion? start->incomplete_conversion Yes byproducts By-products Observed? start->byproducts No, Purity Issue poor_crystallization Poor Crystallization? start->poor_crystallization No, Isolation Issue check_water_removal Check Water Removal Rate incomplete_conversion->check_water_removal Yes check_mixing Evaluate Agitation Efficiency check_water_removal->check_mixing check_temp Verify Internal Temperature check_mixing->check_temp analyze_impurities Identify By-products (HPLC-MS) byproducts->analyze_impurities Yes optimize_temp Optimize Reaction Temperature analyze_impurities->optimize_temp optimize_time Reduce Reaction Time optimize_temp->optimize_time solubility_study Conduct Solubility Study poor_crystallization->solubility_study Yes controlled_cooling Implement Controlled Cooling solubility_study->controlled_cooling

Technical Support Center: Diastereoselective Synthesis of Substituted Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the diastereoselective synthesis of substituted spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering actionable solutions to enhance reaction outcomes.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Low to No Product Formation My reaction is not yielding the desired this compound derivative. What are the likely reasons? 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated. 2. Insufficient Water Removal: The formation of the dioxolane ring is a reversible reaction, and the presence of water, a byproduct, can inhibit the reaction. 3. Low Quality Starting Materials: Isatin or ethylene glycol derivatives may be impure.1. Catalyst Activation: Use freshly dried p-toluenesulfonic acid (p-TsOH) or a new bottle. Consider using other Lewis or Brønsted acids. 2. Water Removal: For reactions in solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free or other solvent conditions, consider adding molecular sieves (3Å or 4Å). 3. Purity Check: Ensure the purity of your starting materials using appropriate analytical techniques (NMR, melting point). Recrystallize or purify if necessary.
Low Diastereoselectivity I am obtaining a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity? 1. Reaction Temperature: The reaction may be running at a temperature that is too high, leading to the formation of the thermodynamically more stable product mixture. 2. Catalyst Choice: The achiral catalyst used may not be effective in inducing diastereoselectivity. 3. Steric Hindrance: The substituents on the isatin or the diol may not be bulky enough to direct the stereochemical outcome effectively.1. Temperature Optimization: Try running the reaction at lower temperatures (e.g., room temperature or 0 °C) to favor the kinetically controlled product. 2. Chiral Catalysts: Employ a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, to induce asymmetry. 3. Judicious Choice of Starting Materials: The steric and electronic properties of the substituents on both the isatin and the diol can significantly influence diastereoselectivity. Consider using bulkier protecting groups on the isatin nitrogen or substituted diols.
Difficult Product Purification I am struggling to separate the desired product from the starting materials or byproducts. What purification strategies can I use? 1. Similar Polarity: The product and starting materials may have similar polarities, making chromatographic separation challenging. 2. Presence of Diastereomers: The diastereomers may co-elute during column chromatography.1. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system to obtain the pure desired diastereomer. 2. Optimized Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase for flash column chromatography. Preparative HPLC can also be an effective tool for separating diastereomers.[1]
Side Product Formation I am observing significant formation of side products in my reaction. What are they and how can I minimize them? 1. Self-condensation of Isatin: Under certain conditions, isatin can undergo self-condensation. 2. Polymerization: Ethylene glycol or other diols can polymerize under strong acidic conditions.1. Controlled Addition: Add the catalyst portion-wise to the reaction mixture. 2. Milder Conditions: Use a milder acid catalyst or a lower reaction temperature. 3. Stoichiometry Control: Ensure the correct stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed formation of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-ones?

A1: The reaction proceeds via an acid-catalyzed ketalization. The acid protonates the C3-carbonyl oxygen of the isatin, activating the carbonyl group towards nucleophilic attack by one of the hydroxyl groups of the ethylene glycol. Subsequent intramolecular cyclization with the second hydroxyl group, followed by the elimination of a water molecule, yields the this compound.

Q2: How do substituents on the isatin ring affect the reaction?

A2: Both the electronic nature and the position of substituents on the isatin ring can influence the reaction rate and diastereoselectivity. Electron-withdrawing groups can increase the electrophilicity of the C3-carbonyl carbon, potentially accelerating the reaction. Bulky substituents, particularly at the N1 or C7 position, can introduce steric hindrance that may favor the formation of one diastereomer over the other.

Q3: What analytical techniques are best for determining the diastereomeric ratio?

A3: The most common and effective techniques for determining the diastereomeric ratio are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] In ¹H NMR, the signals for protons adjacent to the newly formed stereocenter will appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio.[2][4]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free or "green" chemistry approaches have been successfully applied to the synthesis of spirooxindole derivatives.[5] These methods often involve grinding the reactants together, sometimes with a solid-supported catalyst, which can lead to shorter reaction times and easier workup.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with corrosive acids like p-toluenesulfonic acid, handle them in a fume hood. The specific hazards of your substituted isatins and diols should be reviewed from their Safety Data Sheets (SDS).

Data Presentation

Table 1: Reaction Conditions and Outcomes for the Synthesis of Substituted this compound Derivatives

EntryIsatin DerivativeDiolCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)drReference
1IsatinEthylene glycolp-TsOH (10)TolueneReflux486-[6]
25-Chloro-isatinEthylene glycolp-TsOH (10)TolueneReflux582-[6]
35-Methoxy-isatinEthylene glycolp-TsOH (10)TolueneReflux678-[6]
4N-Benzyl-isatin(R,R)-2,3-ButanediolSc(OTf)₃ (10)CH₂Cl₂25127585:15Fictional Example
5Isatin1,2-Propanediol(S)-BINOL-phosphoric acid (5)Dioxane0249295:5Fictional Example

Note: Entries 4 and 5 are illustrative examples of how diastereoselectivity can be achieved and reported. Actual results will vary based on the specific substrates and conditions used.

Experimental Protocols

General Procedure for the Diastereoselective Synthesis of a Substituted this compound Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted isatin (1.0 mmol)

  • Chiral diol (1.2 mmol)

  • Chiral Brønsted or Lewis acid catalyst (e.g., (S)-BINOL-derived phosphoric acid, 5-10 mol%)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or CH₂Cl₂)

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted isatin (1.0 mmol), the chiral diol (1.2 mmol), and activated molecular sieves.

  • Add the anhydrous solvent (e.g., 10 mL of dioxane).

  • Stir the mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Add the chiral acid catalyst (5-10 mol%) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomers.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow start Start: Assemble Reactants reactants Substituted Isatin Chiral Diol Molecular Sieves Anhydrous Solvent start->reactants catalyst_add Add Chiral Catalyst (e.g., (S)-BINOL-phosphoric acid) reactants->catalyst_add reaction Stir at Controlled Temperature (e.g., 0 °C to RT) catalyst_add->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (NaHCO₃, Brine) monitoring->workup Reaction Complete extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Flash Column Chromatography) extraction->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis product Diastereomerically Enriched Product analysis->product

Caption: Experimental workflow for the diastereoselective synthesis.

troubleshooting_logic start Low Diastereoselectivity Observed temp Is Reaction Temperature Optimized? start->temp catalyst Is a Chiral Catalyst Being Used? temp->catalyst Yes lower_temp Action: Lower Reaction Temperature temp->lower_temp No sterics Are Sterically Demanding Substrates Employed? catalyst->sterics Yes use_chiral_catalyst Action: Employ Chiral Catalyst (Brønsted or Lewis Acid) catalyst->use_chiral_catalyst No modify_substrates Action: Use Bulkier Substituents on Isatin or Diol sterics->modify_substrates No end Improved Diastereoselectivity sterics->end Yes lower_temp->end use_chiral_catalyst->end modify_substrates->end

Caption: Troubleshooting logic for low diastereoselectivity.

References

catalyst selection and optimization for spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. It includes frequently asked questions, troubleshooting guides, optimized experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is typically achieved through an acid-catalyzed condensation reaction between isatin (1H-indole-2,3-dione) and ethane-1,2-diol (ethylene glycol).[1][2] This reaction involves the protection of the C3-ketone of the isatin moiety as a cyclic ketal.

Q2: What are the most common catalysts for this synthesis?

A2: The most frequently cited catalysts are p-toluenesulfonic acid (p-TsOH) and molecular iodine (I₂).[3][4] Both have been shown to be effective in promoting the reaction, with molecular iodine often providing higher yields under specific conditions.[3]

Q3: Why is catalyst selection important for this reaction?

A3: The catalyst is crucial for activating the carbonyl group at the C3-position of isatin, making it more susceptible to nucleophilic attack by ethylene glycol. An appropriate catalyst ensures a high conversion rate and minimizes side reactions, leading to a better yield and purity of the final product.

Q4: Can other diols be used in this synthesis?

A4: Yes, other diols like propylene glycol and 1-phenylethane-1,2-diol have been used with isatin to synthesize corresponding spiro[1,3-dioxolane] derivatives.[3] However, the use of different diols may result in diastereomeric mixtures and require adjustments to the reaction conditions.[3]

Q5: What are some potential side reactions or byproducts?

A5: Potential side reactions include the incomplete reaction leading to the recovery of starting materials, and the formation of polymeric materials, especially if reaction temperatures are too high or reaction times are excessively long. Dehydration of the diol or side reactions involving the N-H group of the isatin core under harsh acidic conditions are also possible.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering actionable solutions to enhance reaction outcomes.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Ineffective Catalyst Ensure the catalyst (e.g., p-TsOH, I₂) is fresh and has not been deactivated by moisture. Consider increasing the catalyst loading, but be mindful of potential side reactions. Molecular iodine has been shown to give excellent yields (92%).[3]
Insufficient Water Removal The condensation reaction produces water, which can inhibit the reaction equilibrium. Use a Dean-Stark apparatus when refluxing with toluene to effectively remove water.[4]
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it's too high, it could lead to degradation of starting materials or products. Refluxing in toluene (approx. 110 °C)[4] or THF (approx. 66 °C)[3] are common conditions. Optimize the temperature for your specific setup.
Poor Quality of Reagents Verify the purity of isatin and ethylene glycol. Impurities can interfere with the catalyst and reduce yield.
Incorrect Stoichiometry An excess of the diol is often used to drive the reaction forward. A common ratio is 10 equivalents of ethane-1,2-diol to 1 equivalent of isatin.[4]

Problem 2: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Presence of Unreacted Isatin Unreacted isatin can co-precipitate with the product. Purification via silica gel column chromatography is effective for separating the product from starting materials.[3] A typical eluent system is a gradient of hexane/ethyl acetate.[3]
Oily or Gummy Product This may indicate the presence of impurities or residual solvent. Ensure the product is completely dry. Trituration with a non-polar solvent like hexane or recrystallization can help induce crystallization and improve purity.
Catalyst Residue If using a non-volatile acid catalyst like p-TsOH, a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is necessary to remove it. For iodine, a wash with a reducing agent like sodium thiosulfate solution is required.[3]

Data Presentation: Catalyst Performance Comparison

The selection of the catalyst and solvent system significantly impacts the reaction's efficiency. Below is a summary of reported quantitative data for the synthesis.

CatalystSolventReactants (Ratio)TemperatureTimeYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)TolueneIsatin (1), Ethane-1,2-diol (10)Reflux4 h86%[4]
Iodine (I₂)THFIsatin (1), Ethane-1,2-diol (2)Reflux24 h92%[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using two different catalytic systems.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis[4]
  • Reaction Setup: To a solution of isatin (1.0 mmol) in toluene (3 mL), add ethane-1,2-diol (10.0 mmol) and p-toluenesulfonic acid (1.0 mmol).

  • Reaction Execution: Heat the mixture to reflux for 4 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Extract the crude reaction mixture with toluene and wash it with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to furnish the desired compound as a solid.

Protocol 2: Molecular Iodine (I₂) Catalyzed Synthesis[3]
  • Reaction Setup: In a round-bottom flask, combine isatin (1.0 mmol), ethane-1,2-diol (2.0 mmol), and molecular iodine (0.5 mmol, 50 mol%).

  • Reaction Execution: Dissolve the mixture in tetrahydrofuran (THF, 5.0 mL) and stir at reflux for 24 hours in an oil bath.

  • Workup and Isolation: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. After filtration and concentration in vacuo, purify the residue by silica-gel column chromatography using a hexane/ethyl acetate gradient (4:1 to 2:1) to yield the pure product.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow, a troubleshooting decision process, and the proposed catalytic mechanism.

G cluster_0 Synthesis Workflow Start Combine Reactants (Isatin, Ethane-1,2-diol) Add_Catalyst Add Catalyst (p-TsOH or I₂) Start->Add_Catalyst Heat Heat to Reflux (Toluene or THF) Add_Catalyst->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify Product (Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General experimental workflow for the synthesis.

G cluster_1 Troubleshooting: Low Yield Start Low Product Yield Observed Check_Catalyst Is the catalyst active and in correct concentration? Start->Check_Catalyst Check_Water Is water being effectively removed? Check_Catalyst->Check_Water Yes Action_Catalyst Use fresh catalyst or optimize loading. Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp Yes Action_Water Use Dean-Stark or drying agents. Check_Water->Action_Water No Check_Reagents Are reagents pure? Check_Temp->Check_Reagents Yes Action_Temp Adjust temperature based on solvent and catalyst. Check_Temp->Action_Temp No Action_Reagents Purify starting materials. Check_Reagents->Action_Reagents No Success Yield Improved Check_Reagents->Success Yes Action_Catalyst->Success Action_Water->Success Action_Temp->Success Action_Reagents->Success

Caption: Decision tree for troubleshooting low reaction yield.

G cluster_2 Proposed Catalytic Cycle (Acid-Catalyzed) Isatin Isatin (C=O) Activated Protonated Carbonyl (C=O⁺H) Isatin->Activated + H⁺ Catalyst {Catalyst (H⁺)} Hemiketal Hemiketal Intermediate Activated->Hemiketal + Diol Diol {Ethylene Glycol (HO-R-OH)} Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H⁺ Product Spiro-Dioxolane Protonated_Hemiketal->Product - H₂O - H⁺ Water {H₂O}

Caption: Simplified mechanism of acid-catalyzed ketal formation.

References

Technical Support Center: Ultrasound-Assisted Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, with a focus on reducing reaction times using ultrasound irradiation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, both with conventional heating and ultrasound assistance.

Issue 1: Low or No Product Yield

Question Answer
My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and solutions? For Conventional Synthesis: * Insufficient Reaction Time: The conventional method often requires several hours of reflux. Ensure the reaction has proceeded for the recommended duration (e.g., 4-5 hours).[1] * Ineffective Water Removal: The formation of the dioxolane ring is a reversible reaction that produces water. The presence of water can inhibit the reaction. Use a Dean-Stark apparatus to effectively remove water azeotropically. * Catalyst Inactivity: The p-toluenesulfonic acid (p-TsOH) catalyst may be old or degraded. Use fresh, high-quality p-TsOH.For Ultrasound-Assisted Synthesis: * Inadequate Sonication Power: The power of the ultrasound bath or probe may be insufficient to induce cavitation effectively. Ensure your ultrasonic apparatus is functioning correctly and set to an appropriate power level. For some spirooxindole syntheses, frequencies around 25-45 kHz have been used effectively.[2] * Improper Reaction Vessel Positioning: The position of the reaction flask in the ultrasonic bath can significantly impact the energy transfer. Position the flask at the point of maximum energy transmission, often at the center or at a specific height in the bath. * Solvent Choice: While various solvents can be used, the choice of solvent can affect the efficiency of sonication. Solvents with lower vapor pressures are generally more effective for cavitation.

Issue 2: Formation of Side Products/Impurities

Question Answer
I am observing significant side products in my reaction mixture. How can I minimize their formation? For Conventional Synthesis: * Overheating: Excessive temperatures during reflux can lead to the decomposition of starting materials or the product. Maintain a steady reflux temperature. * Prolonged Reaction Time: While a sufficient reaction time is necessary, excessively long heating can also promote side reactions.For Ultrasound-Assisted Synthesis: * Localized Overheating: The high energy at the surface of collapsing cavitation bubbles can create localized hot spots with extremely high temperatures. This can sometimes lead to thermal degradation of the starting material or product.[3] Consider using a pulsed sonication mode or a cooling bath to manage the bulk temperature of the reaction. * Radical Reactions: Sonolysis of the solvent can generate radicals, which may initiate unwanted side reactions.[1] If this is suspected, degassing the solvent before sonication may help.

Issue 3: Incomplete Reaction Under Ultrasound

Question Answer
Even with ultrasound, my reaction is not going to completion in the expected short time frame. What should I check? * Catalyst Amount: While ultrasound can enhance the reaction rate, an adequate amount of catalyst is still crucial. Ensure the correct molar ratio of p-TsOH is used. * Homogeneity of the Reaction Mixture: For solid-liquid reactions, ultrasound is effective at creating a fine dispersion. Ensure that the isatin is well-suspended in the reaction mixture to maximize the surface area for the reaction. * Ultrasound Frequency: The frequency of the ultrasound can influence reaction rates. While many standard laboratory cleaners operate at a fixed frequency, if you have access to a variable frequency system, some optimization may be beneficial.

Frequently Asked Questions (FAQs)

Question Answer
What are the main advantages of using ultrasound for the synthesis of this compound? The primary advantages are a dramatic reduction in reaction time, often from several hours to just a few minutes, and an increase in product yield.[4] It is also considered a greener chemistry approach due to its energy efficiency.
Can ultrasound degrade the this compound product? Yes, prolonged exposure to high-intensity ultrasound can potentially lead to the degradation of organic molecules due to the extreme temperatures and pressures generated during cavitation.[3] It is important to monitor the reaction and avoid excessive sonication times.
Is a specific type of ultrasonic equipment required? While a simple ultrasonic cleaning bath can be effective, for better reproducibility and control, an ultrasonic probe or a specialized sonochemical reactor is recommended. These allow for more direct and controlled application of ultrasonic energy to the reaction mixture.
What is the typical catalyst used for this reaction, and does it change with ultrasound? p-Toluenesulfonic acid (p-TsOH) is a commonly used acid catalyst for both conventional and ultrasound-assisted synthesis of this compound. The catalyst itself does not change, but its efficiency is enhanced by the ultrasonic irradiation.

Data Presentation

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Spirooxindole Derivatives

ProductMethodCatalystSolventReaction TimeYield (%)Reference
This compoundConventional (Reflux)p-TsOHToluene4-5 hoursHigh (not specified)[1]
5'-(4-alkyl/aryl-1H-1,2,3-triazoles) from 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-oneUltrasoundCuSO₄·5H₂O, Sodium Ascorbatetert-Butanol/Water5 minutes78-98[4]
Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivativesConventionalPiperidineEthanol4-9.5 hours42-80[2]
Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivativesUltrasoundPiperidineEthanol0.5-2 hours69-93[2]
Spiro-oxindole dihydroquinazolinonesUltrasoundSolid Acid CatalystNot specifiedNot specifiedHigh[5]
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivativesUltrasoundPiperidineNot specifiedNot specifiedHigh[6]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

  • Reactants:

    • Isatin (1.0 eq)

    • Ethylene glycol (10.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq)

    • Toluene (as solvent)

  • Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add isatin, ethylene glycol, and p-TsOH in toluene. b. Heat the mixture to reflux and continue for 4-5 hours, or until TLC indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap. c. After the reaction is complete, cool the mixture to room temperature. d. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of this compound (General Procedure)

This is a generalized protocol based on the rapid synthesis of related spirooxindole derivatives. Optimization may be required.

  • Reactants:

    • Isatin (1.0 eq)

    • Ethylene glycol (10.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq)

    • Solvent (e.g., Toluene or a suitable solvent for sonication)

  • Procedure: a. In a suitable reaction vessel, combine isatin, ethylene glycol, p-TsOH, and the solvent. b. Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. c. Irradiate the mixture with ultrasound at a specified frequency (e.g., 25-45 kHz) and power. The reaction temperature may be controlled using a water bath. d. Monitor the reaction progress by TLC. The reaction is expected to be complete in a significantly shorter time (e.g., 5-30 minutes) compared to the conventional method. e. Upon completion, work up the reaction mixture as described in the conventional protocol (cooling, washing, drying, and purification).

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis conv_start Mix Isatin, Ethylene Glycol, p-TsOH, and Toluene conv_reflux Reflux for 4-5 hours with Dean-Stark conv_start->conv_reflux conv_workup Work-up and Purification conv_reflux->conv_workup conv_product Product conv_workup->conv_product us_start Mix Isatin, Ethylene Glycol, p-TsOH, and Solvent us_sonicate Sonicate for 5-30 minutes us_start->us_sonicate us_workup Work-up and Purification us_sonicate->us_workup us_product Product us_workup->us_product troubleshooting_low_yield cluster_conv Conventional cluster_us Ultrasound start Low Product Yield check_method Synthesis Method? start->check_method check_time Sufficient Reflux Time? check_method->check_time Conventional check_power Adequate Sonication Power? check_method->check_power Ultrasound check_water Effective Water Removal? check_time->check_water check_catalyst Active Catalyst? check_water->check_catalyst solution Implement Corrective Actions check_catalyst->solution check_position Optimal Vessel Position? check_power->check_position check_temp Temperature Control? check_position->check_temp check_temp->solution

References

preventing byproduct formation in the synthesis of spiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of spiro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in spirocyclization reactions?

A1: Common byproducts in spirocyclization reactions include diastereomers or epimers of the desired product, products resulting from rearrangements (such as Wagner-Meerwein shifts), and byproducts from competing side reactions like ene reactions. The specific byproducts formed depend heavily on the reaction type, substrates, and reaction conditions.

Q2: How can I minimize the formation of diastereomers in my spiroketal synthesis?

A2: Minimizing diastereomer formation often involves optimizing the choice of catalyst and reaction conditions to favor the formation of the thermodynamically or kinetically preferred product. The use of chiral catalysts or auxiliaries can provide excellent stereocontrol. Additionally, careful control of temperature and the choice of solvent can significantly influence the diastereomeric ratio.

Q3: In spiro-oxindole synthesis, what leads to the formation of epimers at the spiro center?

A3: Epimerization at the spiro center of oxindoles can be caused by the use of strong bases or prolonged reaction times at elevated temperatures. The acidity of the proton at the C3 position of the oxindole ring can lead to enolization and subsequent re-protonation from the opposite face, resulting in the formation of the undesired epimer.

Q4: Can solvent choice influence the outcome of a spirocyclization reaction?

A4: Absolutely. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and selectivity. For instance, in some Lewis acid-catalyzed reactions, coordinating solvents can compete with the substrate for binding to the catalyst, reducing its effectiveness and potentially leading to different product distributions. It has been noted that in certain spiro-oxindole syntheses, switching to a more polar solvent like toluene and increasing the temperature can improve yields.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Spiroketal Synthesis

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers with a low ratio (e.g., less than 3:1).

  • Difficulty in separating the desired diastereomer from the byproduct.

Possible Causes:

  • Inappropriate Catalyst: The Lewis or Brønsted acid used may not be providing sufficient stereocontrol.

  • Thermodynamic Equilibrium: The reaction conditions may favor a thermodynamic equilibrium between diastereomers, leading to a mixture.

  • Reaction Temperature: The temperature may be too high, leading to reduced selectivity.

Solutions:

  • Catalyst Screening: Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂, Fe(OTf)₃) or Brønsted acids (e.g., p-TsOH, TFA) to identify one that provides better stereocontrol.

  • Temperature Optimization: Run the reaction at a lower temperature to favor the kinetically controlled product, which is often formed with higher diastereoselectivity.

  • Solvent Effects: Investigate the effect of different solvents on the diastereoselectivity. A less coordinating solvent may enhance the effectiveness of the Lewis acid catalyst.

Issue 2: Formation of Rearrangement Byproducts

Symptoms:

  • Mass spectrometry and NMR data of a significant byproduct are inconsistent with the expected spirocyclic structure but suggest a rearranged carbon skeleton.

  • Observed byproducts may include those arising from pinacol-type or Wagner-Meerwein rearrangements.

Possible Causes:

  • Carbocationic Intermediates: The reaction may proceed through a carbocationic intermediate that is prone to rearrangement to a more stable carbocation.

  • Strongly Acidic Conditions: The use of strong acids can promote rearrangements.

Solutions:

  • Milder Reaction Conditions: Employ milder Lewis or Brønsted acids to avoid the formation of highly reactive carbocationic intermediates.

  • Catalyst Choice: Utilize catalysts that proceed through a more concerted mechanism or that stabilize the desired intermediate against rearrangement.

  • Substrate Modification: If possible, modify the substrate to disfavor rearrangement pathways.

Issue 3: Presence of Ene Reaction Byproducts in Spiroketal Synthesis

Symptoms:

  • Identification of a byproduct where an ene reaction has occurred between the dienophile and the diene, instead of the desired hetero-Diels-Alder reaction.

Possible Causes:

  • Substrate Reactivity: The electronic and steric properties of the substrates may favor the ene reaction pathway.

  • Reaction Conditions: High temperatures can sometimes promote ene reactions.

Solutions:

  • Catalyst Selection: Use of a suitable Lewis acid can preferentially activate the dienophile for the hetero-Diels-Alder reaction over the ene reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of the ene reaction.

Quantitative Data Summary

Table 1: Effect of Base on the Yield of a Spirocyclic Oxindole

BaseEquivalentsSolventTime (h)Yield (%)
Sodium Hexamethyldisilazide (NaHMDS)ExcessTHF-Low
Lithium Hexamethyldisilazide (LiHMDS)-THF-Low
Sodium Hydride (NaH)4.5DMF565

Data synthesized from a study on the alkylation of an ethyl 2-oxindoline-5-carboxylate derivative.[2]

Table 2: Influence of Lewis Acid on Diastereoselectivity in Spiroisoindolinone Synthesis

Lewis AcidSolventDiastereomeric Ratio (dr)Yield (%)
Sc(OTf)₃CH₂Cl₂93:7:0:093
Fe(OTf)₃CH₂Cl₂93:7:0:085
Cu(OTf)₂CH₂Cl₂95:5:0:084
p-TsOHCH₂Cl₂>98:<2:0:0-
TFACH₂Cl₂98:2:0:049
HNTf₂CH₂Cl₂74:26:0:085

Data from a Brønsted-acid catalyzed synthesis of spiroisoindolinones from enamides.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization in Spiro-oxindole Synthesis
  • Reagent Preparation: To a solution of the isatin derivative (1.0 equiv) and the dipolarophile (1.2 equiv) in a suitable solvent (e.g., methanol or ethanol), add the amino acid (1.2 equiv).

  • Reaction Setup: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired spiro-oxindole diastereomer. To minimize epimerization, avoid strong bases and excessively high temperatures or prolonged reaction times.

Protocol 2: Identification of Byproducts by NMR and Mass Spectrometry
  • Isolate Byproduct: Separate the byproduct from the main product and starting materials using column chromatography or preparative TLC.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of the isolated byproduct to determine its exact mass and molecular formula. This will help to identify if it is an isomer of the desired product or a product of a different reaction pathway.

  • 1D NMR Spectroscopy (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra of the byproduct.

    • In the ¹H NMR, analyze the chemical shifts, integration, and coupling patterns to determine the proton environment.

    • In the ¹³C NMR, identify the number of unique carbons and their chemical shifts to gain insight into the carbon skeleton.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): If the 1D NMR spectra are insufficient for full characterization, perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.

  • Structure Elucidation: Combine the information from MS and NMR to propose a structure for the byproduct. Compare the spectral data with known compounds from the literature if possible.

Visualizations

Byproduct_Formation_Spiroketal cluster_main Desired Pathway: Hetero-Diels-Alder cluster_side Side Reaction: Ene Reaction Dihydroxy Ketone Dihydroxy Ketone Spiroketal (Desired) Spiroketal (Desired) Dihydroxy Ketone->Spiroketal (Desired) Acid Catalyst Ene Product Ene Product Dihydroxy Ketone->Ene Product High Temp. Starting Materials Starting Materials Starting Materials->Dihydroxy Ketone

Caption: Competing pathways in spiroketal synthesis.

Rearrangement_Byproduct cluster_workflow Troubleshooting Workflow for Rearrangement start Rearrangement Byproduct Detected cause Cause: Unstable Carbocation Intermediate? start->cause solution1 Use Milder Lewis/Brønsted Acid cause->solution1 Yes solution2 Lower Reaction Temperature cause->solution2 Yes solution3 Modify Substrate to Disfavor Rearrangement cause->solution3 Yes end Minimized Rearrangement solution1->end solution2->end solution3->end

Caption: Decision workflow for addressing rearrangement byproducts.

Epimerization_Pathway A Desired Spiro-oxindole (R) B Enolate Intermediate A->B Strong Base / Heat B->A Protonation C Undesired Epimer (S) B->C Protonation (opposite face)

Caption: Mechanism of base-catalyzed epimerization in spiro-oxindoles.

References

Technical Support Center: NMR Spectral Analysis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR spectral analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage and sample preparation procedures for this compound?

A1: For optimal results, store this compound in a cool, dark, and dry place. For NMR analysis, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[1][2] Ensure the sample is fully dissolved; if any particulate matter is present, filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

Q2: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?

A2: Broad peaks can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the spectrometer.[3]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3] Diluting the sample may help.

  • Insoluble Material: The presence of suspended, insoluble particles can disrupt the magnetic field homogeneity.[2] Ensure your sample is fully dissolved and filtered if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1]

  • Chemical Exchange: Protons involved in chemical exchange, such as the N-H proton of the indole ring, can appear as broad signals.

Q3: The signals for the aromatic protons in the indolinone ring are overlapping. How can I resolve them?

A3: Signal overlapping in the aromatic region is a common issue. To resolve these signals, you can:

  • Use a Higher Field Spectrometer: Acquiring the spectrum on an instrument with a higher magnetic field strength will increase spectral dispersion.

  • Change the Solvent: Using a different deuterated solvent, such as benzene-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[3]

  • Run a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify individual spin systems within the complex multiplet.[4]

Q4: How can I confirm the presence of the N-H proton?

A4: The N-H proton of the indolinone ring is exchangeable. To confirm its signal, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]

Q5: I am having difficulty assigning the quaternary carbons, especially the spiro-carbon. What should I do?

A5: Quaternary carbons do not have attached protons and will not appear in an HSQC spectrum. The best technique for assigning these is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4] Look for long-range (2-3 bond) correlations from known protons to the unassigned quaternary carbons. For instance, the protons on the dioxolane ring should show a correlation to the spiro-carbon (C-2).

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio

Observed Problem: The signals in the spectrum are weak and difficult to distinguish from the baseline noise.

Potential CauseRecommended Solution
Low Sample Concentration Increase the amount of compound dissolved in the solvent. For a typical small molecule (~191 g/mol ), 10-20 mg/mL is a good starting point for ¹³C NMR.[1][5]
Insufficient Number of Scans Increase the number of transients (scans) collected. The signal-to-noise ratio increases with the square root of the number of scans.
Incorrect Receiver Gain The receiver gain may be set too low. This can often be optimized automatically by the spectrometer's software.
Poor Probe Tuning The NMR probe may not be properly tuned to the correct frequency. This should be checked and adjusted before acquisition.
Guide 2: Ambiguous Stereochemistry or Conformational Isomers

Observed Problem: The 1D NMR spectra are insufficient to confirm the three-dimensional structure, or extra peaks suggest the presence of rotamers or conformers.

Potential CauseRecommended Solution
Conformational Flexibility Spirocyclic systems can sometimes exist in multiple stable conformations that are in slow exchange on the NMR timescale, leading to doubled or broadened peaks.
Ambiguous Relative Stereochemistry The spatial relationship between the two rings of the spiro compound is not clear from 1D spectra alone.
Action Steps 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the issue is due to slow conformational exchange, peaks may coalesce or sharpen at higher temperatures.[3]2. 2D NOESY/ROESY: To determine the relative stereochemistry, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments show through-space correlations between protons that are close to each other, allowing you to deduce the spatial arrangement of the molecule's different parts.

Data Presentation

Predicted NMR Data for this compound

Note: Experimental data for this specific molecule is not fully published in a consolidated format. The following table is based on data from structurally similar spirooxindole compounds and computational studies. Actual chemical shifts may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1'N-H~8.0 - 9.5 (broad singlet)-Chemical shift is highly dependent on solvent and concentration.
2'C=O-~175 - 180Carbonyl carbon.
3'C (spiro)-~70 - 75Spiro-carbon, key quaternary signal.
3a'C-~125 - 130Aromatic quaternary carbon.
4'C-H~7.3 - 7.5 (doublet)~122 - 125Aromatic proton.
5'C-H~7.0 - 7.2 (triplet)~128 - 132Aromatic proton.
6'C-H~7.5 - 7.7 (triplet)~124 - 128Aromatic proton.
7'C-H~6.9 - 7.1 (doublet)~110 - 115Aromatic proton.
7a'C-~140 - 145Aromatic quaternary carbon.
4, 5O-CH₂-CH₂-O~4.2 - 4.5 (multiplet)~65 - 70Dioxolane methylene protons.

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh 10-20 mg of this compound and place it in a small, clean vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Gently vortex or swirl the vial until the solid is completely dissolved.

  • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 4-5 cm.[2]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: Acquiring a Full Set of Spectra for Structural Elucidation
  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

  • Acquire a ¹H Spectrum:

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Acquire a ¹³C{¹H} Spectrum:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set an appropriate spectral width (e.g., -10 to 200 ppm).

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

  • Acquire a 2D COSY Spectrum:

    • This experiment identifies ¹H-¹H coupling networks.

    • A standard gradient-selected COSY ('cosygpqf') is typically used.

  • Acquire a 2D HSQC Spectrum:

    • This experiment correlates protons with their directly attached carbons (¹JCH).[4]

    • Use a multiplicity-edited sequence (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • Acquire a 2D HMBC Spectrum:

    • This experiment identifies long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting spin systems and assigning quaternary carbons.[4]

    • Use a standard gradient-selected HMBC sequence ('hmbcgplpndqf').

Visualizations

troubleshooting_workflow start Start: NMR Spectrum Acquired check_quality Assess Spectrum Quality: - Signal-to-Noise - Peak Shape - Baseline start->check_quality poor_sn Poor S/N? check_quality->poor_sn broad_peaks Broad or Distorted Peaks? check_quality->broad_peaks complex_spectrum Complex or Overlapping Signals? check_quality->complex_spectrum poor_sn->broad_peaks No increase_conc Increase Concentration or Number of Scans poor_sn->increase_conc Yes broad_peaks->complex_spectrum No shim_check Re-shim Spectrometer Check for Solids Dilute Sample broad_peaks->shim_check Yes run_2d_nmr Run 2D NMR (COSY, HSQC) Change Solvent Use Higher Field complex_spectrum->run_2d_nmr Yes end Spectrum Interpretable complex_spectrum->end No increase_conc->check_quality shim_check->check_quality run_2d_nmr->end

Caption: A logical workflow for troubleshooting common NMR spectral issues.

experimental_workflow prep 1. Sample Preparation (5-25 mg in 0.7 mL Solvent) h1 2. Acquire ¹H Spectrum prep->h1 c13 3. Acquire ¹³C Spectrum h1->c13 cosy 4. Acquire 2D COSY (¹H-¹H Correlations) c13->cosy hsqc 5. Acquire 2D HSQC (Direct ¹H-¹³C Correlations) cosy->hsqc Identifies Spin Systems hmbc 6. Acquire 2D HMBC (Long-Range ¹H-¹³C Correlations) hsqc->hmbc Assigns Protonated Carbons assign 7. Full Structural Assignment hmbc->assign Assigns Quaternary Carbons & Connects Fragments

Caption: Experimental workflow for complete NMR-based structure elucidation.

References

addressing solubility problems of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?

This is a common phenomenon known as solvent-shift precipitation. This compound derivatives are often highly hydrophobic. While they may readily dissolve in a strong organic solvent like dimethyl sulfoxide (DMSO), the abrupt change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution, forming a precipitate. The final concentration of DMSO is a critical factor in preventing this.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

High concentrations of DMSO can be toxic to cells and interfere with assay components. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (assay media with the same final DMSO concentration without the test compound) in your experiments to account for any solvent effects.

Q3: My compound appears to be in solution, but I am getting inconsistent results. Could this be a solubility issue?

Yes, even without visible precipitation, microscopic precipitates can form, leading to an inaccurate and inconsistent concentration of the compound in your assay wells. This can result in high variability between replicates. Ensuring the compound is fully solubilized is key to obtaining reproducible data.

Q4: Are there alternatives to DMSO for dissolving these compounds?

While DMSO is a common starting point, other organic solvents like ethanol and polyethylene glycol (PEG) can be used, sometimes in combination with DMSO as a co-solvent system. For some derivatives, formulation strategies involving cyclodextrins or surfactants may be necessary to achieve adequate aqueous solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. Solvent-Shift Precipitation: The compound is not soluble in the final aqueous environment at the target concentration.1. Optimize DMSO Concentration: Ensure the final DMSO concentration is at the lowest possible level that maintains solubility without causing cellular toxicity (typically ≤ 0.5%).2. Use a Co-solvent: Prepare the stock solution in a mixture of DMSO and a less toxic, water-miscible organic solvent such as polyethylene glycol (PEG 400) or ethanol.3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.
Compound precipitates over time in long-term cell culture experiments. Poor Thermodynamic Stability: The compound is not stable in the aqueous medium over the duration of the experiment.1. Cyclodextrin Complexation: Use β-cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.2. Surfactant Formulation: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the culture medium to aid in solubilization.
High variability in biological assay results. Micro-precipitation: The compound is not fully dissolved, leading to inconsistent concentrations across wells.1. Ensure Complete Dissolution of Stock: Visually inspect the stock solution for any particulate matter. Gentle warming (to 37°C) or brief sonication may aid dissolution.2. Thorough Mixing: Vortex the final diluted solution thoroughly before adding it to the assay plate to ensure homogeneity.3. Centrifugation: Before adding to cells, centrifuge the prepared medium containing the compound at a low speed to pellet any micro-precipitates.

Quantitative Data Summary

The following tables provide a summary of solubility data for spirooxindole derivatives. Note: Specific quantitative solubility data for this compound derivatives is limited in the literature. The data presented for co-solvents are for structurally related spirooxindole compounds and should be used as a general guide.

Table 1: Qualitative Solubility of Representative Spirooxindole-pyrrolidine Derivatives

Compound TypeWaterMethanolChloroformDMSO
Spirooxindole-pyrrolidineInsolublePoorly SolublePoorly SolubleSoluble

This table provides a general solubility profile for spirooxindole derivatives, indicating their hydrophobic nature and good solubility in DMSO.

Table 2: Enhancement of Spiro[cyclopropane-1,3′-oxindoles] Solubility with β-Cyclodextrins

β-Cyclodextrin DerivativeFold Increase in Aqueous Solubility
Methyl-β-cyclodextrin (MβCD)Up to 4-fold
Sulfobutyl ether β-cyclodextrin (SBEβCD)> MβCD
Hydroxypropyl-β-cyclodextrin (HPβCD)> SBEβCD

This data from studies on spiro[cyclopropane-1,3′-oxindoles] demonstrates the potential of β-cyclodextrins to significantly improve the aqueous solubility of spirooxindole scaffolds.[1][2]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent System (DMSO)

This protocol describes the preparation of a 10 mM stock solution of a this compound derivative in DMSO and its subsequent dilution for a cell-based assay.

Materials:

  • This compound derivative powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Aqueous buffer or cell culture medium

Procedure:

  • Calculate the required mass of the compound for a 10 mM stock solution.

  • Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.

  • Perform a stepwise dilution into the aqueous buffer or cell culture medium. For a final concentration of 10 µM in a medium with 0.1% DMSO:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile medium (resulting in a 100 µM solution in 1% DMSO). Vortex gently.

    • Add 100 µL of this 100 µM intermediate solution to 900 µL of the final assay medium to achieve the desired 10 µM concentration with a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO in the assay medium.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of a this compound derivative solution using HP-β-CD for improved aqueous solubility.

Materials:

  • This compound derivative powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile water or PBS.

  • Add the this compound derivative powder to the HP-β-CD solution to achieve the desired final concentration.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound or particulates.

  • This clear, aqueous stock solution can then be directly diluted into the cell culture medium for your biological assay.

  • Prepare a vehicle control with the same concentration of HP-β-CD in the medium.

Signaling Pathway and Experimental Workflow Diagrams

p53-MDM2 Interaction Pathway

Many spirooxindole derivatives exert their anticancer effects by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[1][3] This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 MDM2 MDM2 p53->MDM2 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (degradation) Spiro_derivative Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one derivative Spiro_derivative->MDM2 inhibits

Caption: p53-MDM2 signaling pathway inhibition.

Experimental Workflow for Assessing Compound Solubility

This workflow outlines the steps to determine the kinetic solubility of a this compound derivative.

solubility_workflow Start Start Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Dilute_in_Buffer Dilute Stock in Aqueous Buffer (e.g., PBS) Prepare_Stock->Dilute_in_Buffer Incubate Incubate at Room Temp (e.g., 2 hours) Dilute_in_Buffer->Incubate Filter Filter to Remove Precipitate Incubate->Filter Analyze Analyze Filtrate (e.g., HPLC-UV, LC-MS) Filter->Analyze Determine_Solubility Determine Kinetic Solubility Analyze->Determine_Solubility End End Determine_Solubility->End

Caption: Kinetic solubility determination workflow.

References

Validation & Comparative

Unambiguous Structural Confirmation of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one scaffold is paramount for its application in drug discovery and development. This guide provides a comparative analysis of single-crystal X-ray crystallography against other common structural characterization techniques, offering researchers and drug development professionals a comprehensive overview of their respective strengths and limitations in confirming the intricate three-dimensional architecture of this spiro-oxindole derivative.

The unique spirocyclic structure of this compound, formed from the condensation of isatin and ethylene glycol, presents a significant analytical challenge.[1][2] While various analytical methods can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of its three-dimensional arrangement. This guide will delve into the experimental data and protocols for X-ray crystallography and compare them with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as computational approaches.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural confirmation depends on the specific information required, the availability of the sample in a suitable form, and the desired level of certainty. Below is a comparative summary of the primary methods used for the characterization of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.Unambiguous determination of absolute and relative stereochemistry. Provides a complete and detailed structural picture.Requires a single, high-quality crystal. The solid-state structure may not fully represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity.Provides detailed information about the structure in solution. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) can establish through-bond and through-space correlations.Can be complex to interpret for structurally rigid and asymmetric molecules. Does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.High sensitivity and requires only a small amount of sample. Can provide fragmentation patterns that offer clues about the molecular structure.Does not provide information about the 3D arrangement of atoms or stereochemistry. Fragmentation patterns can be complex to interpret.
Computational Modeling Theoretical prediction of molecular geometry, stability, and spectroscopic properties.Can provide insights into conformational preferences and electronic properties. Complements experimental data.The accuracy of the results is highly dependent on the computational method and level of theory used. Requires experimental validation.

Experimental Data

X-ray Crystallography Data

The crystal structure of this compound has been determined, providing definitive proof of its connectivity and stereochemistry.[1][2]

ParameterValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.484 (2)
b (Å)5.650 (1)
c (Å)20.942 (5)
β (°)97.889 (8)
Volume (ų)877.1 (4)
Z4
R-factor0.048

Key structural features revealed by X-ray crystallography include the near-planarity of the indol-2-one ring system and a slight distortion in the 1,3-dioxolane ring.[1][2] The analysis also confirms the presence of intermolecular N-H···O hydrogen bonds in the crystal lattice.[1][2]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

Mass Spectrometry:

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide corroborating evidence for the structure.

Ion Typem/z
[M]+191
Fragment163
Fragment119

Experimental Protocols

Single-Crystal X-ray Crystallography

A general protocol for the structural determination of a small molecule like this compound by single-crystal X-ray diffraction is as follows:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: One-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY can be performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.

Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:

  • Sample Preparation: A small amount of the compound is dissolved in a suitable solvent.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Mass Analysis: The ions generated are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain insights into the structure of the molecule.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystal Growth cluster_analysis Structural Analysis Isatin Isatin Synthesis Condensation Reaction Isatin->Synthesis EthyleneGlycol EthyleneGlycol EthyleneGlycol->Synthesis Purification Recrystallization Synthesis->Purification CrystalGrowth Slow Evaporation Purification->CrystalGrowth NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography CrystalGrowth->Xray

Experimental workflow for the synthesis and analysis of this compound.

logical_comparison cluster_methods Analytical Methods Spiro_Structure This compound Structure Confirmation Xray X-ray Crystallography Spiro_Structure->Xray Definitive 3D Structure NMR NMR Spectroscopy Spiro_Structure->NMR Solution-state Connectivity MS Mass Spectrometry Spiro_Structure->MS Molecular Weight & Formula Computational Computational Modeling Spiro_Structure->Computational Theoretical Conformation Xray->NMR Complements NMR->MS Complements MS->Computational Complements Computational->Xray Complements

Logical comparison of structural elucidation techniques.

References

comparing the biological activity of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and Its Derivatives

This guide provides a detailed comparison of the biological activity of this compound and its derivatives, with a focus on their potential as therapeutic agents. The spirooxindole scaffold is a versatile structure that has been extensively studied in medicinal chemistry, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will delve into specific experimental data to offer a clear comparison of the parent compound and its more complex derivatives.

Anticancer and Histone Deacetylase (HDAC) Inhibition Activity

A significant area of research for this compound derivatives has been in the development of novel anticancer agents, particularly as histone deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy for cancer therapy.[3]

A series of novel 5′(7′)-substituted-2′-oxospiro[3][4]dioxolane-2,3′-indoline-based N-hydroxypropenamides have been synthesized and evaluated for their ability to inhibit HDACs and their cytotoxic effects on cancer cells.[3] The parent compound, spiro[[3][4]dioxolane-2,3′-indoline]-2′-one, serves as a key intermediate in the synthesis of these more complex derivatives.[3][5][6]

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of a series of this compound derivatives against HDAC2 and three human cancer cell lines: SW620 (colon cancer), A549 (lung cancer), and PC3 (prostate cancer). The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth).

CompoundRHDAC2 IC50 (μM)SW620 IC50 (μM)A549 IC50 (μM)PC3 IC50 (μM)
4a H0.3120.280.350.41
4b 5'-F0.2840.250.310.36
4c 5'-Cl0.3310.300.380.45
4d 5'-Br0.3650.320.410.49
4e 7'-F0.2950.260.330.38
4f 7'-Cl0.3420.310.390.47
4g 7'-Br0.3870.350.440.52
SAHA *-0.2650.240.290.33

*SAHA (suberoylanilide hydroxamic acid, Vorinostat) is a known HDAC inhibitor used as a positive control.[3]

Note: The data clearly indicates that the derivatives, particularly compound 4b with a 5'-fluoro substitution, exhibit potent HDAC2 inhibitory activity, comparable to the clinically used drug SAHA.[3] There is a strong correlation between the HDAC2 inhibition and the cytotoxicity of these compounds against the tested cancer cell lines.[3]

Experimental Protocols

Synthesis of Spiro[[3][4]dioxolane-2,3′-indoline]-2′-one (Parent Compound)

The parent compound can be synthesized through the condensation reaction of isatin with ethane-1,2-diol.[3][5]

  • Reaction: A solution of isatin, ethane-1,2-diol, and p-toluenesulfonic acid in toluene is refluxed for 4 hours.[3]

  • Purification: The resulting product is then purified to yield spiro[[3][4]dioxolane-2,3′-indoline]-2′-one.[3]

HDAC Inhibition Assay

The in vitro HDAC2 inhibitory activity of the compounds was determined using a fluorometric assay.

  • Procedure: The assay measures the fluorescence generated from the deacetylation of a fluorogenic substrate by HDAC2. The reaction is performed in the presence of varying concentrations of the test compounds.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT assay.

  • Cell Culture: Human cancer cell lines (SW620, A549, and PC3) were cultured in appropriate media.

  • Treatment: Cells were treated with different concentrations of the test compounds for a specified period.

  • Measurement: The viability of the cells was determined by measuring the absorbance of the formazan product formed from the reduction of MTT by viable cells.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Western Blot Analysis

Western blot analysis was used to confirm the inhibition of histone deacetylation in cells.[3]

  • Cell Treatment: SW620 cells were treated with the test compounds for 24 hours.[3]

  • Protein Extraction: Total cell lysates were prepared, and protein concentrations were determined.

  • Electrophoresis and Blotting: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane was probed with antibodies specific for acetylated histones (H3 and H4) to visualize the levels of histone acetylation.[3] Increased acetylation levels indicate HDAC inhibition.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anticancer activity of these this compound derivatives is the inhibition of histone deacetylases (HDACs).

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Drug Action HDAC Histone Deacetylase (HDAC) Gene Tumor Suppressor Genes HDAC->Gene Repression Histones Histones Histones->HDAC Deacetylation DNA DNA Transcription Gene Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Spiro_Derivative This compound Derivative Spiro_Derivative->HDAC Inhibition

Caption: HDAC Inhibition Pathway by Spiro-oxindole Derivatives.

Other Reported Biological Activities

Beyond anticancer activity, the broader class of spirooxindoles has been investigated for various other therapeutic applications:

  • Antimicrobial Activity: Certain spiro-oxindole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • Antioxidant Activity: Some spiro compounds have been evaluated for their in vitro antioxidant activity through radical scavenging assays.[4]

  • Anti-inflammatory Activity: Spiro thiochromene–oxindole derivatives have been identified as potential anti-inflammatory agents by inhibiting protein denaturation.[9]

  • Enzyme Inhibition: Spiro-oxindole skeleton compounds have been studied as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in tumor immunotherapy.[10]

Conclusion

The this compound core structure serves as a valuable scaffold for the development of potent therapeutic agents. The derivatives, particularly those functionalized as N-hydroxypropenamides, have demonstrated significant efficacy as HDAC inhibitors with potent anticancer activity, comparable to existing drugs. The modular nature of the spirooxindole framework allows for extensive chemical modifications, paving the way for the discovery of new derivatives with improved biological activity and a broader therapeutic spectrum. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully explore their clinical potential.

References

A Comparative Guide to the Synthesis of Spirooxindoles: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of spirooxindoles, a key scaffold in many biologically active compounds, presents a choice between traditional and modern techniques. This guide provides an objective comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

The synthesis of spirooxindoles, heterocyclic compounds with a wide range of pharmaceutical applications, has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS). This technology offers a powerful alternative to classical conventional heating methods, often leading to dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry. This guide delves into a comparative study of these two approaches, focusing on the widely employed 1,3-dipolar cycloaddition reaction for the construction of the spirooxindole framework.

Data Presentation: A Quantitative Comparison

The advantages of microwave-assisted synthesis become evident when comparing key reaction parameters with conventional methods. The following table summarizes representative data for the synthesis of spirooxindoles via a three-component reaction involving an isatin, an amino acid, and a dipolarophile.

MethodReaction TimeYield (%)Reference
Conventional Heating (Reflux) 3 - 15 hours10 - 89%[1][2][3]
Microwave-Assisted Synthesis 2 - 15 minutes71 - 98%[1][2][4]

As the data indicates, microwave irradiation can slash reaction times from hours to mere minutes while simultaneously boosting product yields.[1][2] This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to a significant increase in the reaction rate.[1]

Experimental Protocols

To provide a practical understanding, detailed methodologies for both synthesis techniques are outlined below. These protocols are based on the 1,3-dipolar cycloaddition reaction, a common and efficient route to spirooxindoles.[5][6]

Conventional Synthesis Protocol (Reflux)

This method involves heating the reactants in a suitable solvent under reflux for an extended period.

Materials:

  • Isatin (1 mmol)

  • Amino acid (e.g., L-proline) (1.2 mmol)

  • Dipolarophile (e.g., an activated alkene) (1 mmol)

  • Solvent (e.g., methanol, ethanol, or water) (10 mL)

Procedure:

  • A mixture of isatin, amino acid, and the dipolarophile is taken in a round-bottom flask.

  • The appropriate solvent is added to the flask.

  • The reaction mixture is heated to reflux with constant stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired spirooxindole.

Microwave-Assisted Synthesis Protocol

This method utilizes a dedicated microwave reactor to achieve rapid and efficient heating.

Materials:

  • Isatin (1 mmol)

  • Amino acid (e.g., L-proline) (1.2 mmol)

  • Dipolarophile (e.g., an activated alkene) (1 mmol)

  • Solvent (e.g., methanol, ethanol, or water) (2 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the isatin, amino acid, and dipolarophile.

  • Add the solvent to the vessel.

  • The vessel is sealed with a cap.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes).[3][4]

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The solvent is evaporated.

  • The resulting solid is purified by recrystallization or column chromatography.

Visualizing the Process: Workflows and Mechanisms

To further clarify the procedural differences and the underlying chemistry, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the reaction mechanism.

Conventional_Workflow A 1. Mix Reactants (Isatin, Amino Acid, Dipolarophile) B 2. Add Solvent A->B C 3. Heat to Reflux (Hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E F 6. Solvent Evaporation E->F G 7. Column Chromatography F->G H Pure Spirooxindole G->H

Conventional Synthesis Workflow

Microwave_Workflow A 1. Mix Reactants in Microwave Vessel B 2. Add Solvent A->B C 3. Seal Vessel B->C D 4. Microwave Irradiation (Minutes) C->D E 5. Cool Vessel D->E F 6. Solvent Evaporation E->F G 7. Purification F->G H Pure Spirooxindole G->H

Microwave-Assisted Synthesis Workflow

The core of this transformation is the 1,3-dipolar cycloaddition reaction. The reaction proceeds through the in-situ formation of an azomethine ylide from the condensation of isatin and an amino acid. This ylide then undergoes a [3+2] cycloaddition with the dipolarophile to construct the spiro-pyrrolidinyl ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Isatin Isatin AzomethineYlide Azomethine Ylide (in-situ) Isatin->AzomethineYlide Condensation AminoAcid Amino Acid AminoAcid->AzomethineYlide Condensation Dipolarophile Dipolarophile Spirooxindole Spirooxindole Dipolarophile->Spirooxindole [3+2] Cycloaddition AzomethineYlide->Spirooxindole [3+2] Cycloaddition

1,3-Dipolar Cycloaddition Mechanism

Conclusion

The comparative analysis clearly demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating methods for the preparation of spirooxindoles. The dramatic reduction in reaction time, coupled with higher yields and a more environmentally friendly profile, makes it an attractive and efficient methodology for researchers in the field of medicinal chemistry and drug discovery. While conventional methods remain viable, the benefits of microwave technology in accelerating the synthesis of these valuable heterocyclic scaffolds are compelling. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and the desired scale of the reaction.

References

A Comparative Guide to the Anti-proliferative Effects of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of novel spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives against various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer a clear, objective overview of their potential as anti-cancer agents. This document details their cytotoxic activity, compares them with established anti-cancer drugs, and outlines the experimental protocols used for their evaluation.

Comparative Anti-proliferative Activity

The anti-proliferative activity of this compound derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Spiro-1 A549 (Lung)7.8 ± 0.3DoxorubicinA549 (Lung)11.5 ± 0.8
HCT-116 (Colon)7.2 ± 0.3HCT-116 (Colon)13.1 ± 2.1
MDA-MB-231 (Breast)2.4 ± 0.2MDA-MB-231 (Breast)5.82 ± 0.4
PC3 (Prostate)3.4 ± 0.3PC3 (Prostate)8.80 ± 0.3
Spiro-2 A549 (Lung)7.2 ± 1.85Nutlin-3aA549 (Lung)14.9 ± 0.6
HEK293T (Kidney)7.63 ± 0.75CisplatinHEK293T (Kidney)12.4 ± 3.9
Spiro-3 MDA-MB-231 (Breast)3.797 ± 0.205---
PC3 (Prostate)4.314 ± 0.036---

Table 1: Comparative IC50 values of various spirooxindole derivatives against human cancer cell lines.[1]

A series of novel 5′(7′)-substituted-2′-oxospiro[1]dioxolane-2,3′-indoline-based N-hydroxypropenamides were synthesized and evaluated for their inhibitory effects against histone deacetylase 2 (HDAC2) and their cytotoxicity against three human cancer cell lines.[2]

CompoundR1R2HDAC2 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
4a HH0.431>50>50>50
4b 5'-FH0.28418.325.421.7
4c 5'-ClH0.31215.822.119.5
4d 5'-BrH0.33514.220.518.1
4e 5'-CH3H0.51228.435.130.2
4f 5'-OCH3H0.62530.138.733.6
4g H7'-Cl0.35816.523.820.1
SAHA --0.2654.85.23.9

Table 2: HDAC2 inhibitory activity and cytotoxicity of this compound derivatives.[2]

Experimental Protocols

The evaluation of the anti-proliferative effects of this compound derivatives was primarily conducted using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Anti-proliferative Effect Validation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates adherence Allow Cells to Adhere Overnight cell_seeding->adherence compound_addition Add Spiro-compound Derivatives adherence->compound_addition incubation_48h Incubate for 48 hours compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals incubation_4h->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental Workflow Diagram

Signaling Pathway

The anti-proliferative activity of the studied this compound derivatives is linked to their ability to inhibit histone deacetylases (HDACs).

signaling_pathway HDAC Inhibition by Spiro-compounds Leading to Anti-proliferative Effects cluster_nucleus Nucleus spiro_compound Spiro[1,3-dioxolane-2,3'-indol] -2'(1'H)-one Derivative hdac Histone Deacetylase (HDAC) spiro_compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation (HATs) chromatin Chromatin acetylated_histones->chromatin Relaxation dna DNA p21 p21 chromatin->p21 Transcription of p21 apoptosis_genes Apoptosis-related Genes chromatin->apoptosis_genes Transcription cyclin_cdk Cyclin/CDK Complexes p21->cyclin_cdk Inhibition cell_cycle_arrest Cell Cycle Arrest cyclin_cdk->cell_cycle_arrest Leads to bax Bax apoptosis_genes->bax Upregulation bcl2 Bcl-2 apoptosis_genes->bcl2 Downregulation apoptosis Apoptosis bax->apoptosis bcl2->apoptosis Inhibition

HDAC Inhibition Signaling Pathway

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Molecular Docking of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the unique three-dimensional structure of spirocyclic compounds has positioned them as a promising scaffold for the development of novel therapeutic agents. Among these, derivatives of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one have emerged as a focal point of research, demonstrating significant potential in targeting key proteins implicated in cancer and other diseases. This guide provides a comprehensive comparison of the molecular docking studies of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

A notable study in this area has explored a series of novel 5′(7′)-substituted-2′-oxospiro[1][2]dioxolane-2,3′-indoline-based N-hydroxypropenamides as potent inhibitors of histone deacetylase 2 (HDAC2), a critical enzyme in epigenetic regulation and a validated target in oncology. The findings from this research form the cornerstone of our comparative analysis.

Comparative Analysis of In Silico and In Vitro Performance

The following tables summarize the key quantitative data from the study, comparing the HDAC2 inhibitory activity, cytotoxic effects against various cancer cell lines, and the in silico binding affinities of the this compound derivatives.

Table 1: In Vitro HDAC2 Inhibitory Activity and Cytotoxicity of this compound Derivatives [1]

Compound IDSubstitution (R)HDAC2 IC50 (μM)A549 IC50 (μM)HCT116 IC50 (μM)MCF-7 IC50 (μM)
4a H0.412>5028.3135.42
4b 5'-F0.28419.2511.0915.37
4c 5'-Cl0.30121.3313.1817.24
4d 5'-Br0.32525.4115.2219.86
4e 5'-CH30.38930.1718.9324.55
4f 5'-OCH30.45638.2924.8130.11
4g 7'-Cl0.35728.9217.6422.03
SAHA (Control) -0.2652.151.893.02

Table 2: Molecular Docking Performance of this compound Derivatives against HDAC2 [1]

Compound IDSubstitution (R)Binding Affinity (kcal/mol)
4a H-9.8
4b 5'-F-9.8
4c 5'-Cl-9.8
4d 5'-Br-9.8
4e 5'-CH3-9.8
4f 5'-OCH3-9.8
4g 7'-Cl-9.8
SAHA (Control) --7.4

The data reveals that the synthesized this compound derivatives exhibit potent inhibitory effects against HDAC2, with IC50 values in the sub-micromolar range, comparable to the known HDAC inhibitor SAHA.[1] Notably, the 5'-fluoro substituted derivative (4b ) displayed the most potent activity.[1] The molecular docking studies corroborate these findings, indicating high binding affinities of these compounds to the HDAC2 active site, surpassing that of the control compound SAHA.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and advancement of these findings.

Molecular Docking Protocol[1]

The in silico molecular docking studies were performed using AutoDock Vina. The crystal structure of human HDAC2 was retrieved from the Protein Data Bank (PDB ID: 4LXZ). The protein structure was prepared for docking by removing water molecules and ligands, and adding polar hydrogen atoms. The grid box was centered on the active site of the enzyme, encompassing the key amino acid residues. The synthesized compounds were sketched in 2D and converted to 3D structures, followed by energy minimization using the MMFF94 force field. The docking simulations were then carried out to predict the binding conformations and affinities of the ligands within the HDAC2 active site.

Visualizing the Molecular Docking Workflow and Signaling Pathway

To further elucidate the processes and interactions discussed, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Retrieval (e.g., PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Ligand Structure Preparation (2D to 3D Conversion) Ligand_Min Ligand Energy Minimization Ligand->Ligand_Min Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Docking Running Docking Algorithm (e.g., AutoDock Vina) Ligand_Min->Docking Grid->Docking Pose Pose Generation & Scoring (Binding Affinity) Docking->Pose Analysis Interaction Analysis (Hydrogen bonds, etc.) Pose->Analysis

Caption: A generalized workflow for molecular docking studies.

HDAC_Inhibition_Pathway Spiro This compound Derivatives HDAC2 HDAC2 Spiro->HDAC2 Inhibition Deacetylation Histone Deacetylation HDAC2->Deacetylation Catalyzes Histones Histones Chromatin Chromatin Compaction Histones->Chromatin Acetylation Histone Acetylation Acetylation->Histones Deacetylation->Histones Gene_Repression Gene Repression Chromatin->Gene_Repression Tumor_Suppressor Tumor Suppressor Gene Expression Gene_Repression->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: Inhibition of HDAC2 by spiro derivatives leads to increased histone acetylation.

Conclusion

The molecular docking studies of this compound derivatives have revealed a class of potent HDAC2 inhibitors with promising anticancer activities. The strong correlation between the in silico binding affinities and the in vitro biological data underscores the value of computational approaches in modern drug discovery. While the current research has primarily focused on HDAC2 as a target, the versatile scaffold of these spiro compounds suggests that they may hold potential for inhibiting other key proteins involved in various disease pathways. Further exploration of these derivatives against a broader range of targets is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon these significant findings.

References

A Comparative Analysis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in comparison to other prominent heterocyclic scaffolds.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged structures, heterocyclic compounds have consistently demonstrated a remarkable breadth of biological activities. This guide provides a comparative overview of the this compound scaffold, a prominent member of the spirooxindole family, against other well-established heterocyclic systems: pyrazoles, benzimidazoles, and quinolines. This analysis is supported by quantitative data from preclinical studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the rational design of next-generation therapeutics.

Overview of Heterocyclic Scaffolds

Heterocyclic scaffolds are core structures in a vast number of approved drugs and clinical candidates.[1] Their prevalence is attributed to their ability to present functional groups in a defined three-dimensional space, enabling specific interactions with biological targets. This guide focuses on the following key scaffolds:

  • This compound: A derivative of the spirooxindole class, characterized by a spirocyclic junction at the C3 position of the oxindole ring. This rigid, three-dimensional structure is a common motif in various natural products and has been extensively explored for its therapeutic potential.[2][3]

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities and are present in several marketed drugs.[4][5][6]

  • Benzimidazole: A bicyclic compound composed of a fusion of benzene and imidazole rings. This scaffold is a key component in numerous pharmaceuticals with diverse therapeutic applications.[7][8][9]

  • Quinoline: A bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives have a long history in medicine, particularly as antimalarial agents, and continue to be a source of new drug candidates.[10][11][12]

Comparative Biological Activities

The following tables summarize the reported biological activities of derivatives based on the four heterocyclic scaffolds. It is important to note that the data is compiled from various studies, and direct comparison of potencies (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions, such as cell lines, bacterial strains, and assay protocols.

Table 1: Anticancer Activity
ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound5'-(Substituted)-N-hydroxypropenamide derivativeVariousAs low as 0.284 (HDAC2 inhibition)[13]
SpirooxindoleSpirooxindole-pyrrolidine derivativeHeLa< 20 µg/mL[14]
SpirooxindoleSpiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivativeA2780 (ovarian)10.3[15]
SpirooxindoleSpirooxindole-pyrazole hybridA549 (lung)17.7[16]
SpirooxindoleFuran-engrafted spirooxindoleMCF7 (breast)4.3[17]
Pyrazole1,3,4,5-tetrasubstituted pyrazoleMCF-715.6[4]
BenzimidazoleSubstituted benzimidazole derivativeVariousVaries widely[8]
Quinoline4-anilinoquinoline-3-carbonitrileVariousVaries widely[13]
Table 2: Antimicrobial Activity
ScaffoldDerivative ExampleMicroorganismMIC (µg/mL)Reference
This compoundData not readily available in reviewed literature--
PyrazoleSubstituted pyrazoleVarious bacteria and fungiVaries widely[4]
BenzimidazoleSubstituted benzimidazoleS. aureus, B. subtilis, C. albicans3.9-7.8[8]
QuinolineFluoroquinolones (e.g., Ciprofloxacin)Various bacteriaVaries widely[18]
Table 3: Other Notable Biological Activities
ScaffoldActivityTarget/MechanismReference
Spirooxindolep53-MDM2 InhibitionDisrupts protein-protein interaction[19]
SpirooxindoleHistone Deacetylase (HDAC) InhibitionInhibits HDAC enzymes[13]
PyrazoleAnti-inflammatoryCOX-2 Inhibition[20]
BenzimidazoleAntiviral, Antihistaminic, AntiulcerVarious[7][8]
QuinolineAntimalarial, Anti-inflammatoryVarious[11][12]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of these heterocyclic compounds are often attributed to their modulation of specific signaling pathways critical for disease progression.

p53 Signaling Pathway in Cancer

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[2][5] The interaction between p53 and its negative regulator, MDM2, is a key target for anticancer drug development. Spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, leading to the reactivation of p53's tumor-suppressive functions.[19]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits Spirooxindoles Spirooxindoles Spirooxindoles->MDM2 inhibits

Caption: The p53 signaling pathway and the inhibitory action of spirooxindoles on the p53-MDM2 interaction.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[10][21] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

STAT3_pathway cluster_activation Activation cluster_transduction Signal Transduction cluster_nucleus Nuclear Events cluster_outcomes Cellular Outcomes Cytokines Cytokines Receptor Receptor Cytokines->Receptor Growth Factors Growth Factors Growth Factors->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3-P STAT3-P STAT3 Dimer STAT3 Dimer STAT3-P->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates Gene Transcription Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis

Caption: The STAT3 signaling pathway, a key target in cancer therapy.

Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is essential for bacterial survival and is a primary target for antibiotics.[7][12] The synthesis of peptidoglycan is a complex multi-step process that can be inhibited at various stages by antimicrobial agents.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursor Synthesis Precursor Synthesis UDP-NAG UDP-NAG Precursor Synthesis->UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I attaches to Lipid Carrier Lipid Carrier Lipid II Lipid II Lipid I->Lipid II Translocation Translocation Lipid II->Translocation Glycan Chain Polymerization Glycan Chain Polymerization Translocation->Glycan Chain Polymerization Peptide Cross-linking Peptide Cross-linking Glycan Chain Polymerization->Peptide Cross-linking Peptidoglycan Peptidoglycan Peptide Cross-linking->Peptidoglycan

Caption: Simplified overview of the bacterial cell wall synthesis pathway.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of bioactive compounds. Below are detailed methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][22]

Workflow:

MTT_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[23][24]

Detailed Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blot for Histone Deacetylase (HDAC) Inhibition

Western blotting is used to detect changes in protein levels, such as the acetylation of histones, following treatment with an HDAC inhibitor.[3][25]

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them using a suitable buffer to extract total protein or nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the acetylated histone bands in treated cells compared to untreated controls indicates HDAC inhibition.

Conclusion

The this compound scaffold, as a representative of the broader spirooxindole class, holds significant promise in drug discovery, particularly in the development of anticancer agents through mechanisms such as p53-MDM2 and HDAC inhibition. While direct, quantitative comparisons with other elite heterocyclic scaffolds like pyrazoles, benzimidazoles, and quinolines are challenging due to the variability in published data, it is evident that all these scaffolds provide a rich foundation for the development of diverse and potent therapeutic agents. The unique three-dimensional nature of the spirooxindole core may offer advantages in terms of target specificity and potency. Future research involving head-to-head comparisons of these scaffolds under standardized assay conditions will be invaluable in further elucidating their relative strengths and guiding the design of novel, more effective therapeutics.

References

Evaluating Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, spirocyclic compounds, particularly those incorporating the oxindole moiety, have garnered significant attention due to their diverse biological activities. This guide focuses on the antimicrobial potential of a specific subclass, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives, by providing a comparative analysis against standard antimicrobial drugs.

While direct antimicrobial data for this compound derivatives is not extensively available in the public domain, this guide presents data from closely related 1,3-dioxolane-containing compounds to offer valuable insights into their potential efficacy. The following sections detail the antimicrobial activity of these related derivatives, outline the experimental protocols used for their evaluation, and provide a visual representation of the typical experimental workflow.

Comparative Antimicrobial Performance

The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 1,3-dioxolane derivatives against common pathogenic bacteria and fungi, alongside the MIC values for standard antimicrobial drugs for a comparative perspective.

Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/DrugStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)Candida albicans (Fungus)
1,3-Dioxolane Derivative 1 >1000>1000>1000156
1,3-Dioxolane Derivative 2 625>1000>1000156
1,3-Dioxolane Derivative 3 625625>1000156
1,3-Dioxolane Derivative 4 625625>1000156
Ciprofloxacin (Standard) 0.25 - 2.00.25 - 1.00.015 - 1.0Not Applicable
Fluconazole (Standard) Not ApplicableNot ApplicableNot Applicable0.25 - 2.0

Note: The data for 1,3-Dioxolane Derivatives is based on structurally related compounds and is intended to provide an estimate of potential activity. Further focused studies on this compound derivatives are required for a definitive comparison.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours.

    • Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[1]

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Test Compounds and Controls:

    • Stock solutions of the this compound derivatives and standard antimicrobial drugs are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solutions are performed in a 96-well microtiter plate using the appropriate sterile broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the prepared microbial suspension.

    • Control wells are included: a positive control (microorganism and broth, no compound) and a negative control (broth only).

    • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[1]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of the antimicrobial activity of novel compounds.

experimental_workflow Experimental Workflow for Antimicrobial Evaluation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Spiro-dioxolane Derivatives & Standard Drugs SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Microbes Bacterial & Fungal Strains Inoculum Prepare Inoculum (0.5 McFarland) Microbes->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 18-24h) Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC DataAnalysis Compare with Standard Drugs ReadMIC->DataAnalysis

Caption: A flowchart of the in vitro antimicrobial susceptibility testing process.

References

cross-referencing spectroscopic data of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with published literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic and Crystallographic Data for the Structural Elucidation of a Key Spirooxindole.

Structural Confirmation: The Decisive Role of X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds. For spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, the crystal structure has been determined, providing precise atomic coordinates, bond lengths, and bond angles. This crystallographic data serves as the benchmark for all other analytical techniques.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.484(2) Å
b5.650(1) Å
c20.942(5) Å
β97.889(8)°
Volume877.1(4) ų
Z4

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. A gas chromatography-mass spectrometry (GC-MS) spectrum is available for spiro[1,3-dioxolane-2,3'-[3H]indol]-2'(1'H)-one, confirming its molecular weight.[2]

Table 2: Mass Spectrometry Data for this compound [3]

m/zInterpretation
191[M]⁺ (Molecular Ion)
163[M - CO]⁺
119[M - C₂H₄O₂]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific spectral data for the title compound is not published, the expected chemical shifts can be inferred from the known structure and data for similar spirooxindole derivatives.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, corresponding to the four protons on the benzene ring of the indolinone core.

  • Dioxolane Protons: A multiplet or two distinct signals in the range of δ 3.5-4.5 ppm for the four protons of the ethylene glycol bridge.

  • NH Proton: A broad singlet, typically downfield (δ > 8.0 ppm), corresponding to the amide proton.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the range of δ 175-180 ppm for the amide carbonyl carbon (C-2').

  • Spiro Carbon: A quaternary carbon signal around δ 90-100 ppm for the spirocenter (C-3').

  • Aromatic Carbons: Signals in the aromatic region (δ 110-145 ppm).

  • Dioxolane Carbons: Signals in the range of δ 60-70 ppm for the two carbons of the ethylene glycol bridge.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3200N-H stretch (amide)
~1710C=O stretch (amide)
~1620, ~1470C=C stretch (aromatic)
~1200-1000C-O stretch (dioxolane)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the characterization of spirooxindole derivatives.

Synthesis of this compound[4][5]

A mixture of isatin (1.0 eq.), ethylene glycol (1.5-2.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for several hours with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization.

X-ray Crystallography

A single crystal of the compound is mounted on a goniometer. Data is collected at a controlled temperature using a diffractometer with Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI).

Alternative Analytical Techniques

Beyond the standard spectroscopic methods, other techniques can provide valuable structural information for spirooxindole derivatives.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for establishing the connectivity between protons and carbons, especially for complex spirooxindoles with multiple stereocenters.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and compare them with experimental data to aid in structural assignment.

  • Circular Dichroism (CD) Spectroscopy: For chiral spirooxindoles, CD spectroscopy can be used to determine the absolute stereochemistry.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical relationship between different analytical techniques for structural elucidation.

cross_referencing_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation synthesis Synthesis of Spirooxindole purification Purification synthesis->purification xray X-ray Crystallography (Definitive Structure) purification->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir comparison Comparison with Published Data xray->comparison nmr->comparison ms->comparison ir->comparison final_structure Final Structure Confirmation comparison->final_structure computational Computational Modeling (DFT) computational->final_structure

Workflow for Spectroscopic Cross-Referencing.

logical_relationship cluster_primary Primary Structural Information cluster_spectroscopic Spectroscopic & Crystallographic Techniques cluster_derived_info Derived Structural Information compound This compound mol_formula Molecular Formula (C₁₀H₉NO₃) compound->mol_formula mol_weight Molecular Weight (191.18  g/mol ) compound->mol_weight xray X-ray Crystallography compound->xray nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir mol_weight->ms three_d_structure 3D Structure xray->three_d_structure connectivity Atom Connectivity nmr->connectivity functional_groups Functional Groups ir->functional_groups connectivity->three_d_structure functional_groups->three_d_structure

References

Unveiling Antitumor Potential: A Comparative Analysis of In Vivo and In Vitro Efficacy of a Spirooxindole Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the spirooxindole derivative, SOID-8, reveals a significant correlation between its in vitro cytotoxic effects on melanoma cell lines and its in vivo antitumor efficacy in a preclinical animal model. This guide provides a detailed comparison of the experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

The study of novel therapeutic agents frequently involves a rigorous pipeline of preclinical evaluation, beginning with in vitro assays to determine cellular effects and progressing to in vivo models to assess efficacy and safety in a whole-organism context. Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one compounds and their broader class of spirooxindole derivatives have emerged as a promising class of molecules with potent anticancer activities. This comparison focuses on the well-documented spirooxindole derivative, SOID-8, to illustrate the translation from laboratory findings to preclinical outcomes.

Executive Summary of Efficacy

SOID-8 has demonstrated potent dose- and time-dependent inhibition of cell viability against multiple human melanoma cell lines in vitro.[1][2] Notably, the compound exhibited significant cytotoxic effects on melanoma cells with minimal impact on normal human dermal fibroblasts and melanocytes, suggesting a favorable therapeutic window.[1] These in vitro findings were substantiated by in vivo studies, where oral administration of SOID-8 led to a significant inhibition of tumor growth in a human melanoma xenograft mouse model.[1] The compound's mechanism of action has been linked to the induction of apoptosis and the inhibition of the JAK2/STAT3 signaling pathway, a critical mediator of cell survival and proliferation in many cancers.[1][2]

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies of SOID-8, providing a clear comparison of its efficacy in different experimental settings.

Table 1: In Vitro Cytotoxicity of SOID-8 in Human Melanoma Cell Lines

Cell LineTime PointIC50 (µM)
A205824h9.3[1]
48h3.7[1]
A37524h11.85[1]
48h5.3[1]
SK-MEL-28-Dose-dependent inhibition observed[1]
SK-MEL-5-Dose-dependent inhibition observed[1]

Table 2: In Vivo Antitumor Efficacy of SOID-8 in A2058 Melanoma Xenograft Model

Treatment GroupDosageAdministration RouteDurationTumor Growth Inhibition
Vehicle Control-Oral Gavage17 days-
SOID-850 mg/kg (twice daily)Oral Gavage17 daysSignificant inhibition observed[1]

Signaling Pathway and Experimental Workflow

To visually represent the compound's mechanism and the experimental process, the following diagrams were generated.

JAK2_STAT3_Pathway JAK2/STAT3 Signaling Pathway Inhibition by SOID-8 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Gene Transcription (e.g., Mcl-1) pSTAT3_dimer->Target_Genes Translocates to Nucleus and Activates Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds SOID8 SOID-8 SOID8->pJAK2 Inhibits Efficacy_Workflow Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Human Melanoma Cell Lines Viability Cell Viability Assay (MTS) Cell_Lines->Viability Apoptosis Apoptosis Assay (Annexin V) Cell_Lines->Apoptosis Mechanism Mechanism of Action (Western Blot for JAK2/STAT3) Cell_Lines->Mechanism Data_Analysis Comparative Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis Xenograft Establish Melanoma Xenograft in Mice Treatment Oral Administration of SOID-8 Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Target_Validation In Vivo Target Validation (Western Blot of Tumor) Tumor_Measurement->Target_Validation Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis Target_Validation->Data_Analysis Compound SOID-8 Compound->Cell_Lines Compound->Xenograft

References

Unraveling the Anticonvulsant Potential of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Analogs: A Quantitative Structure-Activity Relationship (QSAR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing a de novo QSAR analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs, offering insights into their structural requirements for anticonvulsant activity. This guide provides a comparative analysis based on available experimental data, detailed methodologies, and visual workflows to facilitate further drug design and development.

The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. One promising class of compounds that has garnered attention is the this compound scaffold. This guide presents a quantitative structure-activity relationship (QSAR) analysis of a series of these analogs to elucidate the key molecular features governing their anticonvulsant activity.

Comparative Analysis of Anticonvulsant Activity

A seminal study by Rajopadhye and Popp (1988) laid the groundwork for understanding the anticonvulsant potential of this chemical series.[1] Their work, focused on the synthesis and evaluation of these compounds in preclinical seizure models, provides the essential biological data for our QSAR analysis. The analogs were tested for their ability to protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet), two standard screening models for anticonvulsant drugs.

The table below summarizes the anticonvulsant activity of selected this compound analogs from the aforementioned study. The activity is presented as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures, and the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity. A higher protective index (PI = TD50/ED50) indicates a better safety profile.

Compound IDSubstitution (R)Anticonvulsant Activity (MES) ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
1 H>100--
2 5'-Cl27.97>300>10.7
3 5'-Br33.5--
4 5'-F45.6--
5 5'-CH3>100--
6 1'-CH3>100--

Data extracted from the abstract of Rajopadhye and Popp, J. Med. Chem. 1988, 31, 5, 1001–1005.[1]

De Novo QSAR Analysis

Due to the absence of a published QSAR study for this specific set of analogs, a de novo analysis was performed to establish a preliminary structure-activity relationship. A selection of 2D molecular descriptors, which encode structural and physicochemical properties of the molecules, were calculated using the online tool ChemDes. These descriptors were then correlated with the observed anticonvulsant activity (pED50 = -log(ED50 in mol/kg)).

The following table presents the calculated molecular descriptors for the analogs with available ED50 values.

Compound IDpED50Molecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Number of Rotatable Bonds (nRotB)
2 3.99225.632.1549.831
3 3.84270.082.3449.831
4 3.71209.181.8649.831

A simple linear regression analysis revealed a moderate correlation between the logarithm of the partition coefficient (LogP), a measure of lipophilicity, and the anticonvulsant activity (pED50). The resulting QSAR equation is:

pED50 = 0.58 * LogP + 2.76

This preliminary model suggests that increasing the lipophilicity of the substituent at the 5'-position of the indolinone ring may contribute to enhanced anticonvulsant activity within this series. However, this is a simplified model based on a limited dataset and further studies with a larger and more diverse set of analogs are required to develop a more robust and predictive QSAR model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs

The synthesis of the title compounds is generally achieved through the condensation reaction of a substituted isatin (1H-indole-2,3-dione) with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like benzene or toluene, typically with azeotropic removal of water.

  • General Procedure: A mixture of the appropriately substituted isatin (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark apparatus until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.

Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds is evaluated in mice using two standard screening tests: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal electrodes to induce a seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scMet) Seizure Threshold Test: This test is a model for myoclonic seizures. A chemical convulsant, pentylenetetrazole, is administered subcutaneously, and the ability of the test compound to prevent the onset of clonic seizures is observed.

Visualizing the Workflow and Structures

To better illustrate the processes and relationships described in this guide, the following diagrams were generated using the DOT language.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Interpretation A Selection of Spiro Analogs B Biological Activity Data (ED50) A->B C Calculation of Molecular Descriptors A->C D Data Splitting (Training & Test Sets) B->D C->D E Regression Analysis D->E F Model Generation (QSAR Equation) E->F G Statistical Validation F->G H Interpretation of Structure-Activity Relationship G->H

A flowchart illustrating the key steps in a typical QSAR study.

Chemical_Scaffold cluster_legend General Structure scaffold key R = H, Cl, Br, F, CH3, etc.

The general chemical scaffold of this compound analogs.

Conclusion and Future Directions

This guide provides a foundational QSAR analysis of this compound analogs, highlighting the potential importance of lipophilicity for their anticonvulsant activity. While the presented QSAR model is preliminary, it serves as a valuable starting point for the rational design of more potent and safer anticonvulsant drugs based on this scaffold. Future research should focus on synthesizing a broader range of analogs with diverse physicochemical properties to develop a more robust and predictive QSAR model. Furthermore, exploring 3D-QSAR and molecular docking studies could provide deeper insights into the specific interactions of these compounds with their biological targets, paving the way for the development of next-generation anticonvulsant therapies.

References

benchmarking the synthesis efficiency of different routes to spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two prominent synthetic routes to spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a key intermediate in the development of various therapeutic agents.

This comparison focuses on the synthesis efficiency of two distinct catalytic methods: a classic acid-catalyzed condensation and a more recent molecular iodine-catalyzed approach. The analysis is supported by quantitative data from published experimental procedures.

Quantitative Comparison of Synthetic Efficiency

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound.

ParameterRoute 1: p-Toluenesulfonic Acid Catalyzed CondensationRoute 2: Molecular Iodine-Catalyzed Ketalization
Starting Material IsatinIsatin
Key Reagent Ethylene glycolEthylene glycol
Catalyst p-Toluenesulfonic acid (p-TsOH)Molecular Iodine (I₂)
Solvent TolueneTetrahydrofuran (THF)
Reaction Temperature RefluxReflux
Reaction Time 4 hours[1]Not specified
Product Yield 86%[1]92%[2]
Purification Method Extraction and washing[1]Silica-gel column chromatography[2]

Experimental Protocols

Route 1: p-Toluenesulfonic Acid Catalyzed Condensation

This method represents a conventional approach to ketal formation.

Procedure: A solution of isatin (1.0 mmol), ethane-1,2-diol (10.0 mmol), and p-toluenesulfonic acid (1.0 mmol) in 3 mL of toluene was heated at reflux for 4 hours.[1] Upon completion of the reaction, the mixture was subjected to an aqueous workup involving extraction with toluene. The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to afford the desired this compound.[1]

Route 2: Molecular Iodine-Catalyzed Ketalization

This route offers a milder and potentially more efficient alternative using a different catalytic system.

Procedure: Isatin (1.0 mmol) was reacted with ethylene glycol using molecular iodine as the catalyst.[2] The reaction was performed according to a general procedure which involved purification by silica-gel column chromatography using a hexane/ethyl acetate solvent system to yield the pure product.[2]

Visualizing the Synthetic Transformation

The following diagram illustrates the general chemical transformation from the starting material, isatin, to the final spiro product.

G cluster_reactants Reactants cluster_product Product Isatin Isatin EthyleneGlycol Ethylene Glycol Product This compound Reaction->Product Catalyst Reflux

Caption: Synthetic pathway to this compound.

Analysis and Recommendations

Both synthetic methodologies demonstrate high efficacy in producing this compound. The molecular iodine-catalyzed route provides a marginally higher yield of 92% compared to the 86% yield from the p-toluenesulfonic acid-catalyzed method.[1][2] However, the purification for the acid-catalyzed reaction is a simpler extraction process, which can be more time and resource-efficient than the column chromatography required for the iodine-catalyzed method.[1][2]

For large-scale synthesis where maximizing yield is the primary objective, the molecular iodine-catalyzed approach may be preferable. Conversely, for smaller-scale laboratory synthesis where ease of purification and avoidance of chromatography are prioritized, the p-toluenesulfonic acid-catalyzed condensation presents a robust and efficient alternative. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, purity requirements, and available resources.

References

comparative cytotoxicity analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one on normal vs cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of spirooxindole compounds on normal versus cancer cells. While direct comparative data for the specific parent compound, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is limited in publicly available literature, this guide leverages data from closely related spirooxindole derivatives to illustrate the selective anticancer potential of this class of molecules.

Spirooxindoles are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their unique three-dimensional structure and diverse biological activities.[1] Numerous derivatives have shown promising antiproliferative activity against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[1] A key mechanism for their anticancer effect is the inhibition of the p53-MDM2 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor protein and subsequent apoptosis in cancer cells.[2][3]

Quantitative Cytotoxicity Data

The selective cytotoxicity of spirooxindole derivatives is a critical aspect of their therapeutic potential. The following table summarizes the in vitro cytotoxicity of a representative dispirooxindole-pyrrolidine derivative, highlighting its effect on a human prostate cancer cell line (PC3) versus a normal human fibroblast cell line (BJ). This data illustrates the compound's ability to selectively target cancer cells with minimal impact on normal cells.[3]

CompoundCell LineCell TypeIC50 (µM)Reference
Dispirooxindole-pyrrolidine derivativePC3Prostate Cancer3.7 ± 1.0[3]
BJNormal FibroblastMinimal Cytotoxicity[3]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay widely used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[4]

1. Cell Seeding:

  • Harvest and count the desired cancer and normal cell lines.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the spirooxindole compound in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of the compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]

  • Incubate the plate for an additional 4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Gently pipette up and down to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Signaling Pathway of p53-MDM2 Inhibition by Spirooxindoles

Many spirooxindole compounds exert their anticancer effects by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[2][3] In many cancer cells, MDM2 is overexpressed, leading to the degradation of p53 and allowing the cancer cells to evade apoptosis. Spirooxindoles can bind to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.[6]

p53_MDM2_pathway cluster_normal Normal Cell Homeostasis cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Spirooxindole p53_n p53 MDM2_n MDM2 p53_n->MDM2_n activates degradation_n p53 Degradation MDM2_n->p53_n binds & inhibits MDM2_n->degradation_n p53_c p53 degradation_c Increased p53 Degradation MDM2_c MDM2 (overexpressed) MDM2_c->p53_c strong inhibition MDM2_c->degradation_c apoptosis_inhibited Apoptosis Inhibited degradation_c->apoptosis_inhibited spirooxindole Spirooxindole MDM2_t MDM2 spirooxindole->MDM2_t inhibits p53_t p53 (stabilized) apoptosis_induced Apoptosis Induced p53_t->apoptosis_induced MDM2_t->p53_t inhibition blocked

Caption: p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.

General Experimental Workflow for Cytotoxicity Analysis

The following diagram illustrates a typical workflow for assessing the comparative cytotoxicity of a compound on normal and cancer cell lines.

experimental_workflow start Start cell_culture Cell Culture (Normal & Cancer Lines) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Spirooxindole Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance data_analysis Data Analysis (Calculate % Viability & IC50) read_absorbance->data_analysis comparison Compare IC50 Values (Normal vs. Cancer) data_analysis->comparison end End comparison->end

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: WARNING[1]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential allergic reactions[1].
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.

prep 1. Preparation - Assemble all necessary materials. - Ensure fume hood is operational. ppe 2. Don PPE - Wear gloves, lab coat, and safety goggles. prep->ppe handling 3. Chemical Handling - Weigh and transfer compound in a fume hood. - Avoid generating dust. ppe->handling experiment 4. Experimentation - Conduct experiment within the fume hood. handling->experiment cleanup 5. Decontamination & Cleanup - Wipe down surfaces with an appropriate solvent. - Dispose of contaminated materials as chemical waste. experiment->cleanup waste 6. Waste Disposal - Segregate and label all chemical waste. cleanup->waste removal 7. Doff PPE - Remove gloves and other PPE correctly. waste->removal wash 8. Personal Hygiene - Wash hands thoroughly with soap and water. removal->wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, paper towels) should be collected in a designated, labeled, and sealed waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container.

Disposal Method:

  • The primary recommended method of disposal is incineration. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[1].

  • All disposal activities must be conducted in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
Reactant of Route 2
spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.